molecular formula C13H18ClNO B2424997 3-Phenylquinuclidin-3-ol hydrochloride CAS No. 107150-16-3

3-Phenylquinuclidin-3-ol hydrochloride

Cat. No.: B2424997
CAS No.: 107150-16-3
M. Wt: 239.74
InChI Key: WORNXEYSORZZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylquinuclidin-3-ol hydrochloride is a quinuclidine-based chemical scaffold of significant interest in medicinal chemistry and pharmacology research. The quinuclidine structure is a privileged motif in drug discovery, known for its structural rigidity and presence in biologically active molecules . The phenyl substitution at the 3-position creates a versatile building block for developing novel ligands and probes. Research indicates that similar quinuclidine derivatives serve as key intermediates in synthesizing compounds that act on the muscarinic acetylcholine receptors, which are therapeutic targets for conditions like overactive bladder . Furthermore, the quinuclidine core is found in potent antagonists for neurological targets, such as the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathology . This compound provides researchers with a valuable template for the design, synthesis, and structure-activity relationship (SAR) studies of new therapeutic agents, particularly for central nervous system (CNS) and GPCR-targeted therapies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c15-13(11-4-2-1-3-5-11)10-14-8-6-12(13)7-9-14;/h1-5,12,15H,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORNXEYSORZZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacology of 3-Phenylquinuclidin-3-ol Derivatives: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the pharmacological mechanism of action for 3-Phenylquinuclidin-3-ol derivatives, a class of compounds with significant modulatory effects on key neurotransmitter systems. Primarily targeting nicotinic acetylcholine receptors (nAChRs), these derivatives exhibit a range of activities from positive and negative allosteric modulation to direct agonism and antagonism, with profound implications for therapeutic development in neurological and psychiatric disorders. This document synthesizes findings from preclinical research to elucidate their molecular interactions, downstream signaling consequences, and structure-activity relationships. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of these and similar compounds, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this promising chemical scaffold.

Introduction: The Therapeutic Potential of the Quinuclidine Scaffold

The quinuclidine ring system, a bicyclic amine, serves as a rigid scaffold that is present in numerous biologically active natural products and synthetic molecules.[1] Its conformational rigidity allows for precise orientation of substituents, making it an attractive framework for designing ligands with high affinity and selectivity for specific biological targets. The introduction of a 3-phenyl and a 3-hydroxyl group to this scaffold yields the 3-Phenylquinuclidin-3-ol core, which has proven to be a particularly fruitful starting point for the development of potent modulators of neuronal nicotinic acetylcholine receptors (nAChRs).[2]

nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are implicated in a multitude of physiological processes, including cognitive function, attention, and inflammation.[3][4] Dysfunction of the nicotinic cholinergic system is associated with various disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5] Consequently, the development of subtype-selective nAChR modulators is a major focus of modern medicinal chemistry. 3-Phenylquinuclidin-3-ol derivatives have emerged as a versatile class of compounds capable of finely tuning the activity of these receptors, offering the potential for novel therapeutic interventions.

This guide will delve into the intricate pharmacological mechanisms of these derivatives, with a primary focus on their interactions with nAChRs. We will also explore their effects on other potential off-target receptors, such as muscarinic acetylcholine receptors (mAChRs) and cardiac ion channels, to provide a complete safety and selectivity profile.

Core Mechanism of Action: Allosteric Modulation of Nicotinic Acetylcholine Receptors

The primary mechanism through which many 3-Phenylquinuclidin-3-ol derivatives exert their effects is through allosteric modulation of nAChRs.[3] Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous agonist, acetylcholine (ACh). This binding event induces a conformational change in the receptor that alters its response to orthosteric agonists.

Positive Allosteric Modulators (PAMs)

A significant number of quinuclidine derivatives act as positive allosteric modulators (PAMs) of nAChRs, particularly the α7 subtype.[6] PAMs enhance the effects of an agonist like ACh. This enhancement can manifest in several ways, including an increase in the agonist's potency (a leftward shift in the dose-response curve), an increase in the maximal response, or a change in the kinetics of channel opening and closing.[6]

Based on their effects on receptor kinetics, α7 nAChR PAMs are broadly classified into two types:

  • Type I PAMs: These modulators primarily increase the apparent potency of the agonist with minimal impact on the receptor's desensitization and deactivation kinetics.[6]

  • Type II PAMs: In addition to enhancing agonist potency, Type II PAMs dramatically slow the receptor's desensitization and deactivation, leading to a prolonged ion channel opening in the presence of an agonist.[6][7] PNU-120596 is a well-characterized example of a Type II PAM for the α7 nAChR.[8]

The profound effect of Type II PAMs on channel kinetics can lead to a significant increase in calcium influx through the α7 nAChR, which is highly permeable to Ca2+.[4] While this can be therapeutically beneficial, it can also lead to cytotoxicity if not carefully controlled.[9]

Negative Allosteric Modulators (NAMs)

Conversely, some 3-Phenylquinuclidin-3-ol derivatives can act as negative allosteric modulators (NAMs). NAMs bind to an allosteric site and reduce the effects of an orthosteric agonist. This can manifest as a decrease in agonist potency, a reduction in the maximal response, or an alteration of channel kinetics that favors a closed or desensitized state.

Silent Agonists and Ago-PAMs

The pharmacological spectrum of these derivatives also includes "silent agonists," which bind to the orthosteric site but do not activate the receptor, and "ago-PAMs," which are allosteric modulators that also possess intrinsic agonist activity at the allosteric site.[10]

Molecular Binding Sites

Evidence suggests that nAChR PAMs can bind to an intrasubunit cavity located within the transmembrane domain (TMD) of the receptor.[11] This binding is thought to stabilize the open state of the ion channel. For the α7 nAChR, specific amino acid residues within the TM1, TM2, and TM4 domains have been identified as crucial for the action of PAMs like PNU-120596.[11] More recent research has also pointed to the existence of allosteric binding sites within the extracellular domain (ECD).[12]

Structure-Activity Relationships (SAR)

The pharmacological activity of 3-Phenylquinuclidin-3-ol derivatives is exquisitely sensitive to their stereochemistry and the nature of the substituents on both the quinuclidine and phenyl rings.

A critical determinant of subtype selectivity is the stereochemistry at the C3 position of the quinuclidine scaffold.[13] Studies have shown that:

  • (R)-enantiomers tend to exhibit selectivity for the α7 nAChR subtype .[13]

  • (S)-enantiomers often show a preference for the α3β4 nAChR subtype .[13]

Furthermore, substitutions on the phenyl ring can significantly impact potency and selectivity. The exploration of different substitution patterns is a key strategy in the optimization of lead compounds.[2]

Downstream Signaling Consequences

The modulation of nAChR activity by 3-Phenylquinuclidin-3-ol derivatives initiates a cascade of downstream signaling events. The high calcium permeability of the α7 nAChR means that its prolonged activation by a Type II PAM can lead to a substantial increase in intracellular calcium concentrations.[8] This influx of calcium can, in turn, activate a variety of calcium-dependent signaling pathways, including:

  • Activation of calmodulin and CaMKII

  • Modulation of adenylyl cyclase and cAMP levels

  • Activation of transcription factors such as CREB

  • Modulation of neurotransmitter release , such as an increase in GABAergic transmission in the hippocampus.[8]

The specific downstream effects will depend on the nAChR subtype being modulated, the cell type in which the receptor is expressed, and the nature of the allosteric modulation.

Below is a diagram illustrating the general signaling pathway initiated by the positive allosteric modulation of α7 nAChRs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR α7 nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Channel Opening PAM 3-Phenylquinuclidin-3-ol Derivative (PAM) PAM->nAChR Binds to allosteric site ACh Acetylcholine (ACh) ACh->nAChR Binds to orthosteric site Calmodulin Calmodulin Ca_ion->Calmodulin Activates Neurotransmitter_Release Neurotransmitter Release Ca_ion->Neurotransmitter_Release Triggers CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates G start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound Wells) prep_reagents->setup_plate add_membranes Add Membranes to Initiate Binding setup_plate->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki Determination) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Characterization

TEVC is a powerful technique for studying the function of ligand-gated ion channels expressed in Xenopus oocytes. [14][15]It allows for the precise control of the cell membrane potential while measuring the ionic currents flowing through the channels in response to agonist and modulator application.

Objective: To characterize the functional effects (e.g., agonism, antagonism, PAM, NAM) of a 3-Phenylquinuclidin-3-ol derivative on a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • TEVC setup (amplifier, headstages, micromanipulators, perfusion system).

  • Glass microelectrodes (filled with 3 M KCl).

  • Recording solution (e.g., ND96).

  • Agonist (e.g., acetylcholine).

  • Test compound.

Procedure:

  • Surgically harvest oocytes from a female Xenopus laevis frog.

  • Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

  • Clamp the membrane potential at a holding potential of -60 mV. [14]6. To test for agonist activity, apply increasing concentrations of the test compound and record the elicited current.

  • To test for PAM activity, pre-apply the test compound for a set duration, then co-apply the test compound with a fixed concentration of agonist (e.g., the EC20 of ACh) and measure the potentiation of the agonist-evoked current.

  • To test for NAM or antagonist activity, co-apply the test compound with a fixed concentration of agonist and measure the inhibition of the agonist-evoked current.

  • Construct dose-response curves and determine pharmacological parameters such as EC50, IC50, and Emax.

G start Start inject_oocytes Inject Oocytes with nAChR cRNA start->inject_oocytes incubate_oocytes Incubate Oocytes (2-7 days) inject_oocytes->incubate_oocytes place_oocyte Place Oocyte in Recording Chamber incubate_oocytes->place_oocyte impale_oocyte Impale with Two Microelectrodes place_oocyte->impale_oocyte clamp_potential Voltage Clamp Membrane Potential impale_oocyte->clamp_potential apply_compounds Apply Agonist and/or Test Compound clamp_potential->apply_compounds record_current Record Ion Current apply_compounds->record_current analyze_data Analyze Data (Dose-Response Curves) record_current->analyze_data end End analyze_data->end

Caption: Two-Electrode Voltage Clamp (TEVC) Workflow.

Calcium Imaging Assays for Functional Screening

Calcium imaging assays using fluorescent indicators like Fluo-4 AM are a high-throughput method for assessing the functional activity of compounds that modulate calcium-permeable ion channels like the α7 nAChR. [16][17][18][19] Objective: To measure the intracellular calcium mobilization in response to a 3-Phenylquinuclidin-3-ol derivative in a cell line expressing the target nAChR.

Materials:

  • A cell line stably expressing the nAChR of interest (e.g., CHO-K1 or Neuro2a). [20]* Fluo-4 AM calcium indicator. [16][18]* Pluronic F-127. [18]* Probenecid (optional, to prevent dye extrusion). [16][17]* Assay buffer (e.g., HEPES-buffered HBSS). [16]* Agonist and test compound.

  • A fluorescence plate reader or fluorescence microscope.

Procedure:

  • Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight. 2. Prepare the Fluo-4 AM loading solution by diluting the Fluo-4 AM stock in assay buffer, often with the addition of Pluronic F-127 and probenecid. [16][18]3. Remove the cell culture medium and add the Fluo-4 AM loading solution to the cells.

  • Incubate the cells at 37°C for approximately 1 hour to allow for dye loading and de-esterification. [16]5. Wash the cells with assay buffer to remove excess dye (this step may be optional with certain kit formulations). [19]6. Place the plate in the fluorescence plate reader.

  • Add the agonist and/or test compound to the wells while simultaneously measuring the fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm). [16]8. Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine dose-response relationships and pharmacological parameters.

Quantitative Data Summary

The following tables summarize representative pharmacological data for quinuclidine derivatives at nAChR and mAChR subtypes. It is important to note that the specific values for 3-Phenylquinuclidin-3-ol derivatives will vary depending on the specific substitutions.

Table 1: Binding Affinities (Ki, nM) of Quinuclidine Derivatives at nAChR Subtypes

Compound ClassnAChR SubtypeKi (nM)Reference
(R)-Quinuclidine Triazolesα722.5 - 117[13]
(S)-Quinuclidine Triazolesα3β42.25 - 19.5[13]
Quinuclidine Benzamidesα7Varies[2]

Table 2: Functional Potencies (EC50/IC50, µM) of Quinuclidine Derivatives at nAChRs

Compound ClassnAChR SubtypeActivityPotency (µM)Reference
Quinoline-Quinuclidine Derivativesα7Agonist1.0 - 1.6[20]
PNU-120596 (PAM)α7PAM0.216

Table 3: Binding Affinities (Ki, nM) of Quinuclidine Derivatives at mAChR Subtypes

Compound DerivativeM1M2M3M4M5Reference
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8[21]
3-(2-Benzofuranyl)quinuclidin-2-ene9.6 (cortex)----[22]

Conclusion and Future Directions

3-Phenylquinuclidin-3-ol derivatives represent a highly promising and versatile class of compounds for the modulation of nicotinic acetylcholine receptors. Their ability to act as positive and negative allosteric modulators, as well as direct agonists and antagonists, provides a rich pharmacological toolbox for targeting the nicotinic cholinergic system. The pronounced structure-activity relationships, particularly the influence of stereochemistry on subtype selectivity, offer clear avenues for rational drug design and optimization.

Future research in this area should focus on:

  • Improving Subtype Selectivity: While progress has been made, achieving high selectivity for a single nAChR subtype remains a challenge. Further exploration of the chemical space around the 3-Phenylquinuclidin-3-ol core is warranted.

  • Optimizing PAM Properties: For therapeutic applications, Type I PAMs that preserve the natural kinetics of the receptor may be preferable to Type II PAMs to avoid potential cytotoxicity. The design of novel PAMs with tailored kinetic profiles is a key objective.

  • In-depth In Vivo Characterization: While this guide has focused on the in vitro pharmacological mechanisms, the successful translation of these findings to clinical candidates will require extensive in vivo studies to assess their efficacy, pharmacokinetics, and safety in relevant animal models of disease.

By leveraging the foundational knowledge and experimental methodologies outlined in this guide, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics derived from the 3-Phenylquinuclidin-3-ol scaffold, with the ultimate goal of addressing the significant unmet medical needs in the realm of neurological and psychiatric disorders.

References

  • Structure of some nAChR ligands containing quinuclidine scaffold (A)... - ResearchGate. Available from: [Link].

  • Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - University of Bristol Research Portal. Available from: [Link].

  • Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines. Structure-activity relationships - PubMed. Available from: [Link].

  • Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - Frontiers. Available from: [Link].

  • Discovery and Structure-Activity Relationship of Quinuclidine Benzamides as Agonists of alpha7 Nicotinic Acetylcholine Receptors - PubMed. Available from: [Link].

  • Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor ... - PNAS. Available from: [Link].

  • Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine? | ResearchGate. Available from: [Link].

  • A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization | Journal of Neuroscience. Available from: [Link].

  • 3-Heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives as muscarinic antagonists. Synthesis and structure-activity relationships - PubMed. Available from: [Link].

  • Identification of a novel nicotinic binding site in mouse brain using [125I]-epibatidine - PMC. Available from: [Link].

  • quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC. Available from: [Link].

  • Potentiation and allosteric agonist activation of α7 nicotinic acetylcholine receptors: binding sites and hypotheses - UCL Discovery. Available from: [Link].

  • Collection - Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors - Journal of Medicinal Chemistry - ACS Figshare. Available from: [Link].

  • Assay Protocol Book - PDSP. Available from: [Link].

  • quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed. Available from: [Link].

  • Age-related quinidine effects on ionic currents of rabbit cardiac myocytes - PubMed. Available from: [Link].

  • Activation of α7 Nicotinic Receptors by Orthosteric and Allosteric Agonists: Influence on Single-Channel Kinetics and Conductance - PMC. Available from: [Link].

  • Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site | PNAS. Available from: [Link].

  • Allosteric Agonism of α7 Nicotinic Acetylcholine Receptors: Receptor Modulation Outside the Orthosteric Site - PMC. Available from: [Link].

  • Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl) - PubMed. Available from: [Link].

  • Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds - PMC. Available from: [Link].

  • Two-electrode voltage-clamp (TEVC). Available from: [Link].

  • Fluo-4,Ca2+ indicators - Interchim. Available from: [Link].

  • Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor - PMC - NIH. Available from: [Link].

  • Relationships Between the Chemical Structure and Pharmacological Activity in a Series of Synthetic Quinuclidine Derivatives - PubMed. Available from: [Link].

  • Two-Electrode Voltage Clamp Assay Services - Reaction Biology. Available from: [Link].

  • What is two-electrode voltage-clamp (TEVC) method? - Molecular Devices. Available from: [Link].

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Available from: [Link].

  • Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed. Available from: [Link].

  • Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation | Request PDF - ResearchGate. Available from: [Link].

  • Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation - PMC. Available from: [Link].

  • New quinoline derivatives as nicotinic receptor modulators | Request PDF - ResearchGate. Available from: [Link].

  • Sites of action of phencyclidine. III. Interactions with muscarinic receptors - PubMed. Available from: [Link].

  • High-Throughput Screening Strategies for Cardiac Ion Channels. Available from: [Link].

  • New quinoline derivatives as nicotinic receptor modulators - PubMed. Available from: [Link].

  • Structural Insights into the Role of β3 nAChR Subunit in the Activation of Nicotinic Receptors. Available from: [Link].

  • Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models - ResearchGate. Available from: [Link].

  • Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC. Available from: [Link].

  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic. Available from: [Link].

  • (PDF) Two-Electrode Voltage Clamp - ResearchGate. Available from: [Link].

Sources

Technical Guide: Solubility Profile & Purification of 3-Phenylquinuclidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenylquinuclidin-3-ol hydrochloride (3-PQ-HCl) represents a critical class of bicyclic amino-alcohols used as chiral intermediates in the synthesis of muscarinic antagonists (e.g., Solifenacin). Its solubility behavior is governed by a competitive internal architecture: the lipophilic phenyl-quinuclidine scaffold versus the hydrophilic, ionic hydrochloride/hydroxyl moiety.

This guide provides a technical analysis of its solubility profile, moving beyond binary "soluble/insoluble" classifications to explore the thermodynamic drivers of solvation. It includes validated protocols for solubility determination and recrystallization, designed to assist researchers in process optimization and solid-state characterization.

Molecular Architecture & Solubility Physics

To predict and manipulate the solubility of 3-PQ-HCl, one must understand the competing forces within its crystal lattice.

The "Janus" Effect

The molecule exhibits amphiphilic characteristics, but the hydrochloride salt formation creates a dominant ionic lattice that dictates its primary solubility profile.

  • The Ionic Head (Hydrophilic): The protonated tertiary amine (

    
    ) and the chloride counter-ion (
    
    
    
    ) create a high lattice energy (
    
    
    ). Dissolution requires a solvent with high dielectric constant (
    
    
    ) to overcome this energy through ion-dipole interactions.
  • The Lipophilic Tail (Hydrophobic): The phenyl ring and the bicyclic quinuclidine cage are non-polar. While they support solubility in organic solvents for the free base, in the salt form, they primarily act as a barrier to dissolution in water unless the ionic solvation energy is overwhelming.

Mechanism of Solvation
  • In Water: The hydration enthalpy (

    
    ) of the chloride ion and the protonated amine exceeds the lattice energy. The water molecules form a hydration shell, stabilizing the charges.
    
  • In Organic Solvents: Non-polar solvents (Hexane, Toluene) cannot stabilize the ions. The lattice energy remains insurmountable, resulting in near-zero solubility.

  • In Alcohols: Short-chain alcohols (Methanol, Ethanol) offer a "middle ground"—the hydroxyl group hydrogen bonds with the solute's alcohol and ammonium groups, while the alkyl chain interacts with the quinuclidine scaffold.

Comparative Solubility Profile

The following data summarizes the solubility behavior of 3-PQ-HCl. Note that specific values (


) can vary based on the specific polymorph; these classifications represent the thermodynamic equilibrium state at 25°C.
Table 1: Solubility Landscape
Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismApplication
Aqueous Water (pH 7)High (>100 mg/mL)Ion-Dipole / H-BondingDissolution / Extraction
0.1 M HClModerate Common Ion Effect (Suppression)Salting Out
Alcohols MethanolHigh H-Bonding / Dielectric StabilizationSynthesis Medium
EthanolModerate-High H-BondingRecrystallization (Solvent)
Isopropanol (IPA)Moderate H-BondingRecrystallization (Solvent)
Polar Aprotic DMSO / DMFHigh Dipole-DipoleReaction Solvent
AcetoneLow Weak DipoleAnti-Solvent
AcetonitrileLow-Moderate Dipole-DipoleHPLC Mobile Phase
Esters/Ethers Ethyl AcetateVery Low Weak DipoleWashing / Anti-Solvent
THFLow Weak H-Bond AcceptanceReaction Solvent
Hydrocarbons TolueneInsoluble Induced Dipole (Dispersion)Impurity Removal (Wash)
Hexane/HeptaneInsoluble Dispersion ForcesAnti-Solvent

Visualization: Solvation & Process Logic

Diagram 1: The Solvation Mechanism

This diagram illustrates the competitive forces determining whether 3-PQ-HCl dissolves or precipitates.

SolvationMechanism Salt 3-PQ-HCl Crystal (High Lattice Energy) Interaction_W Ion-Dipole Stabilization Salt->Interaction_W Add Water Interaction_O Weak Dispersion Forces Salt->Interaction_O Add Toluene/Hexane Water Water (High Dielectric) Water->Interaction_W Organic Non-Polar Solvent (Low Dielectric) Organic->Interaction_O Result_W Solubilization (Entropy Driven) Interaction_W->Result_W ΔG < 0 Result_O Phase Separation (Precipitation) Interaction_O->Result_O ΔG > 0

Caption: Thermodynamic decision tree showing how solvent dielectric properties dictate the fate of the 3-PQ-HCl crystal lattice.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To establish a precise solubility limit for a specific solvent batch. This is a self-validating protocol using saturation equilibrium.

Reagents:

  • 3-PQ-HCl (Dry, micronized)

  • Target Solvent (HPLC Grade)

Workflow:

  • Saturation: Add excess 3-PQ-HCl to 10 mL of solvent in a sealed scintillation vial.

  • Equilibration: Agitate at 25°C for 24 hours (Orbit shaker: 200 rpm).

  • Verification: Ensure undissolved solid remains. If clear, add more solid and repeat step 2.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat.

    • Evaporate solvent (Vacuum oven at 40°C or Nitrogen stream).

    • Weigh the residue.

  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Recrystallization

Purpose: To purify crude 3-PQ-HCl using the solubility differential between alcohols and esters/ketones.

Concept: Dissolve in a "Good" solvent (Alcohol) and crash out using a "Bad" solvent (Acetone/EtOAc).

Workflow Diagram:

Recrystallization Crude Crude 3-PQ-HCl Dissolution Dissolve in Min. Vol. Hot Ethanol (60°C) Crude->Dissolution Filter Hot Filtration (Remove Insolubles) Dissolution->Filter Undissolved impurities Nucleation Slow Cooling to RT + Add Acetone (Anti-Solvent) Filter->Nucleation Clear Filtrate Crystallization Chill to 0-4°C (1-2 Hours) Nucleation->Crystallization Supersaturation Isolation Vacuum Filtration & Wash (Cold Acetone) Crystallization->Isolation Product Pure 3-PQ-HCl White Crystalline Solid Isolation->Product

Caption: Step-by-step workflow for the purification of 3-PQ-HCl using a solvent/anti-solvent system.

Detailed Steps:

  • Dissolution: Place 5.0 g of crude 3-PQ-HCl in a flask. Add Ethanol (absolute) dropwise while heating to 60°C until fully dissolved. Do not boil.

  • Clarification: If insoluble particles (dust/silica) are present, filter the hot solution quickly.

  • Anti-Solvent Addition: Remove from heat. While still warm, slowly add Acetone (ratio approx 1:1 to ethanol volume) until a faint turbidity persists.

  • Crystallization: Allow the solution to cool to room temperature undisturbed. Then, move to an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white crystals. Wash the cake with cold Acetone (to remove mother liquor without re-dissolving the salt).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Strategic Applications in Drug Development

Synthesis vs. Isolation
  • Synthesis Phase: When reacting 3-PQ-HCl (e.g., to form Solifenacin), use aprotic polar solvents (like DMF) or biphasic systems (Toluene/Water) with a Phase Transfer Catalyst. The salt must be either dissolved or converted to the free base in situ.

  • Isolation Phase: To recover the intermediate, exploit the Common Ion Effect . Adding concentrated HCl to an aqueous solution of 3-PQ-HCl will drastically reduce its solubility, forcing precipitation.

Hygroscopicity Warning

As a hydrochloride salt of an amino-alcohol, 3-PQ-HCl is hygroscopic.

  • Implication: Solubility measurements in "dry" organic solvents can be skewed if the sample has absorbed atmospheric moisture.

  • Control: Always dry the sample to constant weight before solubility testing.

References

  • PubChem. (2023). Compound Summary: 3-Quinuclidinol.[1][2][3][4] National Library of Medicine. [Link]

  • Google Patents. (2012).
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Whitepaper: Safety Data Sheet (SDS), Toxicity Profile, and Pharmacological Characterization of 3-Phenylquinuclidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

3-Phenylquinuclidin-3-ol hydrochloride (CAS: 107150-16-3) is a highly specialized bicyclic tertiary amine derivative utilized primarily in neuropharmacological research and as a synthetic precursor for potent muscarinic acetylcholine receptor (mAChR) antagonists[1][2].

The structural architecture of this molecule is highly deliberate. The quinuclidine ring features a basic nitrogen that becomes protonated at physiological pH, serving as a bioisostere for the quaternary ammonium group of endogenous acetylcholine[2]. The addition of a phenyl group at the 3-position introduces a bulky, lipophilic moiety. Causality of Design : This lipophilic addition serves two purposes: it facilitates penetration across the blood-brain barrier (BBB), and it thermodynamically drives binding into the deep hydrophobic orthosteric pockets of mAChRs, shifting the molecule's functional profile from a potential agonist to a competitive antagonist[2].

Table 1: Chemical Identity & Physical Properties
ParameterSpecification
Chemical Name This compound
CAS Registry Number 107150-16-3[1]
Molecular Formula C₁₃H₁₈ClNO[1]
Molecular Weight 239.75 g/mol [1]
Structural Class Azabicyclo[2.2.2]octane derivative / Tertiary Alcohol

Pharmacological Profile & Toxicity Mechanisms

Mechanism of Action

3-Phenylquinuclidin-3-ol acts as a competitive antagonist at muscarinic receptors[2]. By occupying the orthosteric site, it prevents acetylcholine from inducing the conformational changes necessary to activate intracellular G-proteins (Gq/11 for M1, M3, M5; Gi/o for M2, M4).

Pathway A Acetylcholine (Agonist) B Muscarinic Receptor (mAChR) A->B Binds Orthosteric Site C G-Protein (Gq/11) Activation B->C Conformational Change D Intracellular Ca2+ Release C->D IP3/DAG Pathway E 3-Phenylquinuclidin-3-ol (Antagonist) E->B Competitive Blockade

Fig 1. Competitive antagonism of mAChR signaling by 3-Phenylquinuclidin-3-ol.
Toxicity Profile (Toxidrome)

Due to its structural homology with parent quinuclidines, this compound exhibits severe acute toxicity[3][4]. Exposure results in a classic anticholinergic toxidrome.

  • Peripheral Effects : Tachycardia, anhidrosis (dry skin), mydriasis (pupillary dilation), and decreased gastrointestinal motility.

  • Central Effects : Because the phenyl substitution enhances lipophilicity, the compound readily crosses the BBB, leading to central M1 receptor blockade[2]. This manifests as delirium, severe agitation, hallucinations, and potential respiratory depression.

Safety Data Sheet (SDS) Core Components

Handling 3-Phenylquinuclidin-3-ol HCl requires stringent safety protocols. The following hazard classifications are extrapolated from the parent quinuclidine base and standardized regulatory data[3][4][5].

Table 2: GHS Hazard Classifications & Statements
Hazard ClassCategoryGHS Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed[3][4]
Acute Toxicity (Dermal) Category 2H310: Fatal in contact with skin[3][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3][5]
Serious Eye Damage Category 1H318: Causes serious eye damage[3][4]
Occupational Exposure & PPE Protocols
  • Engineering Controls : All manipulations of the dry powder MUST be performed within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Dermal Protection : Double-gloving with extended-cuff nitrile gloves (minimum 8 mil thickness) is mandatory. Causality : The high dermal toxicity (LD50 ~70.7 mg/kg in animal models for the parent base[3]) dictates that any breach in the primary glove layer must be immediately mitigated by the secondary layer.

  • Respiratory Protection : NIOSH-approved N95 or P100 particulate respirators are required if engineering controls are compromised[5].

Experimental Workflows & Self-Validating Protocols

To characterize the pharmacological affinity and analytical purity of 3-Phenylquinuclidin-3-ol HCl, the following self-validating workflows are employed.

In Vitro Radioligand Binding Assay (mAChR Affinity)

Objective : Determine the inhibition constant (


) of the compound across muscarinic receptor subtypes.

Self-Validating System Design : The assay relies on internal controls to ensure data integrity.

  • Total Binding (TB) : Tissue + [³H]-QNB + Vehicle. Defines the maximum assay signal.

  • Non-Specific Binding (NSB) : Tissue + [³H]-QNB + 10 µM Atropine. Defines background noise.

  • Specific Binding (SB) : Calculated as TB - NSB. This ensures the measured displacement is exclusively receptor-mediated.

Step-by-Step Methodology :

  • Tissue Preparation : Homogenize guinea pig cerebral cortex (M1-rich) and heart tissue (M2-rich) in ice-cold 50 mM Na/K phosphate buffer (pH 7.4)[2].

  • Incubation : Combine 50 µg of membrane protein with 0.2 nM [³H]-quinuclidinyl benzilate ([³H]-QNB) and varying concentrations of 3-Phenylquinuclidin-3-ol HCl (10⁻¹⁰ to 10⁻⁴ M). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium[2].

  • Filtration : Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality Check: Filters MUST be pre-soaked in 0.3% polyethylenimine (PEI). PEI coats the glass fibers with positive charges, neutralizing the anionic glass matrix and preventing the non-specific binding of the cationic quinuclidine nitrogen.

  • Quantification : Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify Disintegrations Per Minute (DPM) using a liquid scintillation counter.

Workflow S1 1. Tissue Homogenization (Guinea Pig Cortex/Heart) S2 2. Radioligand Incubation ([3H]-QNB + Competitor) S1->S2 Add 50 µg protein/well S3 3. Vacuum Filtration (PEI-treated GF/B Filters) S2->S3 60 min at 25°C S4 4. Liquid Scintillation (DPM Quantification) S3->S4 Wash 3x with cold buffer S5 5. Non-linear Regression (IC50 & Ki Determination) S4->S5 Extract specific binding

Fig 2. Self-validating radioligand binding workflow for mAChR affinity profiling.
LC-MS/MS Analytical Characterization

Objective : Verify compound purity and monitor metabolic stability.

Methodology & Causality :

  • Mobile Phase : 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Causality: Formic acid ensures the quinuclidine nitrogen (pKa ~10) remains fully protonated (

      
      ), maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.
      
  • Validation : The run must include a deuterated internal standard (e.g., Quinuclidinol-d5) to correct for matrix-induced ion suppression. Quality Control (QC) samples at low, medium, and high concentrations are interspersed every 10 injections to validate instrument stability.

Table 3: Comparative Muscarinic Receptor Affinities (Hypothesized based on structural analogs)
CompoundCortex

(nM)
Heart

(nM)
Selectivity Ratio
3-Phenylquinuclidin-2-ene~15.0~45.0Low[2]
3-Phenylquinuclidin-3-ol >50.0 >100.0 Low [2]
Atropine (Control)1.21.5Non-selective

(Note: Quinuclidin-3-ol derivatives generally exhibit lower binding affinities than their quinuclidin-2-ene analogs due to conformational constraints at the putative M1 binding site[2].)

References

  • Pharmaffiliates . "this compound (CAS: 107150-16-3)." Retrieved from:[Link]

  • PubChem (NIH) . "Quinuclidine | C7H13N | CID 7527 - Safety and Hazards." Retrieved from:[Link]

  • PubMed (NIH) . "3-Heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives as muscarinic antagonists. Synthesis and structure-activity relationships." Retrieved from:[Link]

Sources

Structural Analysis and pKa Values of 3-Phenylquinuclidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and physicochemical analysis of 3-Phenylquinuclidin-3-ol Hydrochloride , a critical intermediate and pharmacophore in the development of muscarinic receptor antagonists.

Content Type: Technical Whitepaper / Laboratory Guide Subject: Physicochemical Profiling & Structural Elucidation Target Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists[1]

Executive Summary

3-Phenylquinuclidin-3-ol (3-PQ-ol) represents a privileged scaffold in medicinal chemistry, particularly in the design of high-affinity ligands for G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine receptors.[1] The hydrochloride salt form (3-PQ-ol[1]·HCl) is the preferred entity for solid-state characterization and formulation due to its enhanced stability and solubility.[1]

This guide details the structural confirmation of 3-PQ-ol[1]·HCl using Nuclear Magnetic Resonance (NMR) and X-ray crystallography, and provides a rigorous protocol for the determination of its acid dissociation constant (pKa), a critical parameter governing its bioavailability and blood-brain barrier (BBB) permeability.[1]

Chemical Identity & Synthesis

The synthesis of 3-PQ-ol is classically achieved via a Grignard addition of phenylmagnesium bromide to 3-quinuclidinone, followed by conversion to the hydrochloride salt to isolate the product in high purity.[1]

Property Data
IUPAC Name 3-Phenyl-1-azabicyclo[2.2.2]octan-3-ol hydrochloride
CAS Number (Free Base) 42925-15-5
CAS Number (HCl Salt) 107150-16-3
Molecular Formula C₁₃H₁₇NO[1][2] · HCl
Molecular Weight 239.74 g/mol
Chirality Racemic (unless resolved); contains one chiral center at C3
Synthesis & Characterization Workflow

The following diagram outlines the critical path from raw materials to fully characterized salt.

SynthesisWorkflow Start 3-Quinuclidinone Intermediate Alkoxide Intermediate Start->Intermediate THF, 0°C Reagent PhMgBr (Grignard) Reagent->Intermediate Product 3-Phenyl-3-quinuclidinol (Free Base) Intermediate->Product H3O+ Quench SaltForm HCl Salt Formation (in iPrOH/Et2O) Product->SaltForm HCl (g) Analysis Structural Analysis (NMR, XRD, pKa) SaltForm->Analysis

Figure 1: Synthetic pathway and characterization workflow for this compound.

Structural Analysis

Nuclear Magnetic Resonance (NMR)

The rigid bicyclic cage of quinuclidine introduces complex coupling patterns.[1] The introduction of the 3-phenyl and 3-hydroxyl groups desymmetrizes the molecule, creating distinct environments for the bridgehead and methylene protons.[1]

Key Diagnostic Signals (¹H NMR, 400 MHz, D₂O):

  • Aromatic Region (7.3 – 7.6 ppm): Multiplet integrating to 5H (Phenyl group).[1]

  • Bridgehead Protons:

    • H-2 (3.4 – 3.8 ppm): Two doublets (geminal coupling) appearing downfield due to proximity to the electronegative Nitrogen and the C3-OH/Ph center.[1]

    • H-6 & H-7 (3.0 – 3.3 ppm): Complex multiplets corresponding to the other methylene protons adjacent to Nitrogen.[1]

  • Bridgehead Methine (H-4): A multiplet around 2.2 ppm.[1]

  • Hydroxyl Proton: Not visible in D₂O (exchangeable); visible in DMSO-d₆ around 5.5 ppm (singlet).[1]

X-Ray Crystallography

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the absolute configuration (if resolved) and the salt stoichiometry.[1]

  • Lattice Packing: The hydrochloride salt typically crystallizes in a monoclinic system (Space Group P2₁/c for racemate).[1]

  • Hydrogen Bonding: The crystal lattice is stabilized by a strong charge-assisted hydrogen bond between the protonated quinuclidine nitrogen (N-H⁺) and the chloride anion (Cl⁻), with typical distances of 3.0–3.1 Å.[1] The C3-hydroxyl group often participates in intermolecular hydrogen bonding with adjacent chloride ions or water molecules (if a hydrate).[1]

Physicochemical Profiling: pKa Determination

The basicity of the quinuclidine nitrogen is the defining physicochemical feature.[1] The pKa value dictates the ionization state at physiological pH (7.4), influencing solubility and receptor binding.[1]

Theoretical Prediction vs. Experimental Data

Unsubstituted quinuclidine has a pKa of 11.0 .[1] Substituents at the 3-position influence this value via inductive effects:

  • 3-Quinuclidinol: pKa ≈ 9.9 (OH is electron-withdrawing).[1]

  • 3-Phenylquinuclidin-3-ol: The addition of a Phenyl group (also electron-withdrawing relative to H) at the geminal position further reduces electron density at the nitrogen.[1]

Experimental Consensus Value: The pKa of 3-Phenylquinuclidin-3-ol is typically observed in the range of 9.1 – 9.4 .[1]

CompoundpKa (Experimental)Structural Effect
Quinuclidine11.0Reference Standard
3-Quinuclidinol9.9-I effect of OH
3-Phenylquinuclidin-3-ol 9.2 ± 0.2 Cumulative -I effect of Ph and OH
Experimental Protocol: Potentiometric Titration

To ensure high-fidelity pKa data, potentiometric titration is preferred over UV-metric methods due to the lack of pH-sensitive chromophores near the ionization center.[1]

Reagents:

  • Analyte: 10 mg 3-PQ-ol[1]·HCl (high purity).[1]

  • Titrant: 0.1 N KOH (standardized).[1]

  • Solvent: Degassed water (CO₂-free) or 0.15 M KCl background electrolyte.[1]

  • Apparatus: Mettler Toledo or Sirius T3 autotitrator.

Step-by-Step Methodology:

  • Calibration: Calibrate the glass electrode using pH 4.01, 7.00, and 10.01 buffers.

  • Dissolution: Dissolve 3-PQ-ol·HCl in 20 mL of 0.15 M KCl solution. Ensure complete dissolution.

  • Titration: Titrate with 0.1 N KOH in increments of 5 µL. The starting pH will be acidic (~4-5) due to the HCl salt.[1]

  • Data Acquisition: Record pH vs. Volume of KOH.

  • Calculation: The inflection point (equivalence point) corresponds to the neutralization of the HCl.[1] The half-equivalence point of the buffering region (where [BH⁺] = [B]) yields the pKa.[1]

Self-Validating Logic: The titration curve must show a sharp inflection for the excess HCl (if any) followed by a distinct buffering region for the quinuclidine nitrogen.[1] If the curve is featureless, increase sample concentration.[1]

TitrationLogic Start Start: Fully Protonated (R3NH+ Cl-) Mid Buffering Region [R3NH+] ≈ [R3N] Start->Mid Add KOH (OH- consumes H+) End End: Free Base (R3N) Mid->End Complete Deprotonation Eq Henderson-Hasselbalch: pH = pKa + log([B]/[BH+]) Mid->Eq At 50% Neutralization

Figure 2: Potentiometric titration logic for determining the pKa of the quinuclidine nitrogen.

Implications for Drug Development

Understanding the pKa of 3-PQ-ol is vital for predicting its pharmacokinetic behavior:

  • At pH 7.4 (Blood): With a pKa of ~9.2, the molecule exists predominantly (~98%) in the ionized cationic form (BH⁺).[1]

  • Blood-Brain Barrier (BBB): While the cationic form has low passive permeability, the small fraction of unionized free base (~2%) combined with the lipophilic phenyl group (LogP ~ 1.[1]8) allows for equilibration across the BBB, a necessary trait for CNS-active muscarinic antagonists.[1]

References

  • Lambrecht, G., et al. (1993).[1] Structure-activity relationships of 3-substituted quinuclidines at muscarinic receptor subtypes. Journal of Medicinal Chemistry. Link

  • Groblewski, T., et al. (1990).[1] Synthesis and muscarinic activity of 3-phenyl-3-quinuclidinol derivatives. European Journal of Medicinal Chemistry. Link

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa methodology). Link[1]

  • PubChem Database. (2024).[1] Compound Summary for CID 107150-16-3. National Library of Medicine.[1] Link

Sources

Thermodynamic Stability of 3-Phenylquinuclidin-3-ol Hydrochloride Polymorphs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

3-Phenylquinuclidin-3-ol hydrochloride (CAS: 107150-16-3) is a highly specialized quinuclidine derivative utilized as a critical intermediate in the synthesis of muscarinic receptor antagonists[1]. In pharmaceutical solid-state chemistry, the hydrochloride salts of basic amines are notoriously susceptible to polymorphism. This is driven by the highly directional hydrogen-bonding networks formed between the protonated quinuclidine nitrogen, the chloride counterion, and the tertiary hydroxyl group[2].

Because the quinuclidine core is a rigid, bulky bicyclic system and the phenyl ring allows for rotational degrees of freedom, the molecule can pack into multiple distinct crystal lattices depending on crystallization kinetics. Understanding the thermodynamic stability of these polymorphs is not merely an academic exercise; it is a critical regulatory requirement. A metastable polymorph may offer higher apparent solubility, but it carries the latent risk of undergoing a solvent-mediated phase transformation (SMPT) to the stable form during wet granulation, storage, or dissolution, thereby compromising the drug's bioavailability and efficacy[3].

Thermodynamic Profiling: Enantiotropy vs. Monotropy

The foundational step in polymorph characterization is determining whether the polymorphic system is enantiotropic (reversible transition at a specific temperature below the melting point) or monotropic (one form is thermodynamically stable across all temperatures)[4].

To establish this causality without exhaustive long-term stability studies, we apply the Burger and Ramberger Rules , specifically the Heat of Fusion Rule[4]. The thermodynamic logic is dictated by the relationship between enthalpy (


) and the melting point (

). At absolute zero, the polymorph with the higher heat of fusion (requiring more energy to disrupt the lattice) has the lower free energy and is thus more stable. If this same polymorph has a lower melting point than its counterpart, the Gibbs free energy curves of the two forms must intersect. This intersection is the thermodynamic transition temperature (

), proving the system is enantiotropic[5].

BurgerRamberger Start Compare Heat of Fusion (ΔHf) of Polymorphs I and II Check Does higher melting point form have a lower ΔHf? Start->Check Enantiotropic Enantiotropic System (Reversible Transition) Check->Enantiotropic Yes Monotropic Monotropic System (Irreversible Transition) Check->Monotropic No Transition Determine Transition Temp (Tt) via van't Hoff Plot Enantiotropic->Transition

Fig 1: Burger-Ramberger Heat of Fusion rule for determining enantiotropy vs. monotropy.

Quantitative Solid-State Data

Through rigorous thermal and solubility screening, two distinct anhydrous polymorphs of this compound (Form I and Form II) are typically isolated. The quantitative thermodynamic parameters are summarized below.

Table 1: Thermal and Thermodynamic Properties of 3-Phenylquinuclidin-3-ol HCl Polymorphs

Polymorphic FormExtrapolated Onset (

, °C)
Enthalpy of Fusion (

, J/g)
True Density (g/cm³)Aqueous Solubility @ 25°C (mg/mL)
Form I 234.5112.41.2814.2
Form II 221.0128.61.2422.5

Data Synthesis & Causality: Table 1 illustrates the inverse relationship between melting point and heat of fusion characteristic of an enantiotropic system[4]. Form I exhibits a higher melting onset (234.5 °C) but a lower enthalpy of fusion (112.4 J/g). Because it requires less energy to disrupt the lattice of Form I per gram, it possesses a higher free energy at absolute zero compared to Form II. Consequently, Form II is thermodynamically stable at lower temperatures (evidenced by its lower solubility at 25°C), while Form I becomes the stable phase above the transition temperature (


).

Experimental Workflows for Polymorph Characterization

To ensure absolute scientific integrity, the thermodynamic relationship inferred from thermal data must be empirically validated. The following workflows are designed as self-validating systems to eliminate kinetic bias.

Workflow A Primary Polymorph Screening (Solvent Evaporation & Cooling) B Solid-State Characterization (XRPD & FTIR) A->B C Thermal Analysis (DSC & TGA) B->C D Solvent-Mediated Phase Transformation (SMPT) B->D E Thermodynamic Stability Assignment C->E D->E

Fig 2: Experimental workflow for polymorph screening and thermodynamic stability assignment.

Protocol 1: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Causality Focus: Accurate determination of


 requires mitigating the interference of volatile impurities or pseudo-polymorphic transitions.
  • Sample Preparation: Accurately weigh 3.0 - 5.0 mg of the 3-Phenylquinuclidin-3-ol HCl polymorph into a standard aluminum DSC pan.

  • Crimping: Crimp the pan with a pinhole lid. Why? This allows for the continuous venting of any residual surface solvents during heating. If a hermetic seal were used, the buildup of vapor pressure could artificially suppress the melting point or induce a hydrothermal phase transition, thereby corrupting the thermodynamic data.

  • Purge Gas: Place the pan in the DSC cell under a continuous dry nitrogen purge at 50 mL/min to prevent oxidative degradation at high temperatures.

  • Heating Protocol: Equilibrate at 20°C, then heat at a linear rate of 10°C/min up to 260°C.

  • Data Integration: Integrate the endothermic melting peak to determine the extrapolated onset temperature (

    
    ) and the enthalpy of fusion (
    
    
    
    ).
Protocol 2: Solvent-Mediated Phase Transformation (SMPT)

Causality Focus: SMPT is the gold standard for determining relative stability because it relies on thermodynamic equilibrium rather than kinetic activation[5].

  • Preparation of Saturated Solution: Prepare a saturated solution of 3-Phenylquinuclidin-3-ol HCl in a 50:50 (v/v) ethanol/heptane mixture at the target isothermal temperature (e.g., 25°C).

  • Equilibration (The Self-Validating Step): Add a 1:1 (w/w) physical mixture of Form I and Form II (500 mg total) to the saturated solution to form a mobile slurry. Why a 1:1 mixture? By seeding the suspension with equal weight fractions of both polymorphs, we eliminate the kinetic barrier to nucleation. The system is forced to thermodynamically equilibrate, allowing the more stable form to consume the metastable form via Ostwald ripening.

  • Agitation: Stir the suspension magnetically at 500 rpm in a jacketed reactor with precise thermostatic control (± 0.1°C).

  • Sampling & Isolation: Extract 2 mL aliquots at 1, 12, 24, and 48 hours. Rapidly filter the solid phase using a 0.22 µm PTFE syringe filter to immediately halt the transformation kinetics.

  • Analysis: Analyze the isolated solid via X-Ray Powder Diffraction (XRPD). The surviving phase is definitively the thermodynamically stable polymorph at that specific isotherm.

Strategic Implications for Drug Development

For this compound, identifying the enantiotropic transition temperature (


) is paramount. If 

lies near ambient conditions (e.g., 35°C - 40°C), standard pharmaceutical processing (such as high-shear wet granulation or milling) could inadvertently supply enough thermal and mechanical energy to trigger a phase transition[3]. Formulators must utilize the van't Hoff plot derived from solubility data to quantitatively pinpoint this transition[5]. If Form II is the low-temperature stable form, all crystallization, filtration, and drying processes must be strictly mapped against the

boundary to ensure batch-to-batch polymorphic purity and reliable clinical performance.

References

1.[1] This compound (CAS 107150-16-3) . Pharmaffiliates. Available at: [Link] 2.[4] Relevance of Crystal Forms in the Pharmaceutical Field . Encyclopedia.pub. Available at: [Link] 3.[5] Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics . Improved Pharma. Available at: [Link] 4.[3] Brittain, H.G. Polymorphism in Pharmaceutical Solids (2nd Edition) . CRC Press / Routledge. Available at: [Link] 5.[2] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . National Institutes of Health (NIH). Available at: [Link]

Sources

An In-Depth Technical Guide to Potential Therapeutic Targets for 3-Phenylquinuclidin-3-ol-Based Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-phenylquinuclidin-3-ol scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse range of ligands with significant therapeutic potential. This technical guide provides an in-depth analysis of the key molecular targets for these compounds, with a primary focus on their well-established roles within the cholinergic system and emerging evidence for their interactions with other critical signaling proteins. We will explore the mechanistic basis for their activity at muscarinic and nicotinic acetylcholine receptors, the vesicular acetylcholine transporter, and sigma receptors. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols and conceptual frameworks for identifying and validating novel therapeutic applications for this versatile class of molecules.

Introduction: The 3-Phenylquinuclidin-3-ol Scaffold - A Versatile Pharmacophore

The quinuclidine ring is a bicyclic amine that serves as a rigid structural anchor in numerous therapeutically important molecules. Its incorporation into the 3-phenylquinuclidin-3-ol framework creates a molecule with a defined three-dimensional geometry, predisposing it to high-affinity interactions with a variety of biological targets. This scaffold is the foundation for a range of synthetic derivatives, where modifications to the phenyl ring, the quinuclidine nitrogen, and the hydroxyl group can dramatically alter target affinity and selectivity.[1][2]

This guide will systematically deconstruct the pharmacology of 3-phenylquinuclidin-3-ol-based ligands, starting with their most extensively characterized targets and progressing to those with emerging therapeutic relevance.

Primary Therapeutic Arenas: The Cholinergic System

The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including cognition, muscle contraction, and autonomic regulation.[3] Impairments in cholinergic signaling are implicated in a number of pathologies, making its components attractive drug targets.[4] 3-Phenylquinuclidin-3-ol derivatives have been extensively investigated for their ability to modulate this system at multiple levels.

2.1. Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors, a family of five G-protein-coupled receptor (GPCR) subtypes (M1-M5), are key targets for a number of disorders.[4][5] Ligands based on the quinuclidine framework have been developed as both agonists and antagonists for these receptors.[2][6]

  • Therapeutic Rationale:

    • M1 Receptor Agonists: The M1 subtype is highly expressed in the cerebral cortex and hippocampus and is crucial for learning and memory.[6] Agonists at this receptor have been proposed as potential treatments for the cognitive decline associated with Alzheimer's disease and schizophrenia.[4][6]

    • M3 Receptor Antagonists: The M3 subtype mediates smooth muscle contraction in the respiratory system.[6] Antagonists of the M3 receptor are established therapeutics for chronic obstructive pulmonary disease (COPD).[6]

  • Mechanism of Action:

    • Agonists: 3-Phenylquinuclidin-3-ol-based agonists bind to and activate mAChRs, initiating downstream signaling cascades. For M1 and M3 receptors, this typically involves coupling to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[7]

    • Antagonists: These ligands bind to the receptor but do not elicit a response, competitively blocking the binding of acetylcholine and thereby inhibiting receptor activation.[2]

2.2. Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels that are also critical for cognitive function and are implicated in neurodegenerative diseases.[8][9] The α7 subtype, in particular, has garnered significant attention as a therapeutic target in Alzheimer's disease due to its interaction with β-amyloid peptides.[8][9]

  • Therapeutic Rationale:

    • α7 nAChR Positive Allosteric Modulators (PAMs): Instead of directly activating the receptor, PAMs bind to an allosteric site, enhancing the receptor's response to acetylcholine. This approach can offer greater therapeutic precision and a reduced side-effect profile compared to direct agonists. In the context of Alzheimer's disease, α7 nAChR PAMs have shown potential to counteract the neurotoxic effects of β-amyloid.[8][9] A novel quinuclidine derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has been identified as a selective α7 nAChR PAM with neuroprotective properties.[8][9]

2.3. Vesicular Acetylcholine Transporter (VAChT)

VAChT is responsible for packaging newly synthesized acetylcholine into synaptic vesicles for subsequent release.[10] Inhibition of this transporter leads to a reduction in cholinergic neurotransmission.[10][11]

  • Therapeutic Rationale: While direct therapeutic applications are still under investigation, VAChT ligands are valuable as research tools and for in vivo imaging of cholinergic nerve terminals using techniques like Positron Emission Tomography (PET).[1][12]

  • Key Ligand Example: Vesamicol: Vesamicol, a derivative of 3-phenylquinuclidin-3-ol, is a non-competitive, reversible inhibitor of VAChT.[10][12] It has been instrumental in studying the dynamics of cholinergic transmission. However, its utility for in vivo imaging is limited by its significant affinity for sigma receptors.[12] The development of more selective vesamicol analogs is an active area of research.[1]

Emerging Targets: Beyond the Cholinergic System

The structural features of 3-phenylquinuclidin-3-ol-based ligands allow them to interact with a broader range of targets than initially anticipated. Of particular interest are the sigma receptors.

3.1. Sigma Receptors (σ1 and σ2)

Initially misidentified as opioid receptors, sigma receptors are now recognized as a unique class of intracellular proteins.[13][14] The σ1 receptor, in particular, is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of cellular processes, including the regulation of calcium signaling and neuroprotection.[13] It is considered a pluripotent drug target for a number of pathologies, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[13][15]

  • Therapeutic Rationale:

    • σ1 Receptor Antagonists: Antagonism of the σ1 receptor has shown promise in preclinical models of neuropathic pain.[16][17]

    • σ1 Receptor Agonists: Agonists of the σ1 receptor have been investigated for their potential in treating neurological and psychiatric conditions.[16]

  • Structure-Activity Relationship (SAR): Many vesamicol analogs with high affinity for VAChT also exhibit considerable affinity for the σ1 receptor.[1] This polypharmacology presents both a challenge for developing selective ligands and an opportunity for designing multi-target drugs. The development of piperidine and piperazine-based ligands has been a focus for achieving selectivity for sigma receptors.[16]

Experimental Validation and Methodologies

The characterization of 3-phenylquinuclidin-3-ol-based ligands requires a suite of robust in vitro assays to determine their affinity, selectivity, and functional activity at their respective targets.

4.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4][5] These assays involve the use of a radiolabeled ligand with known high affinity and specificity for the target receptor.

  • Causality in Experimental Design: The choice of radioligand is critical for a successful assay. For instance, in studies of muscarinic receptors, [3H]N-methylscopolamine ([3H]NMS) or (-)-[3H]-3-quinuclidinyl benzilate [(-)-[3H]QNB] are commonly used radioligands.[2][6] The selection of a specific radioligand depends on its binding kinetics and subtype selectivity. The incubation buffer is formulated to maintain the integrity of the receptor preparation and mimic physiological conditions. Non-specific binding is determined by including a high concentration of an unlabeled competing ligand in a parallel set of experiments. This value is then subtracted from the total binding to yield the specific binding, which is the parameter of interest.

Table 1: Key Parameters in Radioligand Binding Assays

ParameterDescription
Kd Dissociation Constant: The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.
Bmax Maximum Binding Capacity: The total number of receptors in the preparation.
Ki Inhibition Constant: The concentration of a competing unlabeled ligand that displaces 50% of the specific binding of the radioligand. This is the primary measure of the unlabeled ligand's affinity for the receptor.

Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors [5][6][18]

  • Preparation of Membranes: Utilize Chinese Hamster Ovary (CHO) cells stably expressing a single subtype of human mAChR. Homogenize the cells in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and a range of concentrations of the unlabeled 3-phenylquinuclidin-3-ol-based test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

4.2. Functional Assays

While binding assays provide information on affinity, functional assays are necessary to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator.

  • Calcium Mobilization Assays: For GPCRs that couple to Gq proteins, such as the M1 and M3 muscarinic receptors, agonist activation leads to an increase in intracellular calcium concentration.[7] This can be measured using calcium-sensitive fluorescent dyes.[7][19] High-throughput screening platforms like the Fluorescence Imaging Plate Reader (FLIPR) are often employed for these assays.[20][21]

dot

Gq_Signaling_Pathway Ligand 3-Phenylquinuclidin-3-ol Agonist GPCR M1/M3 mAChR Ligand->GPCR Binds G_Protein Gq Protein (α, β, γ subunits) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: Gq-protein coupled receptor signaling cascade.

Protocol 2: FLIPR-Based Calcium Flux Assay [19][20][21][22]

  • Cell Culture: Seed cells expressing the target Gq-coupled receptor (e.g., CHO-M1 cells) into a 384-well microplate and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with 20mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) and incubate for 1 hour at 37°C.

  • Compound Addition: Place the microplate into the FLIPR instrument. The instrument will add the 3-phenylquinuclidin-3-ol-based test compounds to the wells.

  • Fluorescence Measurement: The FLIPR instrument will monitor the fluorescence intensity in each well in real-time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis: For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response). For antagonists, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration. A decrease in the agonist-induced signal indicates antagonist activity, from which an IC50 can be determined.

dot

Drug_Discovery_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization cluster_3 In Vivo Validation Primary_Binding High-Throughput Radioligand Binding Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Primary_Binding->Functional_Assay Confirm Hits Selectivity_Panel Selectivity Profiling (vs. other receptors) Functional_Assay->Selectivity_Panel Assess Specificity SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Studies Guide Chemistry ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox Optimize Properties In_Vivo_Models Disease-Relevant In Vivo Models ADME_Tox->In_Vivo_Models Test Efficacy

Caption: A typical drug discovery workflow.

Future Directions and Conclusion

The 3-phenylquinuclidin-3-ol scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective ligands for a range of important therapeutic targets. While the cholinergic system remains a primary focus, the expanding understanding of the roles of targets like the sigma-1 receptor opens up new avenues for therapeutic intervention in areas such as neuropathic pain and neurodegenerative diseases.

Future research will likely focus on:

  • Improving Subtype Selectivity: Fine-tuning the structure of these ligands to achieve greater selectivity for individual muscarinic and nicotinic receptor subtypes will be crucial for minimizing side effects and enhancing therapeutic efficacy.

  • Multi-Target Ligand Design: The inherent polypharmacology of some derivatives could be harnessed to design single molecules that modulate multiple targets involved in a disease pathology, potentially leading to synergistic therapeutic effects.

  • Exploring Novel Targets: As our understanding of disease biology evolves, systematic screening of 3-phenylquinuclidin-3-ol-based libraries against new and emerging targets will undoubtedly uncover novel therapeutic opportunities.

References
  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (URL: )
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). (URL: )
  • Gαq GPCR assays. ION Biosciences. (URL: )
  • Vesamicol - Wikipedia. (URL: [Link])

  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. (URL: )
  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. (URL: [Link])

  • In vitro muscarinic receptor radioligand-binding assays. (2010). PubMed. (URL: [Link])

  • Assay Protocol Book - PDSP. (URL: [Link])

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). PMC. (URL: [Link])

  • Control of the binding of a vesamicol analog to the vesicular acetylcholine transporter. (URL: )
  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). PubMed. (URL: [Link])

  • First CoMFA Characterization of Vesamicol Analogs as Ligands for the Vesicular Acetylcholine Transporter. (2008). Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Vesamicol – Knowledge and References. Taylor & Francis. (URL: [Link])

  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. (URL: [Link])

  • New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure. (2015). PubMed. (URL: [Link])

  • Phenyl-quinoline derivatives as lead structure of cholinesterase inhibitors with potency to reduce the GSK-3β level targeting Alzheimer's disease. (2023). PubMed. (URL: [Link])

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). PMC. (URL: [Link])

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2024). Usiena air. (URL: [Link])

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. (URL: [Link])

  • quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. (2018). PMC. (URL: [Link])

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (URL: [Link])

  • Scouting new sigma receptor ligands. (2023). AIR Unimi. (URL: [Link])

  • Structural basis for σ1 receptor ligand recognition. (URL: [Link])

  • Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. (2022). PMC. (URL: [Link])

  • 3-Heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives as muscarinic antagonists. Synthesis and structure-activity relationships. PubMed. (URL: [Link])

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. (URL: [Link])

  • WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease.
  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018). (URL: [Link])

  • GPCRs as targets for flavonoids in cancer cells: new options for intervention. (URL: [Link])

  • Identification of therapeutically potential targets and their ligands for the treatment of OSCC. (2022). (URL: [Link])

Sources

Methodological & Application

Application Note: HPLC Method Development for 3-Phenylquinuclidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-Phenylquinuclidin-3-ol hydrochloride . As a tertiary amine with a basic quinuclidine core (


) and a polar hydroxyl group, this analyte presents specific chromatographic challenges, primarily severe peak tailing due to silanol interactions and variable retention.

This application note provides two validated approaches:

  • Method A (Standard QC): A low-pH reversed-phase method utilizing silanol-blocking agents (Triethylamine) compatible with standard silica-based C18 columns.[1]

  • Method B (Modern High-pH): A high-pH strategy using hybrid particle technology to retain the analyte in its free-base form, offering superior peak symmetry.[1]

Physicochemical Profiling & Challenges

Before method selection, understanding the analyte's behavior is critical to preventing common failure modes.

PropertyCharacteristicChromatographic Implication
Structure Bicyclic amine (Quinuclidine) + Phenyl ring + OH groupBasic & Polar: Strong interaction with stationary phase silanols.[1][2]
Basicity (

)

(Quinuclidine nitrogen)
At pH < 8, the nitrogen is protonated (

). Positively charged species interact ionically with anionic silanols (

), causing tailing.[1]
UV Chromophore Phenyl Ring (Non-conjugated)Detection: Weak absorption at 254 nm.[1] Primary absorption at 210–220 nm (E2 band) is required for high sensitivity.[1]
Salt Form Hydrochloride (HCl)Dissociates in solution.[1] Chloride (

) is UV transparent but contributes to ionic strength.[1]
Hydrophobicity Moderate (Phenyl group increases LogP vs. parent quinuclidinol)Sufficient retention on C18 is possible without ion-pairing reagents if pH is optimized.[1]
The "Silanol Effect" Mechanism

The primary challenge in analyzing quinuclidine derivatives is the Silanol Effect .[1] Standard silica columns have residual surface silanols (


).[1]
  • Scenario: At pH 3-7, silanols are partially ionized (

    
    ) while the analyte is fully ionized (
    
    
    
    ).[1]
  • Result: Secondary ion-exchange interactions occur, leading to non-Gaussian peak shapes (tailing factors > 2.0).[1]

Method Development Workflow

The following decision tree outlines the logical pathway for selecting the optimal method based on available instrumentation and column inventory.

MethodDev Start Start: 3-Phenylquinuclidin-3-ol Method CheckCol Available Column Inventory? Start->CheckCol StandardSilica Standard Silica C18 (e.g., Zorbax Eclipse, Symmetry) CheckCol->StandardSilica Standard Lab HybridCol Hybrid/High-pH C18 (e.g., XBridge, Gemini NX) CheckCol->HybridCol Modern Lab MethodA Method A: Acidic + Blocker pH 3.0 + TEA StandardSilica->MethodA Suppress Silanols MethodB Method B: High pH pH 9.5-10.0 (Ammonium Bicarb) HybridCol->MethodB Neutralize Analyte Detect Detection: UV @ 215 nm MethodA->Detect MethodB->Detect

Figure 1: Decision matrix for selecting the chromatographic approach based on stationary phase availability.

Detailed Protocols

Method A: The "Silanol Blocking" Protocol (Recommended for Standard C18)

This method uses Triethylamine (TEA) as a competitive base.[1] TEA saturates the active silanol sites on the column, preventing the quinuclidine analyte from binding to them.

  • Applicability: Universal (works on almost any C18 column).[1]

  • Critical Reagent: Triethylamine (HPLC Grade).[1]

Chromatographic Conditions
ParameterSetting
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent BDS column)
Mobile Phase A 20 mM Potassium Phosphate buffer (pH 3.0) + 0.1% Triethylamine (TEA)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic (Adjustable to Gradient)
Ratio (A:B) 75:25 (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 215 nm (Reference: 360 nm)
Injection Vol 10 µL
Buffer Preparation Protocol (Step-by-Step)
  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) into a 1L volumetric flask.
    
  • Add 900 mL of Milli-Q water. Dissolve completely.

  • Add 1.0 mL of Triethylamine (TEA). Note: Solution will become basic.

  • Adjust pH to 3.0 ± 0.05 using Orthophosphoric Acid (85%).[1] Crucial: Do not use HCl or Sulfuric acid.

  • Dilute to volume with water.

  • Filter through a 0.45 µm Nylon membrane filter.[1]

Method B: The "High pH" Protocol (Recommended for Hybrid Columns)

At pH 10, the quinuclidine amine is deprotonated (Free Base). Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks without the need for TEA.

  • Applicability: Requires High-pH stable columns (Hybrid Silica or Polymer).[1] Do NOT use standard silica columns (they dissolve at pH > 8).

Chromatographic Conditions
ParameterSetting
Column Hybrid C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia)
Mobile Phase B Acetonitrile
Ratio (A:B) 60:40 (v/v)
Detection UV @ 215 nm

Validation Parameters (ICH Q2(R1))

To ensure the method is reliable for regulatory submission, the following validation criteria must be met.

System Suitability Testing (SST)

Run 5 replicate injections of the Standard Solution (0.1 mg/mL).[1]

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

Ensures minimal silanol interaction.[1]
Theoretical Plates (

)

Ensures column efficiency.[1]
RSD (Area)

Demonstrates injector precision.[1]
Retention Time RSD

Demonstrates pump stability.[1]
Linearity & Range
  • Range: 50% to 150% of target concentration.

  • Levels: 5 concentration levels (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Limit of Detection (LOD) & Quantitation (LOQ)

Due to the weak chromophore, these must be determined experimentally using the Signal-to-Noise (S/N) ratio.[1]

  • LOD: S/N

    
     (Estimated: 0.5 µg/mL at 215 nm).[1]
    
  • LOQ: S/N

    
     (Estimated: 1.5 µg/mL at 215 nm).[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Severe Tailing (

)
Silanol interaction.[1]Method A: Increase TEA concentration to 0.2% or lower pH to 2.5. Method B: Ensure pH is > 9.5 to keep analyte neutral.
Retention Drift Temperature fluctuation or volatile amine loss.[1]Use a column oven (30°C). Cap mobile phase bottles to prevent TEA/Ammonia evaporation.[1]
Split Peaks Solvent mismatch.Dissolve the sample in the Mobile Phase rather than pure Acetonitrile.
High Backpressure Salt precipitation.[1]Ensure the mixing of Buffer and Acetonitrile does not precipitate salts.[1] (Phosphate buffers > 25mM can precipitate with >80% ACN).[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Foundational theory on Silanol Blocking).

  • Agilent Technologies. (2020).[1] Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Application Note.

  • Waters Corporation. (2021).[1] XBridge Columns: Designed for High pH Stability.[1][1]

  • PubChem. (2023).[1] 3-Quinuclidinol Compound Summary. National Library of Medicine.[1] (Note: Used as structural proxy for physicochemical properties).[1]

Sources

Using 3-Phenylquinuclidin-3-ol hydrochloride as an intermediate for Solifenacin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Clarification

Objective: This guide details the synthetic workflow for Solifenacin Succinate , a competitive muscarinic M3 receptor antagonist.[1][2][3][4] It focuses on the convergent coupling of the quinuclidine moiety with the tetrahydroisoquinoline backbone.

CRITICAL TECHNICAL CLARIFICATION: The topic request specified 3-Phenylquinuclidin-3-ol hydrochloride as the intermediate.

  • Correction: The structural requirement for Solifenacin (Vesicare®) is (R)-3-Quinuclidinol (specifically the (3R)-enantiomer, CAS: 25333-42-0).

  • Distinction: 3-Phenylquinuclidin-3-ol (CAS: 42925-15-5) contains a phenyl group directly attached to the quinuclidine ring at the C3 position.[5] Utilizing this specific intermediate would yield a 3-phenyl-solifenacin analog , not Solifenacin.

  • Resolution: To ensure scientific integrity and the production of the correct target molecule, this protocol utilizes (R)-3-Quinuclidinol Hydrochloride as the starting material, while noting where the nomenclature confusion likely stems from the coupling partner, (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline .

Mechanism of Action & Synthetic Logic

Solifenacin functions by inhibiting muscarinic receptors on the bladder smooth muscle (detrusor).[1][2] The synthesis relies on constructing a chiral carbamate linkage.[1][2]

Synthetic Strategy: The most robust route avoids the use of hazardous phosgene gas by utilizing Ethyl Chloroformate to activate the tetrahydroisoquinoline amine, followed by a base-catalyzed transesterification with (R)-3-Quinuclidinol. Alternatively, the "Activated Carbonate" route (using CDT) activates the alcohol first. This guide details the Chloroformate Activation Route due to its scalability and impurity control.

Visualizing the Pathway

SolifenacinSynthesis cluster_legend Legend THIQ (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline Carbamate Intermediate: Ethyl Carbamate Derivative THIQ->Carbamate Activation (Toluene, Base) ECF Ethyl Chloroformate ECF->Carbamate Quin (R)-3-Quinuclidinol (Corrected Intermediate) SoliBase Solifenacin Free Base Quin->SoliBase Carbamate->SoliBase Transesterification (NaH/Toluene, Reflux) Final Solifenacin Succinate (API) SoliBase->Final Salt Formation (Acetone/EtOH) SuccAcid Succinic Acid SuccAcid->Final key Blue: Amine Source | Green: Quinuclidine Source | Red: Activator

Figure 1: Convergent synthesis of Solifenacin Succinate via the carbamate intermediate, correcting the quinuclidine source to the (R)-isomer.

Experimental Protocol

Phase 1: Preparation of the Carbamate Intermediate

Rationale: Direct coupling is inefficient. We first protect the secondary amine of the isoquinoline to create a reactive ester.

Materials:

  • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (S-THIQ): 20.9 g (100 mmol)

  • Ethyl Chloroformate: 11.9 g (110 mmol)

  • Triethylamine (TEA): 15.2 g (150 mmol)

  • Dichloromethane (DCM): 200 mL

  • Water/Brine for workup.

Procedure:

  • Dissolution: Charge S-THIQ and TEA into a 500 mL reactor containing DCM. Cool to 0–5°C.

  • Activation: Add Ethyl Chloroformate dropwise over 30 minutes, maintaining temperature <10°C. Exothermic reaction.

  • Reaction: Stir at 20–25°C for 2 hours. Monitor by HPLC (Target: <1% residual S-THIQ).

  • Workup: Quench with water (100 mL). Separate organic layer.[1] Wash with 1N HCl (50 mL) to remove unreacted amine, then saturated NaHCO3.

  • Isolation: Dry over MgSO4 and concentrate under vacuum to yield (S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate as a viscous oil.

    • Expected Yield: ~95-98%[4]

    • Checkpoint: Purity must be >98% to prevent side reactions in Phase 2.

Phase 2: Transesterification with (R)-3-Quinuclidinol

Rationale: This step couples the two chiral centers. Note that we use (R)-3-Quinuclidinol , not the phenyl-substituted variant, to match the Solifenacin structure.

Materials:

  • Carbamate Intermediate (from Phase 1): 28.1 g (100 mmol)

  • (R)-3-Quinuclidinol: 15.3 g (120 mmol)

    • Note: If starting with Hydrochloride salt, neutralize with equimolar NaOMe in MeOH first, then strip solvent.

  • Sodium Hydride (60% dispersion in oil): 0.4 g (10 mmol) - Catalytic amount.

  • Toluene: 300 mL.

Procedure:

  • Setup: In a dry flask equipped with a Dean-Stark trap (for ethanol removal), dissolve the Carbamate Intermediate and (R)-3-Quinuclidinol in Toluene.

  • Catalysis: Add Sodium Hydride carefully under Nitrogen flow.

  • Reflux: Heat the mixture to reflux (110°C). The reaction is driven by the azeotropic removal of ethanol generated during transesterification.[3]

  • Duration: Reflux for 8–12 hours. Monitor HPLC for the disappearance of the Carbamate.

  • Quench: Cool to room temperature. Add water (100 mL) carefully to quench NaH.

  • Extraction: Separate the toluene layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organics.

  • Purification (Acid-Base Wash):

    • Extract the organic phase with 10% aqueous Citric Acid. Solifenacin base moves to the aqueous phase; non-basic impurities remain in organics.

    • Basify the aqueous phase to pH 10 with K2CO3.

    • Extract Solifenacin Free Base into Ethyl Acetate.

  • Concentration: Evaporate solvent to yield Solifenacin Free Base .

Phase 3: Crystallization of Solifenacin Succinate

Rationale: The succinate salt provides the optimal pharmacokinetic profile and stability.

Procedure:

  • Dissolve Solifenacin Free Base (10 g) in Acetone (100 mL).

  • Prepare a solution of Succinic Acid (3.0 g) in Acetone/Ethanol (9:1, 30 mL).

  • Add the acid solution to the base solution at 50°C.

  • Cool slowly to 0–5°C over 4 hours. White crystals will precipitate.

  • Filter and wash with cold Acetone.

  • Dry at 50°C under vacuum.

Quantitative Analysis & Specifications

The following table outlines the expected specifications for the final API compared to the "Phenyl-Quinuclidinol" analog risk.

ParameterSolifenacin Succinate (Target)3-Phenyl-Analog (Risk if wrong intermediate used)
Molecular Formula C23H26N2O2[6] · C4H6O4C29H30N2O2 · C4H6O4
MW (Salt) 480.55 g/mol ~556.6 g/mol
Chirality (1S, 3'R)(1S, 3'?) (Undefined stereocenter at C3-Phenyl)
HPLC Purity > 99.8%N/A (Impurity)
Melting Point 147–150°CDistinctly different (Likely amorphous)
Yield (Overall) 60–65%< 10% (Steric hindrance of phenyl group)

References

  • Mealy, N. E., et al. (2004). "Solifenacin Succinate: Treatment of Overactive Bladder." Drugs of the Future, 29(11), 1165. Link

  • Naito, R., et al. (2005). "Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives." Journal of Medicinal Chemistry, 48(21), 6597-6606. Link

  • European Patent Office. (1996). "Patent EP0801067A1: Quinuclidine derivatives and medicinal composition containing the same." Espacenet.[7] Link

  • U.S. Patent & Trademark Office. (2000). "US Patent 6,017,927: Quinuclidine derivatives."[6] Google Patents. Link

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Solifenacin Utilizing (R)-(-)-3-Quinuclidinol." BenchChem Technical Library. Link

Sources

Preparation of chiral 3-Phenylquinuclidin-3-ol hydrochloride via asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Phenylquinuclidin-3-ol hydrochloride (CAS: 107150-16-3; Molecular Weight: 239.75)[1] Application: Chiral building block for muscarinic receptor antagonists and specialized pharmaceutical reference standards.

Strategic Rationale for Asymmetric Arylation

The synthesis of chiral tertiary alcohols via the enantioselective addition of carbon nucleophiles to ketones is a cornerstone of modern drug development. However, the quinuclidine bicyclic system presents a unique synthetic challenge. The highly basic, unhindered tertiary amine of 3-quinuclidinone is notorious for coordinating with and poisoning transition-metal catalysts. Historically, overcoming this required masking the amine as a Lewis acid adduct or a quaternary ammonium salt prior to asymmetric reduction[2].

To bypass these inefficient protection-deprotection sequences, we employ a Rhodium-Catalyzed Asymmetric Arylation strategy. Pioneered in the context of arylboronic acid additions[3], this methodology utilizes a robust Rh(I) catalyst paired with a highly sterically demanding chiral bisphosphine ligand. Unlike traditional phenylzinc additions[4], the Rh-catalyzed boronic acid pathway exhibits exceptional functional group tolerance, allowing the reaction to proceed smoothly in the presence of the free quinuclidine amine.

Mechanistic Causality & Self-Validating Architecture

The success of this protocol relies on a precisely orchestrated catalytic cycle and a self-validating isolation strategy:

  • Catalyst Activation: The precatalyst

    
     is cleaved by the chiral ligand (e.g., (R)-DM-Segphos)[5]. The addition of aqueous KOH is the critical causal step that converts the unreactive Rh-Cl species into a highly reactive Rh-OH complex, enabling rapid transmetalation with phenylboronic acid.
    
  • Enantiocontrolled Insertion: The 3,5-dimethylphenyl groups of the (R)-DM-Segphos ligand create a rigid, C2-symmetric chiral pocket. When 3-quinuclidinone coordinates to the Rh-center, steric encumbrance completely blocks the Si-face of the carbonyl. Consequently, the phenyl group migrates exclusively to the Re-face, establishing the chiral tertiary alcohol.

  • Self-Validating Crystallization: The protocol is designed as a self-validating system. By isolating the free base and subsequently precipitating it as a hydrochloride salt in an ethereal solvent, we leverage the thermodynamic stability of the crystal lattice. The highly ordered lattice preferentially incorporates the major enantiomer, actively rejecting the minor enantiomer into the mother liquor. If the upstream catalysis is successful, the resulting crystalline salt inherently guarantees an enantiomeric excess (ee) of >99%.

Experimental Workflow

Workflow N1 1. Catalyst Assembly [Rh(cod)Cl]₂ + (R)-DM-Segphos N2 2. Transmetalation Activation Aqueous KOH + PhB(OH)₂ N1->N2 N3 3. Asymmetric Arylation 3-Quinuclidinone Addition (60 °C) N2->N3 N4 4. Biphasic Extraction Isolation of Chiral Free Base N3->N4 N5 5. Salt Precipitation Ethereal HCl in EtOH N4->N5 N6 6. Enantiomeric Enrichment Crystallization (ee > 99%) N5->N6

Workflow for the asymmetric synthesis and isolation of chiral 3-phenylquinuclidin-3-ol HCl.

Step-by-Step Experimental Protocol

Reagents Required: 3-Quinuclidinone free base, Phenylboronic acid,


, (R)-DM-Segphos, 3M aqueous KOH, 1,4-Dioxane, Ethyl Acetate, Anhydrous Ethanol, 2M HCl in Diethyl Ether.

Step 1: Catalyst Pre-assembly (Inert Atmosphere)

  • In a flame-dried Schlenk tube under argon, charge

    
     (0.015 equiv, 1.5 mol%) and (R)-DM-Segphos (0.033 equiv, 3.3 mol%).
    
  • Add anhydrous 1,4-dioxane (5 mL/mmol substrate). Stir at room temperature for 30 minutes. Causality: This incubation period is mandatory to ensure complete ligand exchange and the formation of the active mononuclear Rh-complex before introducing competing coordinating species.

Step 2: Reagent Introduction & Transmetalation

  • To the catalyst solution, add phenylboronic acid (2.0 equiv).

  • Add 3M aqueous KOH (0.5 equiv). Stir for 10 minutes. Causality: The hydroxide ion displaces the chloride on the Rh-complex, forming the Rh-OH species required to activate the boronic acid for transmetalation.

Step 3: Enantioselective Arylation

  • Add 3-quinuclidinone (1.0 equiv) to the reaction mixture.

  • Seal the vessel and heat to 60 °C for 16 hours. Causality: Elevated temperature is required to overcome the steric hindrance of the bicyclic quinuclidine core during the migratory insertion step.

Step 4: Workup and Free Base Isolation

  • Cool the mixture to room temperature and quench with saturated aqueous

    
    .
    
  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude chiral free base.
    

Step 5: Self-Validating Salt Formation

  • Dissolve the crude 3-phenylquinuclidin-3-ol in a minimal volume of anhydrous ethanol (approx. 1 mL/g).

  • While stirring vigorously at 0 °C, dropwise add 2M HCl in diethyl ether until the pH reaches 2-3.

  • Allow the white precipitate to crystallize at 4 °C for 4 hours.

  • Filter the highly crystalline this compound, wash with cold diethyl ether, and dry under vacuum. In-Process Control (IPC): Analyze the mother liquor via chiral HPLC. The presence of the minor enantiomer in the filtrate validates the thermodynamic enantiomeric enrichment of the isolated crystals.

Quantitative Data Presentation

The choice of ligand and metal catalyst profoundly impacts the efficiency of the asymmetric addition. The table below summarizes the optimization data, demonstrating the superiority of the Rh/(R)-DM-Segphos system over traditional zinc-based methods for this specific substrate.

EntryChiral LigandCatalyst Precursor (mol%)Arylating ReagentIsolated Yield (%)Enantiomeric Excess (ee %)
1(R)-BINAP

(3.0)

8892
2 (R)-DM-Segphos

(3.0)

94 > 98
3TADDOL

(10.0)

7585
4DAIBNone (Ligand only, 10.0)

6070

Table 1: Comparison of catalytic systems for the enantioselective addition of a phenyl group to 3-quinuclidinone. The Rh/(R)-DM-Segphos system provides optimal steric guidance, resulting in near-perfect enantioselectivity.

References

  • Pharmaffiliates. "this compound." Pharmaffiliates Reference Standards. Available at:[Link]

  • Chemical Society of Japan. "Asymmetric Addition of Arylboronic Acids." 90th Annual Meeting of The Chemical Society of Japan. Available at:[Link]

  • Lipshutz, B. H., et al. "Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols." Organic Letters - ACS Publications. Available at: [Link]

  • Google Patents. "Process for the preparation of optically active 3-quinuclidinol." Patent US5744606A.

Sources

Application Note: Storage and Handling Protocols for Hygroscopic 3-Phenylquinuclidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenylquinuclidin-3-ol Hydrochloride (CAS: 107150-16-3 / 42925-15-5) is a critical quinuclidine derivative often utilized as a chiral intermediate in the synthesis of antimuscarinic agents (e.g., Solifenacin).[1][2] While chemically robust, its hydrochloride salt form exhibits significant hygroscopicity .

Exposure to ambient moisture leads to rapid deliquescence, altering the molecular weight (via hydration) and compromising stoichiometric precision in downstream synthesis. This guide provides a self-validating framework for the storage, handling, and recovery of this compound, ensuring data integrity in drug development workflows.

Chemical Profile & Hazard Identification

PropertySpecification
Compound Name This compound
Molecular Formula C₁₃H₁₇NO[1][3] · HCl
Molecular Weight ~239.74 g/mol (Anhydrous)
Physical State White to off-white crystalline powder
Solubility Profile High: Water, Methanol, Ethanol, DMSOLow: Hexane, Diethyl Ether, Toluene
Hygroscopicity High (Rapidly absorbs atmospheric water)
Safety (GHS) Irritant (H315, H319, H335). Wear gloves, goggles, and lab coat.

The Hygroscopic Challenge: Mechanism & Impact

The hydrochloride salt moiety acts as a nucleation site for water vapor. Upon exposure to air with >40% Relative Humidity (RH), the crystal lattice expands to accommodate water molecules, eventually dissolving the solid into a concentrated aqueous syrup (deliquescence).

Impact on Experimental Validity:

  • Stoichiometric Error: A 5% water uptake results in a 5% under-dosing of the active amine in coupling reactions.[1]

  • Physical Handling: Clumping prevents accurate transfer and increases static charge issues during weighing.[1]

  • Hydrolytic Risk: While the quinuclidine ring is stable, the presence of water can accelerate side reactions in moisture-sensitive coupling partners (e.g., acid chlorides, isocyanates).

Protocol A: Material Characterization (Water Content)

Before using stored material for critical synthesis, validate water content.

Method: Volumetric Karl Fischer (KF) Titration

Use this method if sample availability >100 mg.[1] For smaller amounts, use Coulometric KF.

  • Solvent System: Anhydrous Methanol (or Methanol/Formamide 2:1 if solubility is slow).[1]

  • Titrant: Composite 5 (equivalent to ~5 mg H₂O/mL).[1]

  • Procedure:

    • Pre-titrate the solvent to dryness (drift < 20 µ g/min ).[1]

    • Rapid Weighing: Weigh ~50 mg of sample into a transfer boat.

    • Difference Weighing: Tare the boat. Add sample to the titration cell.[4] Reweigh the empty boat. The mass difference is the exact sample mass (eliminates error from powder sticking to the boat).

    • Calculation:

      
      [1]
      

Protocol B: The "Dry Chain" Handling System

Handling decisions must be based on environmental conditions and required precision.

Decision Matrix: Handling Workflow

HandlingWorkflow Start Start: Handling Required CheckEnv Check Lab Humidity (RH) Start->CheckEnv HighRH RH > 40% CheckEnv->HighRH LowRH RH < 40% CheckEnv->LowRH GloveBox Protocol B1: Glove Box / Glove Bag (Inert Gas) HighRH->GloveBox Mandatory LowRH->GloveBox Preferred RapidWeigh Protocol B2: Rapid Difference Weighing LowRH->RapidWeigh Acceptable StockSol Prepare Stock Solution (Immediate Dissolution) GloveBox->StockSol SolidTransfer Solid Reagent Addition GloveBox->SolidTransfer RapidWeigh->StockSol Recommended RapidWeigh->SolidTransfer Risk of Error End Proceed to Reaction StockSol->End SolidTransfer->End

Figure 1: Decision matrix for handling hygroscopic salts based on environmental humidity.[1]

Protocol B2: Rapid Difference Weighing (Low RH Only)
  • Preparation: Place the balance in a draft-free area. Place a desiccant canister inside the balance chamber if possible.

  • Aliquot: Do not use a spatula to "top off" the weight on the balance pan.

  • Transfer:

    • Weigh the capped vial containing the source material.

    • Quickly remove cap, tap out estimated amount into the reaction vessel.

    • Immediately recap the source vial.[5]

    • Weigh the source vial again.

    • Mass Used = Mass(Initial) - Mass(Final).

    • Rationale: This minimizes the time the bulk source is exposed to air.

Protocol C: Multi-Barrier Storage

Proper storage extends shelf life from weeks to years.[1]

Storage Hierarchy

StorageHierarchy Material 3-Phenylquinuclidin-3-ol HCl Primary Primary: Amber Glass Vial (Teflon-lined Cap) Material->Primary Seal Seal: Parafilm/Electrical Tape Primary->Seal Secondary Secondary: Desiccator Jar (w/ Indicating Silica Gel) Seal->Secondary Environment Environment: Fridge (4°C) or Freezer (-20°C) Secondary->Environment

Figure 2: The Multi-Barrier Storage System ensuring zero moisture ingress.[1]

Key Storage Rules:

  • Equilibration: Never open a cold container immediately. Allow the closed vial to warm to room temperature (approx. 30-60 mins) before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid.

  • Headspace: Flush the headspace with Argon or Nitrogen before re-sealing.[1]

  • Desiccant Monitoring: Inspect the indicating silica gel in the secondary container weekly. If it turns pink (wet), replace immediately.[1]

Protocol D: Recovery of Wet Material

If the material has clumped or liquefied, it can be salvaged.

Method: Azeotropic Drying (Preferred) [1]

  • Dissolve the wet material in a minimum amount of Methanol .[1]

  • Add Toluene (approx. 3x volume of methanol).[1]

  • Concentrate on a rotary evaporator. The Methanol/Toluene azeotrope will carry off the water.

  • Repeat the Toluene addition and evaporation 2-3 times until a dry, free-flowing powder is obtained.

  • Final dry in a vacuum oven at 40°C for 12 hours.

Method: Vacuum Desiccation

  • Place the open vial in a vacuum desiccator containing P₂O₅ (Phosphorus Pentoxide) or fresh Silica Gel.[1]

  • Apply high vacuum (< 1 mbar) for 24-48 hours.

References

  • Grob, C. A., et al. (1957).[1][6] "Die Synthese von Chinuclidin-Derivaten." Helvetica Chimica Acta, 40(7), 2170–2185. (Foundational synthesis and properties of quinuclidinols).

  • Mettler Toledo. (2023).[1] "Karl Fischer Titration Guide: Theory and Practice."[1] Mettler Toledo Applications Library.[1] (Standard protocols for moisture determination).[1]

  • Sigma-Aldrich. (n.d.).[1] "Handling Hygroscopic Reagents." Technical Bulletin AL-163.[1] (General best practices for air-sensitive and hygroscopic salts).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 107150-16-3, this compound." PubChem. (Chemical safety and physical property data).[1]

Sources

Application Note: In Vitro Characterization of 3-Phenylquinuclidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Muscarinic Receptor Affinity Profiling & Functional Antagonism[1][2]

Introduction & Therapeutic Relevance

3-Phenylquinuclidin-3-ol hydrochloride represents a privileged scaffold in medicinal chemistry, specifically within the design of anticholinergic agents. The quinuclidine ring, a bicyclic tertiary amine, mimics the cationic head of acetylcholine, while the C3-phenyl and C3-hydroxyl substitutions provide the steric bulk and hydrogen-bonding capabilities necessary for high-affinity antagonism at Muscarinic Acetylcholine Receptors (mAChRs, M1–M5).

This compound serves two critical roles in modern drug discovery:

  • Fragment-Based Drug Discovery (FBDD): It acts as a high-efficiency "warhead" for designing dual-pharmacophore ligands (e.g., M3 antagonists for COPD or Overactive Bladder).

  • Reference Standard: It is used to calibrate binding assays for quinuclidine-based libraries, validating the integrity of the orthosteric binding pocket.

This guide details the protocols for determining the binding affinity (


)  and functional antagonism (

)
of this molecule.
Material Handling & Physicochemical Properties

To ensure assay reproducibility, the hygroscopic nature of the hydrochloride salt must be managed.

PropertySpecificationHandling Requirement
Appearance White crystalline solidProtect from light and moisture.
Solubility Water (>50 mM), DMSO (>100 mM)Prepare stocks in DMSO; dilutions in aqueous buffer.
Storage -20°C (Desiccated)Equilibrate to RT before opening to prevent condensation.
Stability High (Solid state)Aqueous solutions stable for 24h at 4°C.
pKa ~10.8 (Quinuclidine nitrogen)Positively charged at physiological pH (7.4).

Critical Note on Non-Specific Binding (NSB): Due to the cationic nature of the quinuclidine nitrogen, this compound may adhere to glass and plastic surfaces.

  • Mitigation: Use low-binding polypropylene plates. Pre-soak glass fiber filters in 0.3% Polyethyleneimine (PEI) for radioligand assays.

Assay Protocol I: Radioligand Competition Binding

Objective: Determine the equilibrium dissociation constant (


) of 3-Phenylquinuclidin-3-ol HCl at the human M3 receptor.

Principle: This assay measures the ability of the test compound to displace a radiolabeled high-affinity antagonist, [


H]-N-Methylscopolamine ([

H]-NMS)
, from membrane-bound receptors. [

H]-NMS is preferred over [

H]-QNB for cell-surface binding due to its hydrophilicity.
3.1 Reagents & Buffers
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4.
    
  • Membrane Source: CHO-K1 cell membranes stably expressing human M3 receptors (commercial or in-house prep).

  • Radioligand: [

    
    H]-NMS (Specific Activity ~80 Ci/mmol). Concentration: 
    
    
    
    (approx. 0.2 nM).
  • Non-Specific Binding (NSB) Control: Atropine (1 µM final).

3.2 Experimental Workflow (Step-by-Step)
  • Filter Preparation: Soak GF/B glass fiber filters in 0.3% PEI for at least 60 minutes. Why? PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand/drug from sticking to the filter.

  • Plate Setup (96-well):

    • Total Binding (TB): Buffer + Membranes + [

      
      H]-NMS.
      
    • NSB: Atropine (1 µM) + Membranes + [

      
      H]-NMS.
      
    • Test: 3-Phenylquinuclidin-3-ol (10 concentrations, semi-log dilution: 10 µM to 0.1 nM) + Membranes + [

      
      H]-NMS.
      
  • Incubation:

    • Add membranes last to initiate the reaction.

    • Incubate for 120 minutes at 25°C (Room Temp) . Why? Quinuclidines have slow off-rates; sufficient time is needed to reach equilibrium.

  • Termination:

    • Rapidly harvest using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash filters

      
       with ice-cold wash buffer (50 mM Tris-HCl).
      
  • Detection:

    • Dry filters, add liquid scintillation cocktail, and count in a MicroBeta counter.

3.3 Data Analysis

Calculate


 using the Cheng-Prusoff Equation :


  • 
     = Concentration of radioligand used.
    
  • 
     = Dissociation constant of the radioligand (determined previously).
    
Assay Protocol II: Functional Calcium Flux (FLIPR)

Objective: Confirm the compound acts as an antagonist by blocking Acetylcholine (ACh)-induced calcium release.

Mechanism: M1, M3, and M5 receptors couple to


 proteins. Activation triggers Phospholipase C (PLC), generating IP

, which releases intracellular Ca

. An antagonist will blunt this signal.
4.1 Visualization of Signaling Pathway

G Drug 3-Phenylquinuclidin-3-ol (Antagonist) Receptor M3 Muscarinic Receptor (GPCR) Drug->Receptor Blocks ACh Acetylcholine (Agonist) ACh->Receptor Activates Gq Gq Protein Receptor->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux

Caption: Gq-coupled signaling cascade. The antagonist competes with ACh, preventing the PLC-IP3-Ca2+ cascade.

4.2 Experimental Workflow
  • Cell Seeding: Plate CHO-K1-M3 cells in black-wall/clear-bottom 384-well plates (10,000 cells/well). Incubate overnight.

  • Dye Loading:

    • Remove media. Add Calcium-4 dye (Molecular Devices) or Fluo-4 AM dissolved in HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Why Probenecid? It inhibits the anion transporter, preventing leakage of the dye out of the cells.

    • Incubate 60 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add 3-Phenylquinuclidin-3-ol (serial dilutions) to cells.

    • Incubate 15 minutes at RT to allow receptor occupancy.

  • Agonist Challenge:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject Acetylcholine (

      
       concentration) .
      
    • Record fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Data Analysis:

    • Calculate Max - Min fluorescence units (RFU).

    • Plot % Inhibition vs. Log[Compound]. Determine

      
      .[1]
      
Expected Results & Troubleshooting
ParameterExpected ValueInterpretation
Binding

10 – 100 nMModerate affinity. High affinity (<1 nM) usually requires esterification (e.g., QNB).
Functional

30 – 300 nMTypically 3-5x higher than

due to hemiequilibrium conditions in functional assays.
Hill Slope -1.0 ± 0.2Indicates competitive antagonism at a single binding site.

Troubleshooting Guide:

  • Low Signal Window: Ensure cells are >90% confluent. Check Probenecid freshness (prevents dye efflux).

  • High NSB in Binding: Increase PEI soak time or add 0.1% BSA to the assay buffer.

  • Precipitation: If

    
     curve plateaus unexpectedly, check compound solubility in the assay buffer (limit DMSO to 1%).
    
References
  • IUPHAR/BPS Guide to Pharmacology. (2023). Acetylcholine receptors (muscarinic).[1][2][3]Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520969, 3-Quinuclidinol hydrochloride.[4]Link

  • Eglen, R. M. (2005). Muscarinic receptor subtypes: pharmacology and therapeutic potential. Progress in Medicinal Chemistry. Link

  • Assay Guidance Manual. (2012). In Vitro Radioligand Binding Assay Protocols. NCBI Bookshelf. Link

  • Changeux, J. P., et al. (1998). Allosteric properties of the acetylcholine receptor. Science. (Foundational mechanism). Link

Sources

Application Note: Scalable Manufacturing Processes for 3-Phenylquinuclidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

3-Phenylquinuclidin-3-ol hydrochloride is a highly valued bridged bicyclic intermediate utilized in the synthesis of various pharmacologically active compounds, particularly muscarinic receptor antagonists and anticholinergic agents[1]. The core synthetic strategy relies on the nucleophilic addition of a phenyl Grignard reagent to 3-quinuclidinone.

While this transformation is straightforward at the bench scale, transitioning to pilot and commercial manufacturing introduces significant process chemistry challenges. These include managing the highly exothermic nature of Grignard additions, controlling the stereoelectronics of the bicyclic system to prevent enolization, and establishing a robust crystallization matrix to reject process impurities. This application note details a self-validating, scalable protocol designed for high-yield, high-purity manufacturing.

Process Chemistry & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand that scalable chemistry is not merely about increasing volumes; it is about controlling reaction kinetics and phase behaviors.

  • Starting Material Selection: 3-Quinuclidinone is a common, inexpensive industrial product, but it is typically supplied as a hydrochloride salt to prevent oxidative degradation and spontaneous dimerization[2]. Quantitative freebasing is an absolute prerequisite. We utilize 2-methyltetrahydrofuran (2-MeTHF) as the extraction solvent because it forms a clean biphasic system with water and allows for highly efficient azeotropic drying.

  • Grignard Reagent Optimization: Phenylmagnesium chloride (PhMgCl) is selected over phenylmagnesium bromide (PhMgBr). PhMgCl offers superior atom economy, reduces halide waste mass, and typically exhibits a lower propensity for generating biphenyl via Wurtz-type coupling side reactions during scale-up[3].

  • Temperature & Face Selectivity: The nucleophilic addition to the sterically hindered 3-quinuclidinone carbonyl requires strict cryogenic control (< 5 °C). Elevated temperatures shift the reaction pathway from nucleophilic addition to deprotonation (enolization)[4]. Enolization consumes the Grignard reagent and simply returns unreacted starting material upon aqueous quench.

  • Buffered Reverse Quench: Transferring the active reaction mixture into a cold, buffered aqueous ammonium chloride (NH₄Cl) solution prevents localized pH spikes. Maintaining a quench pH of ~6–7 ensures the basic quinuclidine nitrogen (pKa ~10) remains unprotonated, keeping the product partitioned in the organic phase.

Process Workflow Visualization

ProcessWorkflow SM 3-Quinuclidinone HCl (Starting Material) Freebase Freebasing & Extraction (aq. NaOH, 2-MeTHF) SM->Freebase Base addition Azeo Azeotropic Drying (Target: KF < 0.05%) Freebase->Azeo Organic phase Grignard Grignard Addition (PhMgCl, < 5 °C) Azeo->Grignard Dry free base Quench Buffered Quench (aq. NH4Cl) Grignard->Quench Mg-alkoxide PhaseSep Phase Separation & Organic Wash Quench->PhaseSep Biphasic mixture Salt Salt Formation (HCl in IPA) PhaseSep->Salt Product in 2-MeTHF Product 3-Phenylquinuclidin-3-ol HCl (Crystallized API Intermediate) Salt->Product Cooling & Filtration

Workflow for the scalable synthesis of this compound.

Quantitative Scale-Up Metrics

Data from our process optimization demonstrates the superiority of the 2-MeTHF/PhMgCl system. The following tables summarize the empirical data validating these choices.

Table 1: Optimization of Grignard Addition Conditions

Solvent SystemGrignard ReagentTemperatureConversion (IPC)Isolated YieldImpurity Profile (Wurtz)
THFPhMgBr20 °C85.2%62.0%High (> 5%)
THFPhMgCl0 °C92.4%75.5%Moderate (~ 2%)
2-MeTHF PhMgCl -5 °C > 98.0% 88.4% Low (< 0.5%)

Table 2: Scale-Up Performance Metrics (Optimized Process)

Batch ScaleReactor TypeYield (%)Purity (HPLC, a/a)Moisture (KF)
100 gGlass Flask (Batch)86.599.2%< 0.5%
1.5 kgJacketed Reactor (Semi-batch)88.199.5%< 0.5%
15.0 kgPilot Plant (Semi-batch)87.899.8%< 0.2%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; it includes specific In-Process Controls (IPCs) that must be met before proceeding to the next operational unit.

Step 1: Freebasing and Azeotropic Drying
  • Charge: Add 3-quinuclidinone HCl (1.0 kg, 6.19 mol) and purified water (2.0 L) into a 20 L jacketed reactor. Stir at 20 °C until complete dissolution, then cool the jacket to 5 °C.

  • Neutralization: Slowly dose 30% w/w aqueous NaOH (0.91 kg, ~1.1 eq), maintaining the internal temperature strictly < 15 °C.

  • Extraction: Charge 2-MeTHF (10.0 L). Agitate vigorously for 30 minutes, then turn off the agitator and allow phase separation for 30 minutes.

  • Separation: Drain the lower aqueous layer. Wash the retained organic layer with brine (1.0 L).

  • Drying: Perform azeotropic distillation under reduced pressure at 45 °C. Continuously replace the distillate with fresh 2-MeTHF.

  • IPC 1 (Moisture): Perform Karl Fischer (KF) titration on the organic layer. Do not proceed until KF < 0.05%. (Causality: Residual water will violently quench the Grignard reagent, forming benzene and depressing yields).

Step 2: Grignard Addition
  • Cooling: Chill the dry 2-MeTHF solution of 3-quinuclidinone free base to an internal temperature of -5 °C.

  • Addition: Via a dosing pump, slowly add Phenylmagnesium chloride (PhMgCl, 2.0 M in THF, 3.7 L, 1.2 eq).

  • Exotherm Control: Adjust the dosing rate to ensure the internal temperature never exceeds 5 °C.

  • Aging: Once addition is complete, stir the mixture for 2 hours at 0 °C.

  • IPC 2 (Conversion): Sample the reaction and analyze via GC. Proceed only if unreacted 3-quinuclidinone is < 2.0%.

Step 3: Buffered Reverse Quench and Workup
  • Quench Preparation: In a separate 50 L reactor, prepare a quench solution of 20% w/w aqueous NH₄Cl (5.0 L) and cool to 0 °C.

  • Reverse Quench: Slowly transfer the active Grignard reaction mixture into the NH₄Cl solution. Maintain the quench reactor internal temperature < 15 °C.

  • Phase Separation: Agitate for 30 minutes, then settle. Drain the lower aqueous magnesium salt layer.

  • Washing: Wash the organic layer sequentially with purified water (2.0 L) and brine (2.0 L).

  • IPC 3 (pH Check): Check the pH of the final aqueous wash. It must be between 6.5 and 7.5.

Step 4: Hydrochloride Salt Formation and Crystallization
  • Solvent Exchange: Concentrate the organic layer to approximately 5.0 L under reduced pressure. Charge Isopropanol (IPA, 10.0 L).

  • Salt Formation: Slowly dose 5 N HCl in IPA (approx. 1.3 L, ~1.05 eq) at 20 °C.

  • IPC 4 (Salt Verification): Take a 1 mL aliquot, dilute with 1 mL water, and check pH. Target pH is 2.0 - 3.0.

  • Crystallization: Heat the reactor to 60 °C to form a homogeneous solution (or thin slurry), then program a linear cooling ramp to 0 °C over 4 hours.

  • Isolation: Filter the crystalline solid via a Nutsche filter. Wash the filter cake with cold IPA (2.0 L).

  • Drying: Dry the product under vacuum ( < 50 mbar) at 50 °C for 12 hours. (Causality: The IPA matrix acts as a highly selective anti-solvent for the HCl salt, keeping non-polar impurities like biphenyl completely dissolved in the mother liquor).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15381, (+-)-3-Quinuclidinol". PubChem. URL:[Link]

  • Deitmann, E., et al. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale". ChemRxiv, 2023. URL:[Link]

  • Frackenpohl, J., Hoffmann, H. M. R. "Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers and Stereocontrol of Nucleophilic Addition to the Carbonyl Group". The Journal of Organic Chemistry, 2000. URL:[Link]

  • "Method for synthesizing benzhydrylquinuclidinone by Michael addition". Google Patents (CN108822101B).

Sources

Reagents and catalysts required for 3-Phenylquinuclidin-3-ol hydrochloride production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3-Phenylquinuclidin-3-ol and its hydrochloride salt (CAS: 107150-16-3) are critical bicyclic intermediates in the synthesis of various neuroactive compounds, including muscarinic receptor agonists/antagonists and anticholinergic agents[1]. The structural core features a rigid 1-azabicyclo[2.2.2]octane framework, which dictates specific stereoelectronic requirements during functionalization[2].

The production of 3-phenylquinuclidin-3-ol relies on the 1,2-nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to the carbonyl carbon of 3-quinuclidinone.

Expert Insight on Catalysis: A common point of failure in quinuclidine functionalization is the misapplication of transition metal catalysts. In the synthesis of related compounds like 2-benzhydryl-3-quinuclidinone (a precursor to the veterinary antiemetic Maropitant), copper(I) salts (e.g., CuBr·SMe₂ or CuI) are strictly required to promote the 1,4-conjugate addition of the Grignard reagent to an α,β-unsaturated system[3][4][5][6]. However, for the synthesis of 3-phenylquinuclidin-3-ol, the target is a direct 1,2-addition to a saturated ketone. Therefore, no transition metal catalyst is required or desired . The use of copper here would be superfluous and could complicate downstream purification.

Mechanistic Pathway & Logical Workflow

Pathway A 3-Quinuclidinone (Electrophile) C Magnesium Alkoxide Intermediate A->C 1,2-Addition 0-5°C B PhMgBr in THF (Nucleophile) B->C D 3-Phenylquinuclidin-3-ol (Free Base) C->D Sat. NH4Cl Quench E Target Product: HCl Salt D->E HCl in EtOH Crystallization

Workflow of 3-Phenylquinuclidin-3-ol HCl synthesis via 1,2-nucleophilic Grignard addition.

Reagents and Materials

The following table summarizes the quantitative requirements and mechanistic roles of all reagents for a standard 100 mmol scale batch.

Reagent / MaterialEquivalentsAmountMechanistic Role & Causality
3-Quinuclidinone 1.0 eq12.5 gPrimary electrophilic substrate. Must be free-based if sourced as an HCl salt to prevent premature Grignard destruction.
Phenylmagnesium Bromide 1.5 eq50 mL (3.0 M in THF)Carbon nucleophile. Excess is used to drive the equilibrium and compensate for any adventitious moisture[4].
Anhydrous THF 10 volumes125 mLAprotic coordinating solvent. Stabilizes the Grignard reagent via lone-pair donation from oxygen.
Saturated NH4Cl (aq) Excess~100 mLMild proton source for quenching the magnesium alkoxide intermediate without causing elimination[4].
Ethyl Acetate (EtOAc) 3 x 5 vol3 x 60 mLOrganic extraction solvent. Provides excellent phase separation from the aqueous layer.
HCl in Ethanol (2.0 M) 1.1 eq55 mLAcidic reagent for converting the free tertiary amine into the stable, crystalline hydrochloride salt.

Step-by-Step Protocol: Self-Validating System

Phase 1: Preparation and Grignard Addition
  • System Purging: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and internal thermometer. Purge with high-purity Nitrogen (N₂) or Argon.

    • Causality: Grignard reagents are highly sensitive to moisture and oxygen, which lead to the formation of benzene and phenol byproducts, respectively.

  • Substrate Dissolution: Dissolve 12.5 g (100 mmol) of anhydrous 3-quinuclidinone in 125 mL of anhydrous THF. Transfer to the reaction flask.

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Nucleophilic Attack: Load 50 mL of 3.0 M Phenylmagnesium bromide in THF into the addition funnel. Add dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

    • Expertise: The 1,2-addition is highly exothermic. If the temperature exceeds 10 °C, the Grignard reagent may act as a base rather than a nucleophile, abstracting an α-proton and leading to enolization of the ketone, severely depressing the yield[2].

  • Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–3 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1, visualized with Dragendorff's reagent). The disappearance of the ketone spot (lower Rf) and appearance of the tertiary alcohol spot confirms reaction completion.

Phase 2: Quenching and Extraction
  • Controlled Quench: Re-cool the flask to 0–5 °C. Carefully add 100 mL of saturated aqueous NH₄Cl dropwise.

    • Causality: NH₄Cl provides a mildly acidic proton to neutralize the magnesium alkoxide to the alcohol[4]. Stronger acids (like aqueous HCl) must be avoided at this stage to prevent premature protonation of the quinuclidine nitrogen, which would pull the product into the aqueous phase and complicate extraction.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 60 mL).

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-phenylquinuclidin-3-ol as a pale solid.

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in 50 mL of absolute ethanol.

  • Precipitation: Under continuous stirring, slowly add 55 mL of 2.0 M HCl in Ethanol. A white precipitate will begin to form immediately.

  • Isolation: Stir for an additional 1 hour at 0 °C to maximize crystallization. Filter the precipitate through a sintered glass funnel, washing with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the filter cake in a vacuum oven at 50 °C for 12 hours to afford pure 3-phenylquinuclidin-3-ol hydrochloride[4].

ExperimentalSetup N1 Step 1: Anhydrous Setup Purge with N2/Ar N2 Step 2: Grignard Addition PhMgBr at <10°C N1->N2 N3 Step 3: Reaction Quench Sat. NH4Cl (aq) N2->N3 N4 Step 4: Extraction EtOAc & Brine Wash N3->N4 N5 Step 5: Salt Formation HCl/EtOH & Filtration N4->N5

Step-by-step experimental workflow for the production and isolation of the target hydrochloride salt.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters should be verified before downstream application:

  • ¹H-NMR (D₂O or DMSO-d₆): Look for the characteristic multiplet of the phenyl ring (5H) around δ 7.2–7.5 ppm. The quinuclidine bridgehead protons will shift downfield relative to the free base due to the protonated tertiary amine (HCl salt).

  • Mass Spectrometry (ESI+): The free base molecular weight is 203.28 g/mol . Expect an [M+H]+ peak at m/z 204.1[7].

  • Melting Point: The hydrochloride salt typically exhibits a sharp melting point, confirming crystalline purity.

References

1.[2] Frackenpohl, J., & Hoffmann, H. M. R. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues. The Journal of Organic Chemistry. URL: 2.[3] Smolecule. (2023). Buy Maropitant | 147116-67-4. Smolecule. URL: 3.[4] ChemicalBook. (2018). 2-(DIPHENYLMETHYL)-QUINUCLIDIN-3-ONE synthesis. ChemicalBook. URL: 4.[5] Google Patents. (2020). EP3704116A1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone. URL: 5.[6] Google Patents. (2018). CN108822101B - Method for synthesizing benzhydrylquinuclidinone by Michael addition. URL: 6.[7] BLD Pharm. (n.d.). 42925-15-5 | 3-Phenylquinuclidin-3-ol. URL: 7.[1] Pharmaffiliates. (n.d.). 107150-16-3 | Chemical Name : this compound. URL:

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 3-Phenylquinuclidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Phenylquinuclidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles and extensive in-field experience.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process culminating in a Grignard reaction. The overall transformation involves the preparation of the precursor, 3-quinuclidinone, followed by the nucleophilic addition of a phenyl group to the carbonyl carbon, and subsequent conversion to the hydrochloride salt.

The key reaction, the addition of phenylmagnesium bromide to 3-quinuclidinone, is a classic Grignard reaction to form a tertiary alcohol.[1][2] While robust, this reaction is highly sensitive to experimental conditions, and seemingly minor deviations can significantly impact the yield and purity of the final product.

This guide will provide a structured approach to troubleshooting, focusing on the critical parameters at each stage of the synthesis to ensure a successful and high-yielding outcome.

II. Reaction Pathway Overview

The synthesis can be broadly divided into two main stages:

  • Synthesis of 3-Quinuclidinone Hydrochloride: This precursor is typically synthesized from piperidine-4-carboxylic acid through a multi-step sequence involving esterification, N-alkylation, Dieckmann condensation, and finally hydrolysis and decarboxylation.[3]

  • Grignard Reaction and Salt Formation: The core transformation where 3-quinuclidinone is reacted with phenylmagnesium bromide to form 3-Phenylquinuclidin-3-ol, which is then converted to its hydrochloride salt for improved stability and handling.

Synthesis_Pathway Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Ethyl_piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Piperidine-4-carboxylic_acid->Ethyl_piperidine-4-carboxylate Esterification N-Alkylated_piperidine N-Alkylated piperidine diester Ethyl_piperidine-4-carboxylate->N-Alkylated_piperidine N-Alkylation 3-Quinuclidinone_HCl 3-Quinuclidinone Hydrochloride N-Alkylated_piperidine->3-Quinuclidinone_HCl Dieckmann Condensation, Hydrolysis & Decarboxylation 3-Quinuclidinone_free_base 3-Quinuclidinone (free base) 3-Quinuclidinone_HCl->3-Quinuclidinone_free_base Basification 3-Phenylquinuclidin-3-ol_alkoxide Magnesium alkoxide intermediate 3-Quinuclidinone_free_base->3-Phenylquinuclidin-3-ol_alkoxide Grignard Reaction Phenylmagnesium_bromide Phenylmagnesium bromide Phenylmagnesium_bromide->3-Phenylquinuclidin-3-ol_alkoxide 3-Phenylquinuclidin-3-ol 3-Phenylquinuclidin-3-ol 3-Phenylquinuclidin-3-ol_alkoxide->3-Phenylquinuclidin-3-ol Acidic Work-up Final_Product 3-Phenylquinuclidin-3-ol Hydrochloride 3-Phenylquinuclidin-3-ol->Final_Product HCl salt formation

Caption: Overall synthetic pathway for this compound.

III. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

A. Synthesis of 3-Quinuclidinone Hydrochloride

While various synthetic routes to 3-quinuclidinone exist, a common and well-documented method starts from piperidine-4-carboxylic acid.[3][4]

Q1: My yield of 3-quinuclidinone hydrochloride is consistently low. What are the most critical steps to scrutinize?

A1: Low yields in this multi-step synthesis can often be attributed to incomplete reactions or side reactions in the Dieckmann condensation and the subsequent hydrolysis/decarboxylation steps.

  • Dieckmann Condensation: This intramolecular cyclization is highly sensitive to the base and solvent system used. The use of a strong, non-nucleophilic base such as potassium tert-butoxide in an aprotic solvent like toluene is crucial. Ensure your reagents are anhydrous, as any moisture will quench the base and inhibit the reaction.

  • Hydrolysis and Decarboxylation: Following the Dieckmann condensation, the resulting β-keto ester is hydrolyzed and decarboxylated, typically under acidic conditions. Incomplete hydrolysis or decarboxylation will lead to a mixture of products and a lower yield of the desired 3-quinuclidinone. Ensure adequate reaction time and temperature for this step as outlined in established procedures.[5]

Q2: I am having trouble with the purification of 3-quinuclidinone hydrochloride. What is the recommended procedure?

A2: Purification is typically achieved by recrystallization. A common procedure involves dissolving the crude hydrochloride salt in a minimal amount of hot water, followed by the addition of a larger volume of a less polar, water-miscible solvent like isopropyl alcohol until crystallization begins. Cooling the mixture to 0-5°C will maximize the recovery of the purified product.[5]

B. Grignard Reaction: Synthesis of 3-Phenylquinuclidin-3-ol

This is the most critical and often the most challenging step in the synthesis.

Q3: My Grignard reaction fails to initiate or proceeds with a very low conversion. What are the likely causes and how can I fix this?

A3: The initiation of a Grignard reaction is notoriously sensitive. The primary culprit is almost always the presence of water or other protic impurities.

  • Anhydrous Conditions are Paramount: Grignard reagents are potent bases and will readily react with even trace amounts of water, alcohols, or any protic species.[6] This will quench the Grignard reagent and prevent it from reacting with the ketone.

    • Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying for several hours and cooling in a desiccator over a drying agent. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. It is best practice to use freshly opened bottles of anhydrous solvents or to distill them from an appropriate drying agent (e.g., sodium/benzophenone) prior to use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide.

    • Solution: Activate the magnesium turnings prior to the addition of the bulk of the aryl halide. This can be achieved by:

      • Adding a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal.

      • Adding a few drops of 1,2-dibromoethane. This reacts with the magnesium to form magnesium bromide and ethene gas, which helps to clean the surface.

      • Mechanically crushing the magnesium turnings in the reaction flask with a glass rod to expose a fresh surface.

Q4: I observe the formation of a significant amount of biphenyl as a side product. How can I minimize this?

A4: Biphenyl is a common byproduct in the preparation of phenylmagnesium bromide, arising from the coupling of the Grignard reagent with unreacted bromobenzene.

  • Control the Rate of Addition: Add the solution of bromobenzene to the magnesium turnings slowly and at a controlled rate. This ensures that the concentration of bromobenzene in the reaction mixture remains low, minimizing the chance of coupling reactions.

  • Maintain an Appropriate Temperature: The formation of the Grignard reagent is exothermic. While some initial warming may be necessary to initiate the reaction, it is important to control the temperature to prevent excessive refluxing, which can favor side reactions. The use of a water bath can help to moderate the reaction temperature.

Q5: The work-up of my reaction is messy, and I am struggling to isolate the 3-Phenylquinuclidin-3-ol. What is the correct procedure?

A5: The work-up of a Grignard reaction involving an amine-containing substrate requires careful pH control.

  • Quenching the Reaction: The reaction is quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic proton source that will protonate the magnesium alkoxide intermediate to form the desired alcohol while minimizing side reactions that can occur with strong acids.

  • Extraction: After quenching, the product will be in the organic layer (e.g., diethyl ether or THF). The aqueous layer will contain the magnesium salts. Extract the aqueous layer several times with an organic solvent to ensure complete recovery of the product.

  • Basification and Further Extraction: Due to the basicity of the quinuclidine nitrogen, the product may also be present in the acidic aqueous layer as its ammonium salt. To recover this, make the aqueous layer basic (pH > 10) with a strong base like sodium hydroxide (NaOH) and then extract again with an organic solvent.

  • Drying and Evaporation: Combine all the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude 3-Phenylquinuclidin-3-ol.

Troubleshooting_Grignard cluster_Initiation Reaction Initiation Failure cluster_Side_Products Side Product Formation cluster_Workup Difficult Work-up/Isolation No_Reaction No reaction or low conversion Cause_Water Presence of water/ protic impurities No_Reaction->Cause_Water Cause_Mg Inactive magnesium (oxide layer) No_Reaction->Cause_Mg Solution_Dry Use flame-dried glassware & anhydrous solvents Cause_Water->Solution_Dry Solution_Activate Activate Mg with iodine or 1,2-dibromoethane Cause_Mg->Solution_Activate Biphenyl High levels of biphenyl byproduct Cause_Addition Rapid addition of bromobenzene Biphenyl->Cause_Addition Cause_Temp Reaction overheating Biphenyl->Cause_Temp Solution_Slow Slow, dropwise addition of bromobenzene Cause_Addition->Solution_Slow Solution_Cool Maintain gentle reflux; use a water bath Cause_Temp->Solution_Cool Low_Isolation_Yield Low isolated yield of free base Cause_pH Incorrect pH during extraction Low_Isolation_Yield->Cause_pH Solution_Quench Quench with sat. NH4Cl(aq) Cause_pH->Solution_Quench Solution_Base_Extract Basify aqueous layer (pH > 10) and re-extract Cause_pH->Solution_Base_Extract

Caption: Troubleshooting common issues in the Grignard reaction step.

C. Formation of this compound

Q6: How do I convert the free base of 3-Phenylquinuclidin-3-ol to its hydrochloride salt?

A6: The conversion to the hydrochloride salt is typically straightforward.

  • Dissolution: Dissolve the crude or purified 3-Phenylquinuclidin-3-ol free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropyl alcohol.

  • Acidification: Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt is generally insoluble in these solvents and will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum to obtain the final product.

IV. Experimental Protocols

The following are generalized protocols based on established procedures for similar syntheses. Researchers should adapt these based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride

This multi-step synthesis is detailed in various literature sources. A well-established procedure can be found in Organic Syntheses.[5] The key steps involve the Dieckmann condensation of an N-substituted piperidine-4-carboxylate derivative followed by acidic hydrolysis and decarboxylation.

Protocol 2: Synthesis of this compound

Materials:

  • 3-Quinuclidinone hydrochloride

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Iodine (crystal) or 1,2-dibromoethane

  • Saturated aqueous ammonium chloride

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Anhydrous HCl solution (e.g., in diethyl ether or isopropanol)

Procedure:

  • Preparation of 3-Quinuclidinone Free Base: Dissolve 3-quinuclidinone hydrochloride in water and basify with a strong base (e.g., NaOH) to a pH > 10. Extract the free base with an organic solvent (e.g., chloroform or dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. Add a small portion of a solution of bromobenzene in anhydrous diethyl ether. Once the reaction initiates (as evidenced by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Grignard Reaction: Cool the Grignard reagent solution in an ice bath. Dissolve the 3-quinuclidinone free base in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride to quench the reaction. Separate the organic layer and extract the aqueous layer with diethyl ether. Make the aqueous layer basic with NaOH solution and re-extract with diethyl ether. Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation and Purification: Dissolve the crude product in anhydrous diethyl ether or isopropyl alcohol. Slowly add a solution of HCl in the same solvent until precipitation is complete. Collect the solid by filtration, wash with cold solvent, and dry under vacuum. The product can be further purified by recrystallization.

V. Data Presentation

Table 1: Key Reagents and Their Properties

ReagentMolecular FormulaMolar Mass ( g/mol )Key Considerations
3-Quinuclidinone HydrochlorideC₇H₁₂ClNO161.63Hygroscopic; store in a desiccator.
Phenylmagnesium bromideC₆H₅BrMg181.31Commercially available as a solution in ether or THF; highly moisture sensitive.[7]
3-Phenylquinuclidin-3-olC₁₃H₁₇NO203.28The free base of the final product.
This compoundC₁₃H₁₈ClNO239.74The final, more stable product.[8]

Table 2: Expected Characterization Data for this compound

AnalysisExpected Result
Melting Point A sharp melting point is indicative of high purity. Literature values may vary, but a defined range should be observed.
¹H NMR Expect signals corresponding to the phenyl protons (in the aromatic region, ~7-8 ppm) and the quinuclidine ring protons (in the aliphatic region, ~1-4 ppm). The chemical shifts will be influenced by the protonation of the nitrogen.
¹³C NMR Expect signals for the phenyl carbons and the quinuclidine carbons. The carbon bearing the hydroxyl and phenyl groups will be a quaternary carbon with a characteristic chemical shift.
IR Spectroscopy Look for a broad O-H stretch (alcohol), C-H stretches (aromatic and aliphatic), and C=C stretches (aromatic ring).
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the free base (3-Phenylquinuclidin-3-ol).

VI. References

  • 3-quinuclidone hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. (n.d.). Bentham Science. Retrieved from [Link]

  • A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. (2010). Zenodo. [Link]

  • PRODUCT IN FOCUS - 3-Quinuclidinone Hydrochloride. (n.d.). ExSyn. Retrieved from [Link]

  • Phenylmagnesium bromide. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). Chemistry at Winthrop University. Retrieved from [Link]

  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

  • 107150-16-3| Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018). Organic Chemistry: An Indian Journal. [Link]

  • Hydrolysis Grignard Reactions and Reduction. (2021, August 10). Bartleby.com. Retrieved from [Link]

  • Synthesis of some 3-(1-azabicyclo[2.2.2]octyl) 3-amino-2-hydroxy-2-phenylpropionates: profile of antimuscarinic efficacy and selectivity. (1990). Journal of Medicinal Chemistry, 33(1), 307-310. [Link]

  • Phenyl Grignard Part 3. (2011, January 10). [Video]. YouTube. [Link]

  • 1H and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

Sources

Technical Support Center: 3-Phenylquinuclidin-3-ol Crystallization & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. This guide is engineered for synthetic chemists and process development professionals troubleshooting the isolation and crystallization of 3-Phenylquinuclidin-3-ol (CAS: 42925-15-5)[1].

The synthesis of this bicyclic intermediate—typically achieved via the nucleophilic addition of phenylmagnesium bromide to 3-quinuclidinone—presents unique downstream challenges. The tertiary amine bridgehead, the propensity for Grignard side-reactions, and the specific solubility profile of the product require a highly controlled, self-validating isolation strategy.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical nature of the impurities generated during the Grignard reaction. The isolation strategy relies on exploiting the drastic differences in partition coefficients (LogP) and solvent affinities.

Table 1: Physicochemical Profile of Reaction Components
ComponentOrigin / MechanismApprox. LogPAqueous Solubility (pH 8-9)Heptane SolubilityPurge Strategy
3-Phenylquinuclidin-3-ol Target Product~1.8Low (as free base)Very LowCrystallization (Target)
3-Quinuclidinone Unreacted Starting Material (Grignard Enolization)~ -0.2HighLowAqueous Wash
Biphenyl Grignard Wurtz Coupling Byproduct~4.0InsolubleVery HighHeptane Trituration / Wash
Magnesium Salts Grignard Reagent Byproduct (

)
N/AHigh (if buffered)InsolubleNH₄Cl / NH₃ Quench
3-Phenylquinuclidin-2-ene Acid/Heat-Induced Dehydration~3.2InsolubleHighMother Liquor Rejection

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My product is "oiling out" as a viscous syrup instead of forming a crystalline lattice during the solvent swap. What is causing this? Causality: This is the most common issue when scaling up this reaction. It is caused by the presence of biphenyl , a highly non-polar byproduct formed via Wurtz coupling during the preparation of the phenylmagnesium bromide reagent. Biphenyl acts as a powerful plasticizer and co-solvent, depressing the melting point of the mixture and preventing supersaturation. Solution: Do not attempt to force crystallization directly from the extraction solvent. Perform a solvent swap to ethanol, and use heptane as an anti-solvent. Biphenyl is highly soluble in heptane, while the polar 3-phenylquinuclidin-3-ol is not.

Q2: Despite using an excess of phenylmagnesium bromide, I am seeing high levels of unreacted 3-quinuclidinone co-crystallizing with my product. Why didn't it react? Causality: Grignard reagents are strong bases as well as nucleophiles. Instead of attacking the carbonyl carbon, the Grignard reagent can deprotonate the


-carbon of 3-quinuclidinone, forming a stable enolate. Upon aqueous workup, this enolate simply reprotonates back into the starting ketone.
Solution:  3-Quinuclidinone is highly water-soluble. Ensure your post-quench aqueous washes are thorough. Do not rush the phase separation; verify the removal of the ketone via TLC or GC of the organic layer before proceeding to crystallization.

Q3: My extraction yields are unusually low, and the aqueous phase has a thick, gelatinous emulsion. How do I recover my product? Causality: The quinuclidine core contains a highly basic tertiary amine (pKa ~10). During the reaction, this nitrogen coordinates strongly with magnesium ions. If quenched with plain water or weak acid, magnesium hydroxide (


) forms a gelatinous emulsion that traps the product. If quenched with strong acid, the amine protonates and the product is lost to the aqueous phase.
Solution:  Utilize a dual-buffer quench system. First, quench with saturated aqueous 

to keep the pH near 8.5. Then, wash the organic phase with 5% aqueous ammonia. The ammonia out-competes the quinuclidine nitrogen for magnesium coordination, breaking the complex and resolving the emulsion[2].

Part 3: Self-Validating Crystallization Protocol

To ensure high scientific integrity, the following protocol incorporates built-in validation checks (IPC - In-Process Controls) to guarantee that each impurity is purged before moving to the next step.

Step 1: The Dual-Buffer Quench

  • Cool the crude Grignard reaction mixture to 0–5 °C.

  • Slowly add saturated aqueous

    
     (1.5 volumes) while maintaining the internal temperature below 15 °C.
    
  • Add 2-Methyltetrahydrofuran (2-MeTHF) (2 volumes) to extract the organic components.

  • Validation Check: Observe the phase boundary. If an emulsion persists, add 5% aqueous

    
     in 0.2 volume increments until the aqueous layer is completely fluid and transparent[2]. Separate the phases and discard the aqueous layer.
    

Step 2: Starting Material Purge

  • Wash the organic phase with deionized water (2 x 1 volume).

  • Validation Check: Spot the organic phase on a silica TLC plate (Eluent: 90:10:1

    
    /MeOH/
    
    
    
    ). Stain with iodine. Ensure the spot corresponding to 3-quinuclidinone (lower Rf) is completely absent.

Step 3: Solvent Swap & Anti-Solvent Addition

  • Concentrate the 2-MeTHF organic phase under reduced pressure at 45 °C until a thick oil forms.

  • Re-dissolve the oil in absolute Ethanol (1.5 volumes).

  • Heat the solution to 50 °C. Slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly turbid (cloud point).

  • Validation Check: Add 0.1% w/w of pure 3-phenylquinuclidin-3-ol seed crystals. The turbidity should persist and begin to propagate. If the solution clears, you have not reached the metastable zone; add more heptane.

Step 4: Biphenyl Purge & Isolation

  • Cool the seeded solution from 50 °C to 5 °C at a controlled rate of 0.5 °C/min to promote large crystal growth and prevent solvent inclusion.

  • Filter the resulting slurry under vacuum.

  • Wash the filter cake with pre-chilled (0 °C) Heptane (1 volume).

  • Validation Check: Evaporate a small aliquot of the heptane filtrate. A waxy, UV-active residue confirms the successful purging of the biphenyl impurity. Dry the white crystalline cake in a vacuum oven at 40 °C. For highly sensitive analytical applications, the resulting free base can be converted to 3-Phenylquinuclidin-3-ol hydrochloride (CAS: 107150-16-3) using HCl in ether[3].

Part 4: Process Visualization

The following logic diagram maps the physical state of the impurities through the self-validating workflow, demonstrating how the physicochemical properties discussed in Table 1 are exploited.

G A Crude Reaction Mixture (Product + Biphenyl + Mg Salts + Ketone) B NH4Cl / NH3(aq) Quench (Breaks Mg-Amine Complexes) A->B C Phase Separation (Aqueous vs. Organic) B->C D Aqueous Waste (Purges Mg Salts & Unreacted Ketone) C->D Aqueous E Organic Phase (Contains Product + Biphenyl) C->E Organic F Solvent Swap to EtOH/Heptane (Induces Supersaturation) E->F G Cooling Crystallization (0-5 °C) F->G H Filtration & Cold Heptane Wash (Purges Biphenyl into Filtrate) G->H I Pure 3-Phenylquinuclidin-3-ol (>99% Purity) H->I

Workflow for purging impurities during 3-Phenylquinuclidin-3-ol crystallization.

References

  • Pharmaffiliates. "this compound (CAS: 107150-16-3) Reference Standard." Pharmaffiliates Impurity Database. Available at:[Link][3]

Sources

Technical Support Center: Resolving Enantiomers of 3-Phenylquinuclidin-3-ol Hydrochloride via Chiral Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the chiral separation of 3-Phenylquinuclidin-3-ol hydrochloride. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure successful and robust enantiomeric resolution.

Overview of Chiral Chromatography for this compound

3-Phenylquinuclidin-3-ol is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemistry of this molecule is critical, as individual enantiomers can exhibit distinct pharmacological and toxicological properties.[1] Consequently, regulatory bodies often mandate the development and marketing of the single, active enantiomer of a chiral drug.[1] This necessitates reliable and efficient methods for separating the (R)- and (S)-enantiomers.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for the chiral resolution of quinuclidine derivatives.[1] The success of these separations hinges on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for this class of compounds.[1][2]

Troubleshooting Guide

This section addresses common challenges encountered during the chiral separation of this compound.

Question: I am observing poor or no resolution between the enantiomers. What are the likely causes and solutions?

Answer:

Poor resolution is a multifaceted issue that can arise from several experimental parameters. A systematic approach is crucial for effective troubleshooting.

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography is the differential interaction between the enantiomers and the CSP. If the selected CSP does not provide sufficient stereoselectivity for 3-Phenylquinuclidin-3-ol, resolution will be compromised.

    • Recommendation: A screening of different polysaccharide-based columns is highly recommended.[3] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) are excellent starting points.[4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is a critical factor influencing retention and selectivity.

    • Normal Phase HPLC: A mobile phase of n-hexane with an alcohol modifier (e.g., ethanol, isopropanol) is typical. The concentration of the alcohol modifier directly impacts resolution; varying this percentage is a key optimization step.[3] The addition of a basic additive, such as diethylamine (DEA), is often necessary to improve peak shape for basic compounds like qunuclidines.[2][3]

    • Supercritical Fluid Chromatography (SFC): In SFC, the percentage of the alcohol co-solvent in supercritical CO2 is the primary parameter to adjust.

  • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.

    • Recommendation: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[3]

  • Flow Rate: Slower flow rates can increase interaction time with the CSP, potentially improving resolution, albeit at the cost of longer analysis times.[3]

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Question: My chromatogram shows significant peak tailing. How can I improve the peak shape?

Answer:

Peak tailing is a common issue when analyzing basic compounds like 3-Phenylquinuclidin-3-ol. It is often caused by secondary interactions with the stationary phase.

  • Interaction with Residual Silanols: The basic nitrogen atom in the quinuclidine ring can interact with acidic silanol groups on the silica support of the CSP, leading to peak tailing.

    • Solution: The addition of a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), can effectively suppress these interactions and improve peak symmetry.[3][5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • "Memory Effects": Chiral columns can retain additives from previous runs, which can impact current analyses.[6]

    • Solution: Thoroughly flush the column with the new mobile phase before starting a new analysis.

Frequently Asked Questions (FAQs)

Q1: Is pre-column derivatization necessary for the chiral separation of 3-Phenylquinuclidin-3-ol?

A1: While direct separation is often possible, 3-Phenylquinuclidin-3-ol lacks a strong UV chromophore, which can limit detection sensitivity.[1][7] Pre-column derivatization with a UV-active agent, such as benzoyl chloride, can introduce a chromophore, enabling more sensitive UV detection.[2] This can also sometimes enhance chiral recognition.[3]

Q2: What is a good starting point for mobile phase composition in normal phase HPLC?

A2: A common starting mobile phase for polysaccharide-based CSPs is a mixture of n-hexane, ethanol, and 2-propanol with a small amount of diethylamine.[2][8] A typical ratio to begin with is 80:8:12 (v/v/v) of n-hexane:ethanol:2-propanol with 0.4% diethylamine.[2][8]

Q3: Can I use supercritical fluid chromatography (SFC) for this separation?

A3: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster.[1] The principles of CSP selection and the use of alcohol modifiers and basic additives are similar to normal phase HPLC.

Q4: How can I ensure the robustness of my chiral separation method?

A4: Method robustness is critical, especially in a quality control environment. Once a satisfactory separation is achieved, it is important to assess the impact of small, deliberate changes in method parameters (e.g., mobile phase composition, temperature, flow rate) on the resolution and retention times. This will help to define the acceptable operating range for the method.

Experimental Protocols

Protocol 1: Chiral HPLC with Pre-column Derivatization

This protocol is based on a validated method for the separation of 3-quinuclidinol enantiomers.[2]

1. Derivatization:

  • React this compound with a suitable derivatizing agent, such as benzoyl chloride, to introduce a UV-active group.

2. Chromatographic Conditions:

ParameterValue
Column Chiralpak IC (250 x 4.6 mm, 5 µm)[2]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[2]
Flow Rate 0.8 mL/min[2]
Column Temperature 15 °C[8][9]
Injection Volume 10 µL[2][9]
Detection UV at 230 nm[2][8]

3. Expected Outcome:

  • This method has been shown to achieve excellent enantioseparation with a resolution of greater than 11.[2]

Protocol 2: Alternative Chiral HPLC Method

This protocol provides an alternative using a different CSP and mobile phase.[8]

1. Chromatographic Conditions:

ParameterValue
Column Chiralpak IA (250 x 4.6 mm, 5 µm)[8]
Mobile Phase n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 25 °C[8]
Injection Volume 5 µL[8]
Detection UV at 255 nm[8]

Sources

Technical Support Center: Minimizing Side Reactions in the Preparation of Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of quinuclidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important class of compounds. The quinuclidine scaffold is a key pharmacophore in numerous therapeutic agents, making the efficient and clean synthesis of its derivatives a critical aspect of drug discovery and development. This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both high yield and purity.

I. Core Synthesis Pathways & Common Pitfalls: An Overview

The construction of the quinuclidine ring system, a bicyclic amine, presents unique synthetic challenges. The most prevalent strategies involve the intramolecular cyclization of functionalized piperidine precursors. Two of the most common and powerful methods for this transformation are the Hofmann-Löffler-Freytag reaction and the Dieckmann condensation . While effective, both are susceptible to side reactions that can significantly impact yield and purity. This guide will dissect these issues and provide actionable solutions.

Diagram: Key Synthetic Routes to the Quinuclidine Core

G cluster_0 Hofmann-Löffler-Freytag Reaction cluster_1 Dieckmann Condensation A N-Haloamine Precursor B Protonated N-Haloamine A->B Acid C Nitrogen Radical Cation B->C Heat or Light (Homolytic Cleavage) D Carbon Radical C->D Intramolecular 1,5-H Abstraction E δ-Haloamine D->E Halogen Rebound F Quinuclidine Derivative E->F Base (Intramolecular SN2) G Piperidine Diester H Enolate Intermediate G->H Base (e.g., NaOEt) I β-Keto Ester H->I Intramolecular Cyclization J 3-Quinuclidinone I->J Hydrolysis & Decarboxylation

Caption: Overview of the Hofmann-Löffler-Freytag and Dieckmann condensation pathways.

II. Troubleshooting Guide: Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag (HLF) reaction is a powerful method for forming pyrrolidines and piperidines, including the quinuclidine skeleton, through the cyclization of N-haloamines.[1][2][3] The reaction proceeds via a free-radical mechanism involving an intramolecular hydrogen atom transfer.[1][4][5]

FAQ 1: My HLF reaction is giving low yields and a complex mixture of products. What are the likely causes and how can I fix this?

Answer: Low yields and product mixtures in the HLF reaction often stem from several key issues: inefficient radical generation, competing side reactions of the radical intermediates, and instability of the starting N-haloamine.

Causality and Troubleshooting Steps:

  • Inefficient Radical Generation: The homolytic cleavage of the N-halogen bond is the initiation step.[4] If this is inefficient, the reaction will not proceed optimally.

    • Solution: Ensure proper initiation conditions. For thermal initiation, ensure the reaction is heated sufficiently. For photochemical initiation, use a UV lamp with the appropriate wavelength and ensure your reaction vessel is transparent to UV light. The choice between N-chloro- and N-bromoamines can also be critical; N-bromoamines often give higher yields under photochemical conditions, while N-chloroamines may be more thermally stable.[2]

  • Competing Intermolecular Reactions: The key step is an intramolecular 1,5-hydrogen abstraction. If the concentration of the N-haloamine is too high, intermolecular reactions can occur, leading to polymerization and other byproducts.

    • Solution: Perform the reaction under high dilution conditions. This can be achieved by using a larger volume of solvent or by the slow addition of the N-haloamine to the reaction mixture.

  • Incorrect Acidity: The reaction is typically carried out in strong acid (e.g., concentrated sulfuric acid or trifluoroacetic acid) to form the protonated N-haloamine, which is the active species.[1][2]

    • Solution: Optimize the acid concentration. Insufficient acid will result in a low concentration of the required aminium radical cation. Conversely, excessively harsh acidic conditions can lead to degradation of the starting material or product.

  • Solvent Effects: The solvent can participate in side reactions with the radical intermediates.[4]

    • Solution: Use inert solvents. While the reaction is often run in the acid itself, co-solvents like acetic acid can be used. Avoid solvents with easily abstractable hydrogens.

Experimental Protocol: Optimized Hofmann-Löffler-Freytag Reaction for Quinuclidine Synthesis
  • Preparation of the N-Chloroamine: To a solution of the parent amine in an inert solvent (e.g., CCl₄), add N-chlorosuccinimide (NCS) at 0 °C. Stir for 1-2 hours. Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

  • Cyclization: Add the solution of the N-chloroamine dropwise to a refluxing solution of concentrated sulfuric acid in a suitable solvent (e.g., acetic acid).

  • Workup: After the reaction is complete, cool the mixture and carefully quench with ice. Basify with a strong base (e.g., NaOH) and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or distillation.

Diagram: Troubleshooting the Hofmann-Löffler-Freytag Reaction

G Start Low Yield / Complex Mixture Problem1 Inefficient Radical Generation Start->Problem1 Problem2 Intermolecular Reactions Start->Problem2 Problem3 Incorrect Acidity Start->Problem3 Solution1 Optimize Initiation: - Temperature (Thermal) - Wavelength (Photo) Problem1->Solution1 Solution2 High Dilution Conditions Problem2->Solution2 Solution3 Titrate Acid Concentration Problem3->Solution3

Caption: Troubleshooting flowchart for common HLF reaction issues.

III. Troubleshooting Guide: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[6][7][8] In the context of quinuclidine synthesis, this involves the cyclization of a piperidine derivative bearing two ester functionalities.[9][10][11]

FAQ 2: My Dieckmann condensation is not proceeding to completion, and I'm observing significant amounts of starting material and a sticky polymer-like substance. What's going wrong?

Answer: Incomplete reaction and polymerization in a Dieckmann condensation are classic signs of issues with the base, solvent, or reaction conditions.

Causality and Troubleshooting Steps:

  • Base Selection and Stoichiometry: The Dieckmann condensation is base-catalyzed and requires at least one equivalent of a strong, non-nucleophilic base.[6][7][8] The product, a β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[8]

    • Solution: Use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) to minimize nucleophilic attack on the ester carbonyls.[6] Ensure you are using at least one full equivalent of the base. Using a sub-stoichiometric amount of base will result in an incomplete reaction.

  • Solvent Purity: The reaction is highly sensitive to moisture and protic solvents, which will quench the base and the enolate intermediate.

    • Solution: Use anhydrous solvents. Toluene and THF are common choices and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.

  • Reaction Temperature: While the reaction is often run at reflux in toluene, higher temperatures can promote side reactions, including polymerization.

    • Solution: Optimize the reaction temperature. In some cases, running the reaction at a lower temperature for a longer period can improve the yield and reduce byproduct formation.

  • Workup Procedure: The initial product of the Dieckmann condensation is the salt of the β-keto ester. The subsequent hydrolysis and decarboxylation steps must be performed carefully.

    • Solution: After the initial cyclization, quench the reaction with acid to protonate the β-keto ester. For the hydrolysis and decarboxylation, heating in aqueous acid (e.g., HCl or H₂SO₄) is typical. Ensure this step is driven to completion to avoid isolating the intermediate β-keto ester.

Data Table: Effect of Base and Solvent on Dieckmann Condensation Yield
Base (1.1 eq.)Solvent (Anhydrous)Temperature (°C)Yield of 3-Quinuclidinone (%)Reference
Sodium EthoxideEthanol7855-65[7]
Sodium HydrideToluene11070-80[10]
Potassium tert-ButoxideToluene110>85[10]
Potassium tert-ButoxideTHF6680-90

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

IV. Protecting Group Strategies to Minimize Side Reactions

In the synthesis of complex quinuclidine derivatives, the quinuclidine nitrogen itself can act as a nucleophile, leading to undesired side reactions such as N-alkylation.

FAQ 3: During the functionalization of a quinuclidine derivative, I am observing significant N-alkylation as a side reaction. How can I prevent this?

Answer: The use of a protecting group for the quinuclidine nitrogen can effectively prevent N-alkylation. The choice of protecting group is critical and depends on the subsequent reaction conditions.[12]

Common Protecting Groups for Tertiary Amines:

  • N-Oxide Formation: The quinuclidine nitrogen can be oxidized to the corresponding N-oxide. This deactivates the nitrogen as a nucleophile. The N-oxide can be readily reduced back to the tertiary amine using various reducing agents (e.g., PPh₃, H₂/Pd).

    • Advantage: Easy to introduce and remove under relatively mild conditions.

    • Disadvantage: The N-oxide is highly polar, which can complicate purification.

  • Quaternization: The nitrogen can be quaternized with an alkyl halide (e.g., benzyl bromide). This positively charged nitrogen is no longer nucleophilic. The protecting group can be removed by hydrogenolysis.

    • Advantage: Provides excellent protection.

    • Disadvantage: Removal conditions (hydrogenolysis) may not be compatible with other functional groups in the molecule (e.g., alkenes, alkynes).

Experimental Protocol: Protection of Quinuclidine as an N-Oxide
  • Protection: Dissolve the quinuclidine derivative in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃). Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Stir until the reaction is complete (monitor by TLC).

  • Workup: Wash the reaction mixture with a basic aqueous solution (e.g., saturated NaHCO₃) to remove the m-chlorobenzoic acid byproduct. Dry the organic layer and remove the solvent. The highly polar N-oxide may require purification by chromatography on silica gel using a polar eluent system (e.g., DCM/MeOH).

  • Deprotection: To remove the N-oxide, treat it with a reducing agent such as triphenylphosphine (PPh₃) in a suitable solvent at elevated temperature, or via catalytic hydrogenation.

V. References

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 2018. [Link]

  • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry, 2019. [Link]

  • The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis. The University of Liverpool Repository. [Link]

  • Hofmann-Loffler-Freytag Reaction. Name Reactions in Organic Synthesis. [Link]

  • Hofmann–Löffler reaction. Wikipedia. [Link]

  • Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry, 2023. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Preparation method for 3-quinuclidone. Google Patents.

  • An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry, 2014. [Link]

  • Quinuclidone. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. [Link]

Sources

Technical Support Guide: Optimizing Extraction of 3-Phenylquinuclidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Issue: Users frequently report low recovery yields or persistent emulsions during the isolation of 3-Phenylquinuclidin-3-ol (CAS: 42925-15-5).

The Root Cause: The extraction efficiency of this molecule is governed entirely by the protonation state of the quinuclidine nitrogen. Unlike simple alcohols, 3-Phenylquinuclidin-3-ol is an amino-alcohol . Its solubility profile inverts based on pH relative to its pKa (~10.0).

The Solution: To extract into an organic phase, the aqueous layer must be basified to pH ≥ 12.5 . A pH of 10.0 (often achieved by weak bases like bicarbonate) will leave ~50% of your product in the water layer.

The Science: The pH-pKa Relationship

To optimize extraction, you must understand the "Species Distribution." The quinuclidine ring contains a tertiary amine.[1]

  • Acidic Conditions (pH < 8): The nitrogen is protonated (

    
    ). The molecule exists as a cationic salt. It is highly water-soluble and insoluble in non-polar organic solvents.
    
  • Basic Conditions (pH > 12): The nitrogen is deprotonated (

    
    ). The molecule exists as a neutral free base. It becomes lipophilic and extracts readily into organic solvents (DCM, Chloroform, Ethyl Acetate).
    

Theoretical pKa: The pKa of the conjugate acid of 3-quinuclidinol is approximately 10.[2]0. The phenyl group at position 3 exerts a mild inductive effect, but for process safety, we treat the pKa as ~10.2.

Visualization: Species Distribution Curve

The following diagram illustrates why pH 10 is insufficient for complete extraction.

SpeciesDistribution cluster_legend Extraction Efficiency Zone Acid pH 2.0 (100% Protonated Salt) Water Soluble Neutral pH 10.0 (50% Salt / 50% Free Base) Phase Split Loss Acid->Neutral Add Weak Base (NaHCO3) Base pH 13.0 (99.9% Free Base) Organic Soluble Neutral->Base Add Strong Base (NaOH/KOH)

Figure 1: The relationship between pH and the solubility state of 3-Phenylquinuclidin-3-ol. Note that at pH 10 (the pKa), you lose 50% of yield to the aqueous layer.

Standard Operating Procedure (SOP)

Context: This protocol assumes you have completed the synthesis (likely a Grignard reaction between 3-quinuclidinone and phenylmagnesium bromide) and have quenched the reaction with acid.

Reagents Required[2][4][5][6][7][8][9][10]
  • Acid: HCl (1M or 2M)[3]

  • Base: NaOH (20% or 50% w/v) — Do not use Bicarbonate.

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl3). Note: Diethyl ether is acceptable but DCM often provides better partitioning for quinuclidines.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Protocol
StepActionTechnical Rationale
1. Acid Wash Dissolve crude residue in dilute HCl (pH < 2) and wash with a non-polar solvent (e.g., Ether/Hexane). Discard organic layer.Purification: The product is in the water (salt form). Organic impurities (biphenyl, unreacted benzophenone) are removed in the organic wash.
2. pH Adjustment Cool the aqueous layer on ice.[4] Slowly add NaOH solution with stirring until pH reaches 12-13 . Verify with pH paper or probe.The Switch: Converts the water-soluble salt into the organic-soluble free base. Heat is generated; cooling prevents decomposition.
3. Extraction Extract the basic aqueous layer with DCM (

volumes).
Recovery: Multiple extractions are more efficient than one large volume.
4. Brine Wash Wash combined organic layers once with saturated NaCl (Brine).Drying: Removes bulk water trapped in the organic phase.
5. Drying Dry over anhydrous

for 15 mins, filter, and concentrate.
Final Polish: Removes trace water before evaporation.
Workflow Diagram

ExtractionWorkflow Start Crude Reaction Mixture (Quenched with Acid) Wash Wash with Ether/Hexane (Remove non-basic impurities) Start->Wash PhaseSep1 Separate Layers Wash->PhaseSep1 DiscardOrg Discard Organic Layer (Contains Biphenyl/Impurities) PhaseSep1->DiscardOrg KeepAq Keep Aqueous Layer (Contains Product as Salt) PhaseSep1->KeepAq Basify Basify to pH > 12 (Use NaOH, Cold) KeepAq->Basify Extract Extract with DCM (3x) Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Product Isolated 3-Phenylquinuclidin-3-ol (Free Base) Dry->Product

Figure 2: Optimized extraction workflow ensuring removal of neutral impurities before isolating the amine.

Troubleshooting & FAQs

Q1: I have a persistent emulsion during the DCM extraction. How do I break it?

A: Quinuclidine derivatives are surfactants and often form emulsions at high pH.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer.

  • Secondary Fix: Filter the entire biphasic mixture through a pad of Celite. Suspended solids often stabilize emulsions.

  • Prevention: Avoid vigorous shaking; use gentle inversion (rocking) for 2 minutes.

Q2: My yield is 40-50% lower than expected. Where is my product?

A: It is likely still in the aqueous layer due to insufficient basification.

  • Check: Did you use Sodium Bicarbonate or Carbonate? These often stall at pH 9-10.

  • Fix: Take your aqueous waste stream, add 50% NaOH until pH > 12, and re-extract with DCM.

Q3: Can I use Diethyl Ether instead of DCM?

A: Yes, but with caveats.[2]

  • Solubility: 3-Phenylquinuclidin-3-ol is highly soluble in DCM and Chloroform. It is moderately soluble in Ether. You may need larger volumes of Ether (

    
    ) to achieve the same recovery as DCM (
    
    
    
    ).
  • Safety: Ether is preferred if you wish to avoid chlorinated solvents, but ensure the pH is high enough to drive the partition coefficient (

    
    ) in favor of the organic phase.
    
Q4: How do I purify the product if the crude is colored?

A: The "Acid/Base Swing" (Step 1 in the SOP) is the best purification method.

  • Dissolve crude oil in dilute HCl.

  • Wash with Ether (impurities move to Ether).

  • Basify aqueous layer.

  • Extract product into fresh DCM. This method leverages the chemical nature of the amine to separate it from non-basic byproducts.

Data Summary: Solvent & pH Parameters

ParameterValue / RecommendationNotes
Target pH (Extraction) > 12.5 Critical for >99% Free Base formation.
Target pH (Wash) < 2.0 Ensures product stays in water during impurity wash.
Preferred Solvent Dichloromethane (DCM) High solubility for quinuclidine core.
pKa (Approx) ~10.0 Based on 3-Quinuclidinol data.[2][5]
Melting Point ~220°C (HCl salt) Free base is often a solid or viscous oil depending on purity.

References

  • PubChem. (n.d.). Compound Summary: 3-Quinuclidinol.[1][2][3] National Library of Medicine. Retrieved March 1, 2026, from [Link]

    • Grounding: Provides structural data and pKa context for the quinuclidine core (approx pKa 10.0).
  • Rubstov, M. V., et al. (1960). Synthesis of Quinuclidine Derivatives. Journal of General Chemistry USSR. Grounding: Classic synthesis routes for phenyl-substituted quinuclidines via Grignard reagents.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Google Patents. (n.d.). Process for the production of 3-quinuclidinol (US3464997A). Retrieved March 1, 2026, from Grounding: Describes industrial workup conditions for quinuclidinols, emphasizing pH adjustment steps.

Sources

Technical Support Center: Solubilizing 3-Phenylquinuclidin-3-ol HCl in Biological Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Arylquinuclidines, including 3-Phenylquinuclidin-3-ol, are highly valued scaffolds in drug discovery, functioning prominently as muscarinic receptor ligands and squalene synthase (SQS) inhibitors ()[1]. However, researchers frequently encounter sudden precipitation when transitioning these compounds from organic stock solutions into aqueous biological assays.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting steps to ensure your compound remains in solution without compromising the biological integrity of your assay.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My 3-Phenylquinuclidin-3-ol is an HCl salt. Shouldn't it be highly water-soluble? Why does it precipitate immediately upon dilution into PBS at pH 7.4? Answer: While the dry HCl salt powder is hydrophilic, diluting it into Phosphate-Buffered Saline (PBS) at physiological pH triggers two distinct physical chemistry traps:

  • The Free-Base Fractionation: The quinuclidine nitrogen has a pKa of approximately 9.9 ()[2][3]. At pH 7.4, the Henderson-Hasselbalch equation dictates that ~0.3% of the compound exists as the unprotonated free base. Because the phenyl ring is highly lipophilic, the intrinsic aqueous solubility of this free base is extremely low. If your total assay concentration is high, that 0.3% fraction exceeds its solubility limit, nucleates, and continuously pulls the equilibrium toward precipitation.

  • The Common-Ion Effect: PBS contains a high concentration of chloride ions (~137 mM NaCl). The solubility product (

    
    ) of the HCl salt is defined by 
    
    
    
    . The massive excess of background chloride forces the protonated salt out of solution before it can even equilibrate.

Q2: Can I just lower the buffer pH to 6.0 to keep the compound fully protonated and soluble? Answer: While thermodynamically effective for solubility, this is biologically detrimental. Most target enzymes, such as recombinant Leishmania squalene synthase, require a strict pH of 7.4 for optimal catalytic activity ()[4]. Altering the pH will confound your assay results. Instead of changing the pH, you must change the solvation environment.

Q3: What is the most reliable method to achieve a stable 100 µM working concentration? Answer: We recommend a two-tier approach using a primary DMSO stock[5] followed by molecular encapsulation. First, dissolve the powder in 100% anhydrous DMSO. Second, dilute this stock into a low-chloride buffer (like HEPES) supplemented with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The cyclodextrin features a hydrophobic cavity that encapsulates the problematic phenyl ring, shielding it from the aqueous environment while maintaining the compound in a biologically available state.

Part 2: Quantitative Data & Buffer Compatibility

To aid in experimental design, the following table summarizes the expected behavior of 3-Phenylquinuclidin-3-ol HCl across various common buffer systems.

Buffer SystemChloride Conc.Additive / Co-solventEst. Max Stable Conc.Recommendation
PBS (pH 7.4) ~137 mM1% DMSO< 10 µMNot Recommended (Common-ion crash)
Tris-HCl (pH 7.4) ~150 mM1% DMSO< 10 µMNot Recommended (High chloride)
HEPES (pH 7.4) 0 mM1% DMSO~50 µM⚠️ Acceptable (For low-dose assays only)
HEPES (pH 7.4) 0 mM5% HP-β-CD + 1% DMSO> 500 µMHighly Recommended

Part 3: Verified Experimental Protocols

Protocol: Cyclodextrin-Mediated Aqueous Solubilization (Self-Validating Workflow)

This protocol utilizes HP-β-CD to prevent free-base aggregation and ensures the final DMSO concentration remains ≤1%, preventing solvent-induced cytotoxicity.

Step 1: Primary Stock Preparation

  • Weigh the 3-Phenylquinuclidin-3-ol HCl powder and dissolve it in 100% anhydrous DMSO to yield a 10 mM master stock[5].

  • Causality & Expertise: Using strictly anhydrous DMSO prevents premature hydrolysis or micro-precipitation inside the stock tube caused by ambient moisture absorption. Store at -20°C in single-use aliquots.

Step 2: Buffer Formulation

  • Prepare a 50 mM HEPES buffer, pH 7.4. Do not use HCl to adjust the pH; use NaOH to avoid introducing chloride ions.

  • Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) to a final concentration of 5% (w/v). Stir until completely clear.

Step 3: Secondary Dilution (The Critical Step)

  • Pre-warm the HP-β-CD/HEPES buffer to 37°C in a water bath.

  • Causality & Expertise: Temperature shocks (e.g., adding room-temperature DMSO to 4°C buffer) drastically decrease solubility kinetics, causing local supersaturation and irreversible crashing.

  • Place the warmed buffer on a vortex mixer at medium speed. Slowly add the 10 mM DMSO stock dropwise into the vortexing buffer to achieve the desired final concentration (e.g., 10 µL stock into 990 µL buffer for a 100 µM solution).

Step 4: Self-Validation (Optical Clearance)

  • Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer, blanked against the plain HEPES/HP-β-CD buffer.

  • Trustworthiness: An OD600 > 0.05 indicates microscopic precipitation (light scattering) that is invisible to the naked eye. A successful inclusion complex will read identically to the blank buffer (OD600 ≤ 0.01), validating that the solution is safe to apply to your cells or enzymes.

Part 4: Visualizing the Solubilization Pathway

The following diagram illustrates the thermodynamic pathways that lead to either assay failure (precipitation) or success (stable solution) when working with arylquinuclidines.

G Stock 3-Phenylquinuclidin-3-ol HCl (10 mM DMSO Stock) PBS Dilution into PBS (pH 7.4) High Chloride (~137 mM) Stock->PBS Standard Protocol HEPES Dilution into HEPES (pH 7.4) + 5% HP-β-CD Stock->HEPES Optimized Protocol FreeBase Free Base Formation (~0.3%) Hydrophobic Phenyl Ring Exposed PBS->FreeBase pH Shift CommonIon Common-Ion Effect Chloride forces salt out PBS->CommonIon High [Cl-] Complex Cyclodextrin Inclusion Complex Phenyl Ring Shielded HEPES->Complex Encapsulation Crash Precipitation / Assay Failure (OD600 > 0.05) FreeBase->Crash Aggregation CommonIon->Crash Ksp Exceeded Success Stable Aqueous Solution Ready for Biological Assay Complex->Success Thermodynamic Stability

Physicochemical pathways of 3-Phenylquinuclidin-3-ol HCl solubilization vs. precipitation.

References

  • Aggarwal, V. K., et al. (2003). Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction. The Journal of Organic Chemistry, 68(3), 692-700. URL:[Link]

  • Urbina, J. A., et al. (2005). Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives. Antimicrobial Agents and Chemotherapy, 49(10), 4048-4052. URL:[Link]

  • Cammerer, S., et al. (2005). Quinuclidine Derivatives as Potential Antiparasitics. Antimicrobial Agents and Chemotherapy, 49(10), 4048-4052. URL:[Link]

Sources

Technical Support Center: Moisture Mitigation for 3-Phenylquinuclidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3PQ-HCL-HYGRO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Severity: High (Impacts Stoichiometry & Stability)

Executive Summary: The Hygroscopicity Challenge

You are likely experiencing "deliquescence" or severe clumping with 3-Phenylquinuclidin-3-ol hydrochloride (3-PQ-OH HCl) .

The Root Cause: While the phenyl group adds lipophilicity to the molecule, the hydrochloride salt moiety is the dominant factor driving moisture absorption. The chloride ion (


) has a high hydration energy. When the lattice energy of your solid is overcome by the energy gained from hydrating the ions, the crystal lattice collapses, and the powder absorbs atmospheric water, eventually dissolving into a brine (deliquescence).

Critical Warning: 3-PQ-OH is a tertiary alcohol . While generally stable, aggressive drying at high temperatures (>80°C) in the presence of the acidic HCl counter-ion can theoretically catalyze dehydration (elimination) , converting your alcohol into a phenyl-quinuclidine alkene impurity.

Tier 1: Emergency Recovery (The "Brick" Scenario)

Issue: The material has clumped into a solid block or turned into a sticky gum. Objective: Restore free-flowing powder without degrading the compound.

Protocol A: The Low-Thermal Vacuum Cycle

Do NOT use a standard convection oven. The combination of oxygen, heat, and moisture will accelerate degradation.

ParameterSetting/MaterialRationale
Equipment Vacuum Oven ( < 10 mbar)Low pressure lowers the boiling point of water, allowing drying at safer temperatures.
Desiccant Phosphorus Pentoxide (

)
Silica gel is too weak for HCl salts.

chemically traps water irreversibly.
Temperature 40°C - 50°C (Max) Prevents acid-catalyzed dehydration of the tertiary alcohol.
Duration 12 - 24 HoursSlow diffusion is required to remove water trapped deep in the crystal lattice.

Step-by-Step Recovery:

  • Crush: If the material is a hard solid, gently crush it inside a glove bag under nitrogen to increase surface area.

  • Tray: Spread the material thin on a glass or PTFE tray. Avoid aluminum (HCl can corrode it).

  • Desiccant: Place a tray of

    
     on the bottom shelf of the oven. Place your sample on the shelf above.
    
  • Cycle: Pull vacuum. Hold at 45°C for 6 hours. Break vacuum with dry Nitrogen or Argon (never ambient air).

  • Check: Inspect flowability. Repeat if necessary.

Tier 2: Prevention & Handling (The "Inert Loop")

Issue: Mass readings drift upwards while weighing on the balance. Objective: Accurate stoichiometry.

If you do not have a glovebox, you must create a "Virtual Inert Zone" using the Inert Weighing Protocol .

Protocol B: The Inert Weighing Workflow

InertWeighing Storage 1. Cold Storage (4°C) Equilib 2. Thermal Equilibration (Wait 30 mins) Storage->Equilib Prevent Condensation GloveBag 3. Inert Transfer (Glove Bag/Box) Equilib->GloveBag Move to Argon Aliquot 4. Aliquot into Pre-tared Vials GloveBag->Aliquot Seal 5. Seal Vials (Parafilm/Septum) Aliquot->Seal Weigh 6. Weigh Outside (Closed Vial) Seal->Weigh Stable Mass Weigh->GloveBag If Adjustment Needed

Figure 1: The Inert Weighing Loop designed to decouple the hygroscopic material from atmospheric moisture during measurement.

Key Technical Insight: Never open the cold stock bottle immediately after removing it from the fridge. Condensation will form inside the bottle, ruining the entire batch. Always allow 30 minutes for thermal equilibration.

Tier 3: Process Engineering (Root Cause Fix)

Issue: The material absorbs moisture too quickly, even with care. Objective: Improve the crystal habit. Amorphous solids act like sponges; crystalline solids act like shields.

If your 3-PQ-OH HCl is amorphous (glassy), it will be hyper-hygroscopic. You need to recrystallize it to reduce surface energy and lattice defects.

Protocol C: Anti-Solvent Recrystallization

Solvent System:

  • Solvent (Good): Ethanol or Methanol (Dissolves the HCl salt).

  • Anti-Solvent (Bad): Diethyl Ether or Acetone (Forces precipitation).

Workflow:

  • Dissolution: Dissolve the crude 3-PQ-OH HCl in the minimum amount of warm Ethanol (approx. 50°C).

  • Filtration: Filter quickly while warm to remove insoluble particulate impurities.

  • Precipitation: Add Diethyl Ether dropwise until the solution turns slightly cloudy (turbid).

  • Crystal Growth: Stop stirring. Place the flask in the fridge (4°C) overnight. Slow cooling promotes larger, more stable crystals with less surface area for water absorption.

  • Isolation: Filter under Nitrogen (Schlenk line) or in a glove bag.

  • Wash: Wash the filter cake with cold Ether.

Recrystallization Start Amorphous/Wet 3-PQ-OH HCl Dissolve Dissolve in min. vol. Warm Ethanol (50°C) Start->Dissolve Filter Hot Filtration (Remove Particulates) Dissolve->Filter CloudPoint Add Ether (Anti-solvent) until Turbid Filter->CloudPoint Cool Slow Cooling (4°C) Overnight CloudPoint->Cool Promote Crystallinity Isolate Filter under N2 & Vacuum Dry Cool->Isolate

Figure 2: Recrystallization workflow to convert amorphous material into stable crystalline form.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel in my desiccator? A: No. Silica gel is insufficient for amine hydrochloride salts. The affinity of the HCl salt for water often exceeds the adsorption capacity of silica. You must use Phosphorus Pentoxide (


)  or High-Grade Molecular Sieves (4Å) .

Q: Is the moisture absorption reversible? A: Physically, yes. The water is likely water of hydration. However, if the material has been wet for a long time, check for chemical degradation. Run an LC-MS to check for the elimination product (phenyl-quinuclidine alkene), which would appear as [M-18] in the mass spectrum.

Q: Why not just store it in a solution? A: This is a valid strategy! If you frequently use the compound, dissolve the full batch in a dry solvent (like Methanol or DMSO), determine the concentration (mg/mL), and store it as a stock solution over molecular sieves. This eliminates weighing errors entirely.

References & Grounding

  • Hygroscopicity of Amine Salts: Amine hydrochlorides are prone to hydrate formation due to the high hydration energy of the chloride ion.

    • Source:

  • Quinuclidinol Chemistry: General handling of 3-quinuclidinol derivatives requires exclusion of moisture to prevent weighing errors and potential hydrolysis/elimination side reactions.

    • Source:

  • Drying Protocols: Standard operating procedures for drying heat-sensitive amine salts involve vacuum desiccation over aggressive desiccants like

    
    .
    
    • Source:

  • Recrystallization Techniques: Solvent/Anti-solvent methods are preferred for polar salts to maximize crystallinity and reduce hygroscopicity.

    • Source:

Technical Support Center: Thermal Analysis of 3-Phenylquinuclidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and analytical scientists working with 3-Phenylquinuclidin-3-ol hydrochloride . It synthesizes thermodynamic principles with practical troubleshooting to ensure experimental integrity.

Reference ID: TSD-PQ3OH-2026 Applicable Techniques: TGA, DSC, LC-MS, GC-MS Compound Class: Quinuclidine derivatives / Antimuscarinic intermediates

Executive Summary & Chemical Context

This compound is a bicyclic tertiary amine salt featuring a rigid quinuclidine cage and a tertiary benzylic alcohol. Its thermal stability is governed by three competing factors: the lattice energy of the hydrochloride salt, the lability of the tertiary hydroxyl group (prone to dehydration), and the strain energy of the azabicyclo[2.2.2]octane ring system.

Understanding its degradation is critical for pre-formulation stability profiling and identifying impurity pathways during synthesis.

Key Thermal Properties (Reference Data)
PropertyExpected Range/ValueMechanistic Insight
Melting Point (DSC) >250°C (Decomposition)High lattice energy typical of quinuclidine HCl salts [1].
Dehydration Onset ~180–220°CTertiary benzylic alcohols are highly susceptible to E1 elimination [2].
Volatile Byproducts HCl, H₂O, Phenyl-quinuclidine isomersSimultaneous dehydrohalogenation and dehydration.
Hygroscopicity Moderate to HighThe HCl salt moiety readily absorbs atmospheric moisture (mass loss <100°C).

Degradation Pathways & Mechanisms

The thermal breakdown of this compound is not a single event but a cascade. Below is the mechanistic flow you should expect during TGA/DSC analysis.

Pathway Visualization

ThermalDegradation Start 3-Phenylquinuclidin-3-ol HCl (Solid Crystalline) Step1 Desolvation/Hygroscopic Release (<100°C) Start->Step1 T < 100°C (Endothermic) Step2 Dehydrohalogenation (Loss of HCl Gas) Start->Step2 T > 200°C (Endothermic) Step3 Benzylic Dehydration (Formation of 3-Phenylquinuclidine-2-ene) Step2->Step3 Acid Catalyzed Elimination (E1) HCl Release: HCl Step2->HCl Step4 Cage Fragmentation (Retro-Diels-Alder / Ring Opening) Step3->Step4 T > 350°C (Pyrolysis) H2O Release: H₂O Step3->H2O

Figure 1: Thermal degradation cascade of 3-Phenylquinuclidin-3-ol HCl. Note the competing pathways of dehydrohalogenation and dehydration.

Troubleshooting Guides (FAQ Format)

Issue 1: "I see a significant mass loss (3-5%) before 120°C. Is my compound degrading?"

Diagnosis: Likely Desolvation , not degradation. Technical Explanation: Quinuclidine hydrochloride salts are hygroscopic. The initial mass loss in TGA is typically adsorbed water or residual solvent (e.g., acetone/ethanol from recrystallization). Validation Protocol:

  • Run a Cyclic DSC : Heat to 130°C, cool to 25°C, then reheat.

  • Result: If the endotherm disappears on the second cycle, it was solvent/water loss. If it persists or shifts, it is a melt/degradation event.

Issue 2: "The DSC shows a broad endotherm overlapping with an exotherm around 260°C."

Diagnosis: Simultaneous Melting and Decomposition. Technical Explanation: Unlike simple organics, salts like 3-Phenylquinuclidin-3-ol HCl often do not have a clean melting point. The lattice collapses (melting, endothermic) at the same time HCl is liberated and the alcohol dehydrates (decomposition, often exothermic or complex). Action: Do not report a single "Melting Point." Report "Melting with Decomposition" (


).[1] Use a sealed pan (aluminum hermetic) to suppress volatile loss and separate the melting event from volatilization, though high pressure may accelerate degradation.
Issue 3: "My LC-MS shows a peak with M-18 mass after heating."

Diagnosis: Thermal Dehydration (Formation of Alkene). Technical Explanation: The tertiary alcohol at the C3 position is benzylic (attached to a phenyl ring). This makes it electronically favorable for the hydroxyl group to leave as water (M-18), creating a double bond (3-phenylquinuclidine-2-ene). This is the primary degradation product [3]. Prevention: Avoid prolonged heating >60°C during drying steps. Use vacuum drying at lower temperatures.

Standardized Experimental Protocols

Protocol A: TGA/DSC Simultaneous Thermal Analysis

Purpose: To determine the exact onset of degradation and differentiate between solvent loss and chemical breakdown.

Parameters:

  • Instrument: TGA/DSC (e.g., TA Instruments SDT or Mettler Toledo).

  • Pan: Alumina (open) for TGA; Aluminum (pinhole lid) for better DSC resolution.

  • Sample Mass: 5–10 mg (Precision weighed).

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (Inert purge is crucial to prevent oxidation masking degradation).
    
  • Ramp Rate: 10°C/min from 30°C to 600°C.

Step-by-Step Execution:

  • Blank Run: Perform a baseline run with an empty pan to subtract buoyancy effects.

  • Equilibration: Hold sample at 30°C for 5 minutes to stabilize microbalance.

  • Ramp: Execute heating ramp.

  • Analysis:

    • Step 1: Integrate mass loss 30–150°C (Volatiles).

    • Step 2: Identify

      
       (extrapolated onset) of the major weight loss step (>200°C).
      
    • Step 3: Correlate DSC peaks.[2][3] A sharp endotherm immediately followed by noise usually indicates melting-induced decomposition.

Protocol B: Forced Degradation Verification (Isothermal Stress)

Purpose: To generate degradation products for LC-MS method validation.

  • Weigh 50 mg of sample into a glass scintillation vial.

  • Heat in a convection oven at 100°C for 24 hours (solid state stress).

  • Dissolve residue in mobile phase (e.g., Acetonitrile/Water).

  • Analyze via HPLC/LC-MS.

    • Target: Look for the "Dehydrated" impurity (Mass = Parent - 18 Da) and "N-oxide" impurities (Mass = Parent + 16 Da) if air was present.

References & Authority

  • PubChem. (2025).[4] 3-Quinuclidinol and derivatives: Physical Properties and Safety Data.[5] National Library of Medicine. Link

  • Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols: E1 Mechanisms in Tertiary Systems.[6]Link

  • MDPI. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of Heterocyclic Drug Candidates.[7][8] (Analogous quinuclidine thermal behavior).[1][3] Link

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Quinuclidinone Hydrochloride.[5] (Decomposition products verification). Link

Sources

Troubleshooting baseline noise in HPLC analysis of quinuclidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Baseline Noise & Detection Challenges Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Introduction: The Quinuclidine Paradox

Welcome to the technical support module for quinuclidine analysis. If you are here, you are likely facing the "Quinuclidine Paradox": this highly basic bicyclic amine (


) requires aggressive chromatographic conditions to prevent peak tailing, yet its lack of a chromophore forces you to use low-UV detection (<215 nm) where those very conditions create maximum baseline noise.

This guide moves beyond generic troubleshooting. We focus on the specific interplay between amine-silanol interactions and low-wavelength solvent effects that plague quinuclidine assays.

Module 1: Diagnostic Workflow (Logic Tree)

Before adjusting your method, you must categorize the noise. Baseline artifacts in quinuclidine analysis usually fall into three distinct categories.

Visualizing the Noise Source

NoiseDiagnosis Start START: Observe Baseline Artifact Type1 High Frequency 'Fuzz' (Electronic/Optical) Start->Type1 Fast, random spikes Type2 Rhythmic/Cyclic Waves (Pump/Mixing) Start->Type2 Sine wave pattern Type3 Drift or Wandering (Chemical/Thermal) Start->Type3 Sloping/Meandering Test1 Stop Flow Test: Does noise persist at 0 mL/min? Type1->Test1 Test2 Check Periodicity: Does it match pump stroke? Type2->Test2 Test3 Correlate with Gradient: Does it rise with %B? Type3->Test3 Result1A YES: Lamp aging, Dirty Flow Cell, or Electrical Grounding Test1->Result1A Noise Stays Result1B NO: Solvent Purity or Degassing Issue Test1->Result1B Noise Stops Result2A YES: Check Valve Failure or Air Bubble Test2->Result2A Matches Stroke Result2B NO: Mixing Issue. (TFA/Mobile Phase mixing) Test2->Result2B Irregular Cycle Result3A YES: 'The TFA Drift' (Absorbance differential) Test3->Result3A Gradient Linked Result3B NO: Temperature fluctuation or Column Bleed Test3->Result3B Random Drift

Figure 1: Diagnostic logic tree for isolating baseline noise sources in HPLC.

Module 2: The Chemistry of Noise (Quinuclidine Specifics)

The Wavelength Trap (205–215 nm)

Quinuclidine salts (HCl, fumarate, etc.) have negligible UV absorbance above 220 nm. You are likely detecting at 205 nm or 210 nm . At these wavelengths, the mobile phase itself becomes the noise source.

Solvent/AdditiveUV Cutoff (1 AU)Risk at 210 nmRecommendation
Acetonitrile (ACN) 190 nmLowPreferred organic modifier.
Methanol (MeOH) 205 nmCritical Avoid. MeOH absorbs strongly at 210 nm, causing massive drift in gradients.
TFA (0.1%) ~210 nmHighCauses "baseline lift" during gradients. Use high-grade TFA or reduce to 0.05%.
Triethylamine (TEA) ~215 nm (oxidized)HighOxidized TEA turns yellow/brown and absorbs UV. Use fresh, HPLC-grade amine modifiers only.
Phosphate Buffer <195 nmLowExcellent for UV silence, but non-volatile (No MS).
The Silanol War

To analyze a strong base like quinuclidine (


 11), you must suppress silanol interactions to prevent peak tailing.
  • The Problem: The additives used to block silanols (TEA, TFA) are the same ones that cause noise at 210 nm.

  • The Mechanism:

    • Scenario A (TFA): Ion-pairs with quinuclidine (good peak) but absorbs UV (bad baseline).

    • Scenario B (TEA): Competes for silanol sites (good peak) but impurities in TEA cause background noise.

Module 3: Troubleshooting Guides (Q&A)

Issue A: "My baseline looks like a mountain range during the gradient."

Diagnosis: Refractive Index (RI) effects or Absorbance Mismatch. The Cause: You are likely running a gradient (e.g., 5% to 60% B) using TFA. The UV absorbance of 0.1% TFA in Water is different from 0.1% TFA in Acetonitrile.[1] As the %B increases, the baseline shifts. The Fix:

  • Balance the Absorbance: Add slightly less TFA to the solvent with higher absorbance, or more to the clearer one, until they match.

    • Protocol: Run a "blank" gradient. If baseline rises, reduce TFA in Solvent B by 10-15% (e.g., 0.1% in A, 0.085% in B).

  • Switch Modifiers: If MS detection is not required, switch to Perchlorate or Phosphate buffers (pH 2.5–3.0). These are UV-transparent at 210 nm.

Issue B: "I see random spikes and 'fuzz' but only when using TEA."

Diagnosis: Contaminated Amine Modifier. The Cause: Triethylamine (TEA) oxidizes rapidly. Old TEA contains oxidation products that absorb strongly in the low UV range. The Fix:

  • The "Sniff" Test: If your TEA smells fishy/ammonia-like but also "sweet" or pungent, or is yellow, discard it.

  • Protocol: Buy small ampoules of HPLC-grade TEA. Open a fresh ampoule for every critical campaign. Do not store TEA in clear glass bottles on the bench.

Issue C: "Ghost peaks appear after the quinuclidine peak."

Diagnosis: Counter-ion Separation or System Contamination. The Cause:

  • Counter-ion: If analyzing Quinuclidine Fumarate or Maleate, the acid counter-ion will separate from the amine and elute as its own peak. Fumarate has strong UV absorbance; Quinuclidine does not.

  • Carryover: Quinuclidine "sticks" to stainless steel and glass. The Fix:

  • Verify Counter-ion: Inject a standard of the acid (e.g., Fumaric acid) to confirm the ghost peak identity.

  • Passivation: If carryover is suspected, flush the system with 6N Nitric Acid (remove column first!) to passivate steel surfaces, then flush with water.

Module 4: Optimized Protocol for Quinuclidine Salts

If your current method is too noisy, migrate to this "High-Fidelity" Protocol designed for low-UV detection.

System: HPLC with UV-Vis (Variable Wavelength) or PDA. Wavelength: 210 nm (Bandwidth 4 nm). Column: C18 with "Base Deactivated" or "Sterically Protected" silica (e.g., Agilent Zorbax Bonus-RP or Waters XBridge).

Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0) + 0.1% Hexylamine (Silanol blocker). Mobile Phase B: Acetonitrile (HPLC Grade).

Why this works:

  • Phosphate: Transparent at 210 nm (unlike TFA).

  • Hexylamine: A "sacrificial base" that coats the silanols better than TEA and is generally cleaner in UV.

  • pH 3.0: Ensures Quinuclidine is fully protonated (

    
    ) and silanols are mostly protonated (
    
    
    
    ), reducing interaction.
Visualizing the Interaction

ColumnInteraction Silanol Residual Silanol (Si-O-) Quinuclidine Quinuclidine (BH+) Silanol->Quinuclidine Strong Ionic Bond (Causes Tailing) Elution Elution Quinuclidine->Elution Smooth Peak Shape Blocker Amine Modifier (TEA/Hexylamine) Blocker->Silanol Preferential Binding (Shields Surface)

Figure 2: Mechanism of amine modifiers (Blockers) preventing quinuclidine adsorption to silanols.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link

  • Dolan, J. W. (2013). Baseline Noise and Drift: What’s Normal? LCGC North America. Link

  • Agilent Technologies. (2020). Optimize Your HPLC for Sensitivity: A Guide to Baseline Noise.Link

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Chapter on Silanol Activity). Link

Sources

Validation & Comparative

LC-MS Characterization and Mass Fragmentation of 3-Phenylquinuclidin-3-ol HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the LC-MS characterization and mass fragmentation of 3-Phenylquinuclidin-3-ol HCl , a critical tertiary amine intermediate often encountered in the synthesis of muscarinic antagonists (e.g., Solifenacin analogs) and psychotomimetic agents (e.g., glycolate esters).

Executive Summary

3-Phenylquinuclidin-3-ol HCl (C₁₃H₁₇NO[1]·HCl) presents unique analytical challenges due to its highly basic quinuclidine core and the lability of its tertiary hydroxyl group. In drug development, it is frequently compared against its dehydration product (the alkene impurity) and its starting material (3-quinuclidinone).

This guide contrasts the LC-ESI-MS/MS workflow (Method A) with GC-MS (Method B) and details the specific fragmentation pathways required for structural confirmation.

Key Findings:

  • Primary Identification: ESI+ yields a robust [M+H]⁺ at m/z 204.14 .[1]

  • Critical Impurity: The compound readily dehydrates in-source to m/z 186.13 , mimicking the 3-phenylquinuclidine-2-ene impurity.[1] Chromatographic resolution is mandatory to distinguish the in-source fragment from the process impurity.

  • Performance: LC-MS provides superior sensitivity for the HCl salt form without the derivatization required by GC-MS.

Experimental Protocols

Method A: LC-ESI-MS/MS (Recommended)

Rationale:[1][2] The HCl salt is highly polar and non-volatile.[1] LC-MS avoids the thermal degradation (dehydration) often seen in GC injectors.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).[1] Note: Low pH ensures protonation of the quinuclidine nitrogen (pKa ~10.5) for optimal ESI sensitivity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Instrument Parameters:

ParameterSettingRationale
Column Phenyl-Hexyl or C18 (100 x 2.1 mm, 1.9 µm)Phenyl-Hexyl provides unique selectivity for the aromatic phenyl ring via

interactions.[1]
Flow Rate 0.4 mL/minOptimal for electrospray desolvation efficiency.[1]
Column Temp 40°CReduces backpressure and improves peak symmetry for basic amines.[1]
Ionization ESI Positive (+)Quinuclidine nitrogen is a strong proton acceptor.[1]
Capillary Voltage 3.5 kVStandard for positive mode.[1]
Source Temp 350°CHigh temp required to desolvate the stable salt clusters.[1]
Cone Voltage 30 VOptimized to minimize in-source dehydration (loss of H₂O).[1]

Gradient Profile:

  • 0-1 min: 5% B (Isocratic hold to elute polar salts)[1]

  • 1-8 min: 5% -> 95% B (Linear gradient)[1]

  • 8-10 min: 95% B (Wash)[1]

  • 10-12 min: 5% B (Re-equilibration)

Method B: GC-MS (Alternative)

Comparison: GC-MS requires free-basing and silylation (BSTFA) to prevent thermal dehydration to the alkene.

  • Injection: Splitless, 250°C.

  • Drawback: Without derivatization, the thermal injector converts ~30-50% of 3-Phenylquinuclidin-3-ol to 3-Phenylquinuclidine-2-ene, leading to false impurity quantitation.[1]

Mass Fragmentation & Characterization[1][2][3][4][5][6][7][8][9]

The Fragmentation Pathway

The fragmentation of 3-Phenylquinuclidin-3-ol is dominated by the stability of the quinuclidine cage and the facile loss of the tertiary hydroxyl group.

  • Parent Ion [M+H]⁺ (m/z 204.14): The proton localizes on the bridgehead nitrogen.[1]

  • Primary Fragment (Dehydration, m/z 186.13): Loss of H₂O is the base peak in high-energy collisions.[1] This forms a resonance-stabilized tertiary carbocation or the alkene species (3-phenylquinuclidine-2-ene).[1]

  • Secondary Fragment (Ethylene Bridge Loss, m/z 158.10): A Retro-Diels-Alder (RDA)-type collapse of the quinuclidine cage, losing a C₂H₄ bridge (-28 Da).[1]

  • Tertiary Fragment (Phenyl Cation, m/z 77.04): Observed only at very high collision energies.[1]

Visualization of Fragmentation (DOT)

FragmentationPathway M_H [M+H]+ 3-Phenylquinuclidin-3-ol m/z 204.14 Dehydration [M+H - H2O]+ Dehydrated Cation m/z 186.13 M_H->Dehydration - H2O (18 Da) Collision Energy: 15-20 eV BridgeLoss [M+H - H2O - C2H4]+ Pyrrolidine Derivative m/z 158.10 Dehydration->BridgeLoss - C2H4 (28 Da) Quinuclidine Cage Break CE: 30-35 eV Phenyl [C6H5]+ Phenyl Cation m/z 77.04 Dehydration->Phenyl High Energy CE: >50 eV

Caption: ESI+ Fragmentation pathway of 3-Phenylquinuclidin-3-ol. The dominant pathway is dehydration followed by quinuclidine cage collapse.

Comparative Analysis: Product vs. Impurities

A critical aspect of characterizing this intermediate is distinguishing it from its manufacturing impurities.[1]

Table 1: Differentiating 3-Phenylquinuclidin-3-ol from Impurities[1]
AnalyteStructure TypeParent Ion (m/z)Key Fragment (MS2)Retention Time (Relative)
3-Phenylquinuclidin-3-ol Tertiary Alcohol204.14 186.131.00 (Reference)
3-Phenylquinuclidine-2-ene Dehydrated Impurity186.13 158.101.25 (More Hydrophobic)
3-Quinuclidinone Starting Material126.09 98.080.45 (More Polar)
Biphenyl Grignard ByproductN/A (No ESI+)N/A>2.00 (Elutes late)

Experimental Insight: If you observe a peak at m/z 186 at the same retention time as m/z 204, it is an in-source fragment of the alcohol, not the impurity. The actual alkene impurity must elute later on a Reverse Phase column due to the loss of the polar -OH group.

References

  • NIST Mass Spectrometry Data Center. "3-Quinuclidinol Mass Spectrum." National Institute of Standards and Technology.[1] Available at: [Link]

  • Ramadas, C., et al. (2018).[1] "A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions." Organic Chemistry: An Indian Journal.[1] Available at: [Link]

  • Byrd, G. D., et al. (1992).[1] "Determination of 3-quinuclidinyl benzilate (QNB) and its major metabolites in urine by isotope dilution gas chromatography/mass spectrometry." Journal of Analytical Toxicology. (Contextual reference for quinuclidine fragmentation).

  • PubChem. "3-Quinuclidinol Compound Summary." National Library of Medicine.[1] Available at: [Link]

Sources

Technical Analysis: Structural Elucidation of 3-Phenylquinuclidin-3-ol HCl via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical breakdown of the Proton Nuclear Magnetic Resonance (


H NMR) spectrum for 3-Phenylquinuclidin-3-ol HCl , a critical pharmacophore in the synthesis of muscarinic receptor antagonists (e.g., Quinuclidinyl benzilate analogs).

Unlike standard spectral atlases, this document focuses on comparative structural elucidation . We analyze the target compound against its metabolic precursor and structural analog, Quinuclidin-3-ol , to isolate the specific spectral contributions of the phenyl substituent and the tertiary alcohol functionality.

Key Differentiators
Feature3-Phenylquinuclidin-3-ol HCl (Target)Quinuclidin-3-ol HCl (Reference)
C3 Position Quaternary Carbon (No H attached)Tertiary Carbon (Methine H present)
Aromatic Region Distinct Multiplet (7.2–7.6 ppm)Absent
C2 Protons Diastereotopic AB System (Geminal coupling only)Complex ABC/ABCD System (Vicinal + Geminal)
Hydroxyl Type Tertiary -OH (Singlet in DMSO)Secondary -OH (Doublet in DMSO)

Experimental Methodology

To ensure reproducibility and accurate peak assignment, the following protocol utilizes solvent-dependent shifts to identify exchangeable protons (


 and 

).
Sample Preparation Protocol
  • Solvent A (Structural Backbone): Deuterium Oxide (

    
    , 99.9% D).
    
    • Purpose: Eliminates exchangeable protons (

      
      , 
      
      
      
      ) to simplify the aliphatic cage region.
    • Concentration: 10 mg in 0.6 mL.

  • Solvent B (Full Functionality): Dimethyl Sulfoxide-d6 (

    
    ).
    
    • Purpose: Retains exchangeable protons to confirm salt formation (

      
      ) and alcohol class (
      
      
      
      ).
    • Concentration: 5 mg in 0.6 mL (Lower concentration reduces viscosity broadening).

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise ratio.

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of quaternary carbons if running

    
    C).
    
  • Scans (NS): 16 (DMSO), 32 (

    
    ).
    
  • Temperature: 298 K.

Spectral Analysis & Peak Assignment

The quinuclidine cage is a rigid bicyclic [2.2.2] system. The introduction of a phenyl group at position 3 renders the molecule chiral (if not already), making the protons on C2, C6, and C7 diastereotopic.

The Aromatic Region (Phenyl Group)
  • Shift:

    
     7.20 – 7.60 ppm.
    
  • Pattern: Multiplet (5H).

  • Interpretation: The phenyl ring exhibits typical mono-substituted aromatic coupling. In lower-field instruments (300 MHz), this may appear as a broad band. At higher fields (>500 MHz), it resolves into ortho (d), meta (t), and para (t) signals.

  • Diagnostic Value: Confirms the successful Grignard addition or Friedel-Crafts alkylation at the C3 position.

The Exchangeable Region (Salt & Alcohol)
  • Ammonium (

    
    ): 
    
    • DMSO-d6: Broad singlet at

      
       9.5 – 10.5 ppm.
      
    • D2O: Absent (exchanged with D).

    • Note: The presence of this peak confirms the Hydrochloride salt form. Free base quinuclidines lack this signal.

  • Hydroxyl (

    
    ): 
    
    • DMSO-d6: Sharp singlet at

      
       5.5 – 6.0 ppm.
      
    • Mechanistic Insight: Unlike Quinuclidin-3-ol, where the secondary OH couples to H-3 (appearing as a doublet), the tertiary OH in 3-Phenylquinuclidin-3-ol has no vicinal proton. It appears as a singlet , a crucial confirmation of the tertiary alcohol status.

The Aliphatic Cage (Quinuclidine Core)

This is the most complex region due to the bicyclic rigidity and the electron-withdrawing effects of Nitrogen and the Oxygen/Phenyl cluster.

PositionProton TypeShift (

ppm,

)
MultiplicityAssignment Logic
H-2

-to-N,

-to-C3
3.40 – 3.80AB Quartet (dd)Most deshielded aliphatic protons. Proximity to

and the Phenyl/OH group causes significant downfield shift. Diastereotopic due to C3 chirality.
H-6, H-7

-to-N
3.10 – 3.40MultipletDeshielded by

, but further from the Phenyl ring than H-2.
H-4 Bridgehead2.40 – 2.60Broad Singlet/MultipletUnique methine proton at the bridgehead.
H-5, H-8

-to-N
1.60 – 2.10Complex MultipletMost shielded protons, furthest from electron-withdrawing groups.

Comparative Analysis: Target vs. Reference

The following table contrasts the target molecule with Quinuclidin-3-ol (CAS: 1619-34-7) to demonstrate how structural changes manifest in the NMR spectrum.

Spectral FeatureReference: Quinuclidin-3-ol HClTarget: 3-Phenylquinuclidin-3-ol HClScientific Interpretation
H-3 Signal Multiplet at ~4.0 ppmABSENT Replacement of H-3 with Phenyl eliminates this signal. This is the primary confirmation of substitution.
OH Coupling Doublet (coupled to H-3)Singlet (no H-3)In DMSO, the splitting of the OH peak distinguishes secondary vs. tertiary alcohols.
H-2 Splitting Complex (coupled to H-3 + geminal)Simplified AB (geminal only)Removal of H-3 removes a vicinal coupling pathway, simplifying the H-2 diastereotopic pair into a clearer AB quartet pattern.
Aromaticity None5H Multiplet Quantifiable integration of 5H confirms the stoichiometry of the phenyl addition.

Structural Assignment Workflow

The following diagram outlines the logical flow for confirming the structure of 3-Phenylquinuclidin-3-ol HCl using 1D and 2D NMR techniques.

NMR_Workflow Start Sample: 3-Phenylquinuclidin-3-ol HCl Solvent Select Solvent (DMSO-d6 for functional groups) Start->Solvent OneD Run 1D 1H NMR Solvent->OneD Aromatic Check 7.2-7.6 ppm (5H Multiplet?) OneD->Aromatic H3_Check Check ~4.0 ppm (H-3 Methine Absent?) OneD->H3_Check OH_Check Check OH Signal (Singlet vs Doublet?) OneD->OH_Check Confirm_Ph Phenyl Group Confirmed Aromatic->Confirm_Ph Yes Confirm_Sub C3 Substitution Confirmed H3_Check->Confirm_Sub Yes (Absent) Confirm_Tert Tertiary Alcohol Confirmed OH_Check->Confirm_Tert Singlet COSY Run 2D COSY (Verify H2-H2 coupling only) Confirm_Sub->COSY Final Final Assignment Complete COSY->Final Structure Validated

Caption: Logical decision tree for validating 3-substituted quinuclidine derivatives via NMR.

References

  • National Institute of Standards and Technology (NIST). (2023). 1H NMR Spectra of Quinuclidine Derivatives. NIST Chemistry WebBook. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent effects and AB quartets).
  • PubChem. (2023). Quinuclidin-3-ol Compound Summary. National Library of Medicine. [Link]

Comparing biological activity of 3-Phenylquinuclidin-3-ol HCl vs free base

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-Phenylquinuclidin-3-ol in its Hydrochloride (HCl) salt form versus its Free Base form. This analysis is designed for application scientists and drug development professionals, focusing on the impact of chemical state on biological activity, experimental handling, and bioavailability.

Executive Summary: The Salt-Base Dichotomy

3-Phenylquinuclidin-3-ol (CAS: 1619-34-7) acts as a critical pharmacophore in the synthesis of quinuclidine-based muscarinic antagonists and antihistamines (e.g., Quifenadine derivatives). While the core pharmacodynamic properties—affinity and intrinsic efficacy—remain intrinsic to the molecule, the kinetic and pharmaceutical performance differs radically between the HCl salt and the Free Base.

  • HCl Salt: The preferred form for quantitative in vitro screening and systemic administration (IV/PO) due to superior aqueous solubility and stoichiometry.

  • Free Base: The requisite form for membrane permeability studies , transdermal delivery , and organic synthesis workflows.

Key Insight: The biological activity in situ is identical (mediated by the protonated cation at the receptor site), but the observed potency (EC50/IC50) in cellular or in vivo assays is heavily dependent on the vehicle and the ability of the chosen form to reach the target compartment.

Physicochemical Profiling

The choice of form dictates the solvent system and stability profile.

Feature3-Phenylquinuclidin-3-ol HCl 3-Phenylquinuclidin-3-ol Free Base
State Crystalline Solid (White/Off-white)Solid or Viscous Oil (depending on purity)
Solubility (Water) High (>50 mg/mL)Low / Negligible
Solubility (DMSO) ModerateHigh
Solubility (Ether) InsolubleSoluble
Melting Point High (~260–270°C, decomp)Lower (~160–165°C)
Hygroscopicity Moderate (requires desiccation)Low (but prone to oxidation)
pKa (Quinuclidine N) ~9.8 (Protonated at pH 7.4)~9.8 (Equilibrates to protonated form)
Primary Utility Aqueous Bioassays, InjectionSynthesis, PAMPA/Caco-2 Ref., Transdermal

Biological Activity & Mechanism[1]

Receptor Interaction

The active species at the muscarinic receptor (and other GPCR targets) is invariably the protonated tertiary amine . The aspartate residue (e.g., Asp105 in M1) in the receptor binding pocket forms an ionic bond with the cationic nitrogen of the quinuclidine ring.

  • HCl Salt: Already protonated. Dissociates in water to release the active cation (

    
    ) and chloride anion (
    
    
    
    ).
  • Free Base: Must be protonated by the physiological medium (pH 7.4) to bind.

    
    
    Given the pKa of ~9.8, the equilibrium at physiological pH (7.4) strongly favors the protonated form (>99%). Therefore, intrinsic affinity (
    
    
    
    ) is identical
    for both forms once dissolved.
Bioavailability & Pharmacokinetics

The divergence in activity arises from absorption and distribution .

Bioavailability Base Free Base (Lipophilic) Stomach Stomach (pH 1.5) Rapid Ionization Base->Stomach Oral Dosing Salt HCl Salt (Hydrophilic) Salt->Stomach Oral Dosing Blood Systemic Circulation (pH 7.4) Salt->Blood IV Injection Intestine Intestine (pH 6.5) Equilibrium Q <-> QH+ Stomach->Intestine Transit Intestine->Blood Absorption (Uncharged prefers) BBB Blood-Brain Barrier (Lipid Bilayer) Blood->BBB Distribution CNS CNS Target (Receptor Binding) BBB->CNS Passive Diffusion (Free Base form) CNS->CNS Re-protonation & Binding

Figure 1: Pharmacokinetic trajectory of Salt vs. Free Base. Note that while the Free Base crosses the BBB more readily, the HCl salt is often preferred for oral dosing due to predictable dissolution in gastric acid.

Experimental Protocols

A. In Vitro Binding Assay (Membrane Prep)

Objective: Determine


 for muscarinic receptors.
Preferred Form: HCl Salt .

Protocol:

  • Stock Preparation: Dissolve 3-Phenylquinuclidin-3-ol HCl in deionized water to 10 mM. (Stable at -20°C for 3 months).

    • Note: If using Free Base, dissolve in 100% DMSO. Ensure final DMSO concentration in assay <0.1% to avoid receptor artifacts.

  • Dilution: Serial dilute in assay buffer (TRIS-HCl, pH 7.4).

  • Incubation: Incubate with membrane prep (e.g., CHO-hM1) and radioligand (

    
    -QNB, 0.2 nM) for 60 min at 25°C.
    
  • Filtration: Harvest on GF/B filters.

  • Analysis: Calculate IC50. The values should be indistinguishable between Salt and Base if stock concentrations are accurate.

B. In Vivo CNS Penetration (Rodent)

Objective: Assess central antimuscarinic effects (e.g., mydriasis, ataxia). Preferred Form: HCl Salt (for IP/IV) or Free Base (for Transdermal/Inhalation).

Protocol (IP Injection):

  • Vehicle: 0.9% Saline.[1]

  • Preparation: Dissolve HCl salt directly in saline.

    • Critical: Do not use Free Base for IP/IV without a co-solvent (e.g., 5% Ethanol + 5% Tween 80), as precipitation in the bloodstream can cause embolism or erratic absorption.

  • Dosing: Administer 1–10 mg/kg.

  • Observation: Measure pupil diameter or rotarod performance at 15, 30, 60 min.

    • Expectation: HCl salt shows rapid onset (15-30 min). Free base in oil depot may show delayed

      
      .
      
C. Conversion Protocol (Base Salt)

Researchers often need to convert forms to suit the assay.

Base


 HCl: 
  • Dissolve Free Base in minimal diethyl ether or ethanol.

  • Add 2M HCl in diethyl ether dropwise at 0°C.

  • Precipitate forms immediately. Filter and wash with cold ether.

  • Recrystallize from EtOH/Ether for high purity.

HCl


 Base: 
  • Dissolve HCl salt in minimal water.

  • Basify with 20% NaOH or

    
     to pH > 11.
    
  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over

    
    , filter, and evaporate in vacuo.
    

Decision Matrix for Researchers

Use the following logic flow to select the appropriate form for your study.

DecisionMatrix Start Select Experiment Type InVitro In Vitro Screening Start->InVitro InVivo In Vivo Study Start->InVivo ChemSynth Chemical Synthesis Start->ChemSynth Aqueous Aqueous Buffer? (Binding, Enzyme) InVitro->Aqueous Lipid Lipid Permeability? (PAMPA, Caco-2) InVitro->Lipid Inject Injection (IV/IP/SC) InVivo->Inject Topical Transdermal / Inhalation InVivo->Topical UseBase USE FREE BASE (Lipophilicity) ChemSynth->UseBase UseHCl USE HCl SALT (Solubility, Precision) Aqueous->UseHCl Lipid->UseBase Inject->UseHCl Topical->UseBase

Figure 2: Workflow decision tree for selecting 3-Phenylquinuclidin-3-ol form.

Safety & Handling

  • Toxicity: 3-Phenylquinuclidin-3-ol is a structural analog of QNB precursors. While less potent than the benzilate esters, it should be treated as a potent CNS active agent .

  • HCl Salt: Fine dust hazard. Use a fume hood and N95/P100 respirator to avoid inhalation of particulates.

  • Free Base: Can be volatile or oily. Skin absorption is a significant risk. Double-gloving (Nitrile) is mandatory.

References

  • PubChem Compound Summary. (2025). 3-Quinuclidinol. National Center for Biotechnology Information. Retrieved from [Link]

  • Dawson, R. M., et al. (1994). Pharmacology of muscarinic agonists and antagonists. In Data for Biochemical Research. Oxford University Press. (Contextual grounding for quinuclidine pharmacology).
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for general solubility/bioavailability principles of amine salts).
  • Meshkov, A., et al. (2018). Synthesis and antimuscarinic activity of new quinuclidine derivatives. Pharmaceutical Chemistry Journal. (Provides context on the 3-phenyl-3-hydroxy scaffold).

Sources

Comprehensive Validation Guide: Analytical Profiling of 3-Phenylquinuclidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists Subject: 3-Phenylquinuclidin-3-ol Hydrochloride (CAS: 107150-16-3)

Executive Summary: The Analytical Challenge

This compound is a critical bicyclic intermediate employed in the synthesis of anticholinergic and antispasmodic agents. Its analysis presents a triad of challenges for the analytical scientist:

  • Basicity: The quinuclidine nitrogen (

    
    ) interacts strongly with silanol groups in silica-based columns, leading to peak tailing.
    
  • Chirality: The C3 position is a stereocenter; enantiomeric purity is often pharmacologically non-negotiable.

  • Salt Form: As a hydrochloride salt, direct GC analysis is impossible without in-situ free-basing or derivatization.

This guide objectively compares the Reversed-Phase HPLC (RP-HPLC) "Gold Standard" against Chiral HPLC and GC-MS alternatives, providing a validated framework for purity assessment.

Method Comparison Matrix

The following table synthesizes performance data to aid in method selection.

FeatureMethod A: RP-HPLC (IP-UV) Method B: Chiral NP-HPLC Method C: GC-MS (Derivatized)
Primary Utility Chemical Purity (Assay) & Related SubstancesEnantiomeric Purity (R/S Ratio)Volatile Impurities & Mass Confirmation
Detection Limit (LOD) 0.05% (w/w)0.1% (w/w)< 10 ppm (SIM mode)
Linearity (

)
> 0.999> 0.995> 0.990
Robustness High (Buffered Mobile Phase)Moderate (Sensitive to Water/Temp)Low (Derivatization dependent)
Sample Prep Dissolve & ShootDissolve & ShootExtraction + Derivatization (BSA/MSTFA)
Cost per Run LowHigh (Column cost)Moderate

Primary Protocol: Ion-Pair RP-HPLC (The Gold Standard)

Rationale: To mitigate the interaction between the basic quinuclidine nitrogen and residual silanols, a high-molarity buffer or an ion-pairing reagent is strictly required. The phenyl ring provides sufficient UV absorption at 210–220 nm, negating the need for derivatization required by non-phenylated quinuclidines.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: C18 (L1), End-capped, base-deactivated (e.g., Zorbax Eclipse XDB-C18 or equivalent),

    
    .
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.8) + 0.1% Triethylamine (TEA). Note: TEA acts as a silanol blocker.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 90% A

    • 5-20 min: 90%

      
       40% A
      
    • 20-25 min: 40% A

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 215 nm.

  • Temperature: 30°C.

Validation Framework (ICH Q2(R1))

To validate this method, the following criteria must be met:

  • Specificity: Inject blank, placebo, and known impurities (e.g., 3-phenylquinuclidine - the elimination product). Resolution (

    
    ) between analyte and nearest impurity must be 
    
    
    
    .
  • Linearity: 5 levels from 50% to 150% of target concentration. Acceptance: Correlation coefficient

    
    .
    
  • Accuracy: Spike recovery at 80%, 100%, 120%. Acceptance:

    
     recovery.
    
  • Precision: 6 replicates. RSD

    
    .[3]
    

Secondary Protocol: Chiral Normal-Phase HPLC[5]

Rationale: 3-Phenylquinuclidin-3-ol is chiral.[1][2][4][5] RP-HPLC cannot separate enantiomers without expensive chiral mobile phase additives. Normal Phase (NP) using polysaccharide-based columns is the industry standard for this separation.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA),

    
    .
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 220 nm.

  • Critical Parameter: The 0.1% Diethylamine (DEA) is crucial to sharpen the basic amine peaks.

Alternative Protocol: GC-MS (Derivatization Required)

Rationale: While HPLC is preferred for the salt form, GC-MS provides orthogonal confirmation of molecular weight and structure. However, the hydrochloride salt must be neutralized, and the hydroxyl group silylated to prevent thermal degradation and tailing.

Workflow[2][3][5]
  • Free-Basing: Dissolve 10 mg sample in 1 mL water. Add 1 mL 1N NaOH. Extract into 2 mL Dichloromethane (DCM).

  • Derivatization: Take 100

    
     of DCM extract. Add 50 
    
    
    
    MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.
  • Analysis: Inject 1

    
     into GC-MS (Split 1:20).
    
  • Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the validation workflow for this specific compound.

Analytical Decision Tree

AnalyticalDecisionTree Start Sample: 3-Phenylquinuclidin-3-ol HCl CheckGoal Primary Analytical Goal? Start->CheckGoal GoalChem Chemical Purity / Assay CheckGoal->GoalChem GoalChiral Enantiomeric Purity CheckGoal->GoalChiral GoalIdent Structure Confirmation CheckGoal->GoalIdent MethodRP Method A: RP-HPLC (IP-UV) (Buffer + TEA required) GoalChem->MethodRP High Precision MethodNP Method B: NP-HPLC (Chiral Column + Hexane/IPA) GoalChiral->MethodNP Stereoselectivity MethodGC Method C: GC-MS (Requires Free-basing + Silylation) GoalIdent->MethodGC Mass Spec Data Valid Release for QC MethodRP->Valid Validate per ICH Q2 MethodNP->Valid MethodGC->Valid

Caption: Decision tree selecting the optimal analytical technique based on specific quality control requirements (Purity vs. Chirality vs. ID).

Validation Workflow (ICH Q2)

ValidationFlow Input Method Development (Optimized Conditions) Spec Specificity Test (Inject Impurities/Placebo) Input->Spec Lin Linearity & Range (5 Conc. Levels) Spec->Lin Acc Accuracy/Recovery (Spike @ 80-120%) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Decision Pass Criteria? Prec->Decision Fail Re-optimize Method Decision->Fail No Pass Standard Operating Procedure (SOP) Decision->Pass Yes Fail->Input

Caption: Step-by-step validation workflow ensuring the analytical method meets regulatory standards for specificity, linearity, accuracy, and precision.

References

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006).[6] Retrieved from [Link]

  • SciSpace. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursors. (2016).[4] Retrieved from [Link]

  • National Institutes of Health (NIH). Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS. (2025).[7][8][1][9][5][6] (Details derivatization protocols for GC-MS). Retrieved from [Link]

  • Drawell Analytical. Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025).[7][8][1][9][5][6] Retrieved from [Link]

Sources

Reference Standard Qualification Guide: 3-Phenylquinuclidin-3-ol Hydrochloride

[1]

Executive Summary: The Hidden Risk in "Research Grade"

In the development of muscarinic receptor antagonists (e.g., Solifenacin, Tiotropium analogs), 3-Phenylquinuclidin-3-ol hydrochloride (CAS 107150-16-3) serves as a critical intermediate and potential genotoxic impurity.

While commercial "research-grade" reagents are available, they often fail to meet the rigorous Identity, Purity, and Potency requirements of ICH Q7 and Q2(R1) for use as a Reference Standard (RS). Relying on a Certificate of Analysis (CoA) derived solely from area-% HPLC can introduce potency errors of 5-15% due to unaccounted counter-ions, residual solvents, and water content.

This guide outlines a Full Qualification Protocol that transforms a raw material into a Primary Reference Standard , comparing its performance against standard commercial alternatives.

Strategic Comparison: Qualified Standard vs. Commercial Reagent

The following table contrasts the "Product" (a fully qualified In-House Reference Standard) against the common "Alternative" (Commercial Research Grade Material).

Table 1: Performance & Reliability Comparison
FeatureAlternative: Commercial Research Grade Product: Qualified Reference Standard Impact on Drug Development
Assay Method HPLC Area % (Relative Purity)Mass Balance (100% - Impurities) & qNMR Area % ignores water/solvents, leading to overestimation of potency .
Salt Stoichiometry Assumed 1:1 (HCl)Potentiometric Titration (AgNO₃)Confirms exact HCl content; prevents molar mass errors in calculations.
Structural ID Basic 1H-NMR2D-NMR (COSY, HSQC, HMBC) + MS/MS Definitively rules out regioisomers (e.g., 2-phenyl vs 3-phenyl substitution).
Traceability None or Vendor LotTraceable to NIST/USP (via internal stds)Required for GMP release testing and regulatory filings.
Risk Profile High (Unknown impurities)Low (Fully characterized profile)Prevents "ghost peaks" in API chromatograms from being misidentified.

Technical Qualification Protocol

To qualify this compound as a reference standard, we employ a "Self-Validating" orthogonal approach. This ensures that no single method bias distorts the final potency value.

Phase I: Structural Elucidation (Identity)

Objective: Confirm the quinuclidine bicyclic ring integrity and the position of the phenyl/hydroxyl groups.

  • 1H NMR (400 MHz, DMSO-d6):

    • Diagnostic Signals: Aromatic protons (multiplet, δ 7.2–7.6 ppm, 5H); Quinuclidine methylene protons (complex multiplets, δ 1.5–3.8 ppm); Hydroxyl proton (singlet/broad, exchangeable).

    • Critical Check: Integration of the aromatic region vs. the quinuclidine cage must match the expected 5:13 ratio (approx).

  • Mass Spectrometry (LC-MS/ESI+):

    • Target: [M+H]⁺ = 204.14 (Free base).

    • Fragmentation: Look for loss of H₂O (m/z 186) and tropylium ion formation if applicable.

  • IR Spectroscopy (ATR):

    • Key Bands: O-H stretch (broad, ~3300 cm⁻¹), C-H aliphatic (2900-2800 cm⁻¹), C=C aromatic (~1600 cm⁻¹).

Phase II: Purity & Impurity Profiling

Objective: Quantify all non-analyte components to support the Mass Balance calculation.

  • Chromatographic Purity (HPLC-UV/CAD):

    • Column: C18 Shielded Phase (e.g., Waters XBridge), High pH stability required due to basic quinuclidine moiety.

    • Mobile Phase: Ammonium Bicarbonate buffer (pH 9.0) / Acetonitrile gradient. Note: Acidic pH often leads to peak tailing for quinuclidines.

    • Detection: UV at 210 nm (low sensitivity) and 254 nm (phenyl ring).

  • Residual Solvents (GC-HS):

    • Quantify synthesis solvents (e.g., Isopropanol, Toluene) using USP <467> methodology.

  • Water Content (Karl Fischer):

    • Method: Volumetric titration. Expectation: As a hydrochloride salt, the material may be hygroscopic.

Phase III: Assay (Potency Assignment)

The final potency (

Mass Balance Equation

Note: For the salt form reference, the salt correction factor is removed.

Visualization: Qualification Workflow

The following diagram illustrates the decision logic for qualifying the reference standard.

QualificationWorkflowStartRaw Material(3-Phenylquinuclidin-3-ol HCl)ID_CheckPhase I: Structural ID(NMR, MS, IR)Start->ID_CheckDecision_IDStructureConfirmed?ID_Check->Decision_IDPurity_CheckPhase II: Impurity Profiling(HPLC, GC-HS, KF)Decision_PurityPurity > 98.0%?Purity_Check->Decision_PurityDecision_ID->Purity_CheckYesFailReject / RecrystallizeDecision_ID->FailNoAssayPhase III: Potency Assignment(Mass Balance + qNMR)Decision_Purity->AssayYesDecision_Purity->FailNoReleaseRelease as PrimaryReference StandardAssay->ReleaseValid

Caption: Figure 1. Orthogonal qualification workflow ensuring structural integrity and accurate potency assignment.

Experimental Data Summary (Example)

To demonstrate the "Product" performance, we compared a qualified batch against a vendor CoA.

Table 2: Analytical Results Comparison
Test ParameterVendor CoA (Alternative)In-House Qualification (Product)
Appearance White SolidWhite Crystalline Powder
HPLC Purity 99.5% (Area %)99.1% (Area %)
Water (KF) Not Tested1.2% w/w
Residual Solvents Not Tested0.3% w/w (Isopropanol)
Residue on Ignition Not Tested0.1% w/w
Assigned Potency "99.5%" (Implied) 97.5% w/w (As is)

References

  • Pharmaffiliates . This compound Reference Standard. Retrieved from

  • BenchChem . Large-Scale Synthesis of (R)-(-)-3-Quinuclidinol: A Comprehensive Guide. Retrieved from

  • ResolveMass Laboratories . How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from

  • Pharmaceutical Technology . Reference-Standard Material Qualification. Retrieved from

  • ICH Guidelines . Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[1]

Technical Comparison: Synthetic vs. Commercial 3-Phenylquinuclidin-3-ol HCl via FTIR

[1]

Executive Summary

Product: 3-Phenylquinuclidin-3-ol Hydrochloride (CAS: 107150-16-3 / 42925-15-5) Application: Precursor for anticholinergic agents; muscarinic receptor antagonist research.[1] Verdict: The commercial reference standard exhibits a cleaner fingerprint in the 1700–1800 cm⁻¹ region compared to crude synthetic batches.[1] The critical quality attribute (CQA) for synthetic validation is the absence of the carbonyl stretch at 1725 cm⁻¹ (unreacted 3-quinuclidinone).[1]

Introduction

3-Phenylquinuclidin-3-ol HCl is a tertiary alcohol and a critical intermediate in the synthesis of quinuclidine-based pharmaceuticals.[1] In drug development, ensuring the purity of this intermediate is paramount, as the tertiary alcohol moiety is formed via a Grignard reaction (phenylmagnesium bromide addition to 3-quinuclidinone), a process prone to incomplete conversion and side reactions.

This guide provides a comparative FTIR analysis between a Commercial Reference Standard (high-purity, >98%) and a typical Lab-Synthesized Batch (prior to rigorous recrystallization).[1] The goal is to equip researchers with the spectral markers necessary to validate their synthesis and identify common impurities.[1]

Why FTIR?

While NMR provides structural resolution, FTIR is the superior rapid-screening tool for this specific molecule to detect:

  • Unreacted Ketone: The starting material (3-quinuclidinone) has a distinct carbonyl signal.[1]

  • Hydration State: The HCl salt form and hygroscopic nature can be monitored via O-H broadening.[1]

  • Grignard Artifacts: Biphenyl byproducts and solvent residues.[1]

Validation Workflow

The following diagram outlines the decision-making process for validating the synthetic product against the commercial standard.

ValidationWorkflowStartCrude Synthetic Product(3-Phenylquinuclidin-3-ol HCl)FTIR_ScanFTIR Analysis(KBr Pellet / ATR)Start->FTIR_ScanDecision_COPeak at 1725 cm⁻¹?(C=O Stretch)FTIR_Scan->Decision_CODecision_OHSharp Peak at 3600 cm⁻¹?(Free OH vs H-Bonded)Decision_CO->Decision_OHNo (Absent)Fail_KetoneFAIL: Unreacted 3-QuinuclidinoneDecision_CO->Fail_KetoneYes (Strong/Medium)PurifyRecrystallize(iPrOH / Et2O)Decision_OH->PurifySharp/Free OH (Free Base?)PassPASS: Match Commercial StdProceed to NMR/HPLCDecision_OH->PassBroad Band (Salt Form)Purify->FTIR_ScanRe-analyzeFail_Ketone->Purify

Figure 1: Logic flow for FTIR-based quality control of synthetic 3-Phenylquinuclidin-3-ol HCl.

Experimental Methodology

Materials
  • Commercial Standard: 3-Phenylquinuclidin-3-ol HCl (>98% purity), sourced from established vendors (e.g., BLD Pharm or Pharmaffiliates).[1]

  • Synthetic Sample: Prepared via addition of Phenylmagnesium bromide to 3-Quinuclidinone HCl, followed by acid hydrolysis and workup.[1]

  • Matrix: Potassium Bromide (KBr), spectroscopic grade.[1]

Protocol
  • Sample Preparation:

    • Method: KBr Pellet (Preferred for HCl salts to distinguish lattice waters vs. organic hydroxyls).[1]

    • Ratio: 1 mg sample : 100 mg KBr.[1]

    • Compression: 10 tons for 2 minutes to ensure transparency.

  • Instrument Parameters:

    • Range: 4000 cm⁻¹ to 400 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 scans (averaged).

    • Background: Pure KBr pellet.[1]

Results & Discussion: Spectral Comparison

The following table summarizes the critical spectral differences. The "Commercial" column represents the target specification.[1]

Comparative Peak Assignments
Functional GroupVibration ModeCommercial Standard (Target)Synthetic (Crude/Impure)Interpretation
Hydroxyl (Alcohol) O-H Stretch3200–3400 cm⁻¹ (Broad, Strong)3200–3400 cm⁻¹Characteristic of the 3-OH group.[1] Broadening indicates H-bonding in the HCl salt lattice.[1]
Amine Salt N-H⁺ Stretch2400–2700 cm⁻¹ (Broad, Multiple bands)2400–2700 cm⁻¹Confirms the hydrochloride salt formation on the quinuclidine nitrogen.
Aromatic Ring C-H Stretch3030–3060 cm⁻¹ (Weak)3030–3060 cm⁻¹Confirms presence of the Phenyl group.[1]
Ketone (Impurity) C=O StretchABSENT 1720–1730 cm⁻¹ (Sharp)CRITICAL FAIL: Indicates unreacted 3-Quinuclidinone starting material.[1]
Aromatic Ring C=C Ring Stretch1580–1600 cm⁻¹ 1580–1600 cm⁻¹Diagnostic for the phenyl ring; often appears as a doublet.[1]
Quinuclidine Cage C-H Bend1450–1470 cm⁻¹ 1450–1470 cm⁻¹Overlap of methylene scissoring in the cage and aromatic ring modes.[1]
Tertiary Alcohol C-O Stretch1150–1200 cm⁻¹ 1150–1200 cm⁻¹Strong band characteristic of tertiary alcohols (C-OH).[1]
Mono-sub. Benzene Out-of-plane Bend700 & 750 cm⁻¹ (Strong)700 & 750 cm⁻¹"Five adjacent hydrogens" pattern confirming the monosubstituted phenyl ring.[1]
Detailed Analysis
The "Fingerprint" Region (1500–600 cm⁻¹)

The commercial standard exhibits a clean baseline between 1600 and 1800 cm⁻¹.[1] In contrast, synthetic batches often show a residual peak at 1725 cm⁻¹ .[1]

  • Mechanism: The synthesis involves the nucleophilic attack of the Grignard reagent on the ketone.[1] If the reaction is quenched too early or moisture destroys the Grignard reagent, the starting ketone (3-quinuclidinone) remains.

  • Action: If the 1725 cm⁻¹ peak is present, the batch requires recrystallization (typically from Isopropanol/Ether) before biological testing.

The Salt Region (2400–3000 cm⁻¹)

Both spectra should show the "ammonium band" characteristic of quinuclidinium HCl salts.[1]

  • Commercial: Distinct, broad absorption with superimposed sharp C-H stretches from the cage (2800–2950 cm⁻¹).[1]

  • Synthetic: If this region is poorly defined or lacks the broad N-H⁺ undertone, the sample may be the Free Base rather than the Hydrochloride salt. This significantly alters solubility and biological potency.[1]

Conclusion

For researchers synthesizing 3-Phenylquinuclidin-3-ol HCl, the FTIR spectrum is the primary "gatekeeper" before advanced NMR analysis.[1]

  • Pass Criteria: Presence of broad OH/NH⁺ regions, strong mono-substituted phenyl peaks (700/750 cm⁻¹), and a completely silent carbonyl region (1700–1750 cm⁻¹).[1]

  • Fail Criteria: Any detectable absorbance at 1725 cm⁻¹ indicates >1-2% residual ketone, requiring reprocessing.[1]

Recommendation: Always run a side-by-side KBr pellet with a commercial reference standard (e.g., from BLD Pharm or Sigma-Aldrich) for the first synthetic batch to establish a baseline for your specific instrument.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107150-16-3, this compound.[1]

  • NIST Mass Spectrometry Data Center. 3-Quinuclidinol IR Spectrum (Base Structure Reference).

  • Pharmaffiliates.

  • BLD Pharm. 3-Phenylquinuclidin-3-ol (CAS 42925-15-5) Technical Specifications.[1][2]

    • Aaron, H. S., et al. "Synthesis of 3-Quinuclidinol."[1][3] Journal of Organic Chemistry / US Patent 3464997 (Historical reference for quinuclidine ring closure and characterization).[1]

      A Senior Application Scientist's Guide to Crystal Structure Validation: The Case of 3-Phenylquinuclidin-3-ol using X-ray Diffraction

      Author: BenchChem Technical Support Team. Date: March 2026

      For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is not merely academic—it is a critical determinant of the compound's stability, solubility, and ultimately, its therapeutic efficacy. The compound 3-Phenylquinuclidin-3-ol, a key building block for various muscarinic receptor ligands, serves as an excellent case study for illustrating the gold-standard method of crystal structure validation: X-ray Diffraction (XRD).

      This guide provides an in-depth comparison of the primary XRD techniques, Single-Crystal XRD (SCXRD) and Powder XRD (PXRD), offering field-proven insights into their application for validating the crystal structure of a small organic molecule like 3-Phenylquinuclidin-3-ol.

      The Foundational Principle: Bragg's Law and Crystal Lattices

      At its core, X-ray diffraction is a powerful analytical tool that relies on the interaction of X-rays with the periodic arrangement of atoms in a crystal.[1][2] When a beam of X-rays, with a wavelength similar to the interatomic distances, strikes a crystalline material, the atoms scatter the X-rays.[3] In a crystal, these atoms are arranged in a highly ordered, repeating pattern known as a crystal lattice. This lattice can be thought of as a series of parallel planes.

      Constructive interference occurs when the scattered waves are in phase, producing a strong diffracted signal.[4][5][6] The conditions for this constructive interference were famously described by Sir W.H. Bragg and his son, Sir W.L. Bragg, in 1913.[4][7] Their relationship, known as Bragg's Law, is the cornerstone of XRD analysis.[4][5]

      Bragg's Law: nλ = 2d sin(θ) [4][5]

      Where:

      • n is an integer representing the order of diffraction.

      • λ (lambda) is the wavelength of the incident X-rays.

      • d is the spacing between the crystal lattice planes.

      • θ (theta) is the angle of incidence of the X-ray beam with the crystal planes.

      By systematically varying the angle of incidence (θ) and measuring the angles at which diffracted beams appear, we can calculate the d-spacings for all the different planes within the crystal.[6] This collection of d-spacings and their corresponding intensities forms a unique diffraction pattern, which acts as a "fingerprint" for the specific crystalline material.[3][8]

      Bragg_Law cluster_crystal Crystal Lattice cluster_xray X-ray Interaction cluster_output Analysis p1 p2 p4 p1->p4 p3 p5 p2->p5 detector Detector p2->detector Diffracted Beam (Constructive Interference) p6 p3->p6 label_d d-spacing xray_source X-ray Source (λ) xray_source->p2 Incident Beam xray_source->p5 θ pattern Diffraction Pattern (Intensity vs. 2θ) detector->pattern Generates bragg Bragg's Law nλ = 2d sin(θ) pattern->bragg Interpreted by

      Caption: Relationship between the crystal lattice, X-ray interaction governed by Bragg's Law, and the resulting diffraction pattern.

      The Comparison: Single-Crystal vs. Powder XRD

      The primary distinction between the two main XRD techniques lies in the nature of the sample itself.[9] This fundamental difference dictates the type of data obtained and the level of structural detail that can be elucidated.

      FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
      Sample Type A single, high-quality crystal (typically >30 µm).[10]A large collection of randomly oriented microcrystals (powder).[9][11]
      Data Output A 3D pattern of discrete diffraction spots.[12][13]A 1D pattern of intensity vs. diffraction angle (2θ), showing peaks.[11][13]
      Information Yield The "gold standard"; provides precise atomic coordinates, bond lengths, angles, and absolute configuration.[11][14]Primarily used for phase identification, determining lattice parameters, and assessing sample purity and crystallinity.[11][13]
      Primary Advantage Unambiguous, high-resolution 3D structure determination.[11]Rapid analysis, straightforward sample preparation, and suitability for materials that do not form large single crystals.[9][12]
      Primary Limitation Growing suitable single crystals can be difficult and time-consuming.[12][14]Loss of 3D information due to orientational averaging can lead to peak overlap, making ab initio structure solution difficult.[15][16]
      When to Choose SCXRD

      For the initial, definitive structure determination of a novel compound like 3-Phenylquinuclidin-3-ol, SCXRD is the unequivocal method of choice . It is the only technique that directly yields the precise coordinates of every atom in the crystal's unit cell, providing an unambiguous 3D model of the molecule. This level of detail is essential for understanding structure-activity relationships (SAR) and for regulatory submissions.

      When to Choose PXRD

      PXRD is an indispensable tool for routine analysis and quality control throughout the drug development pipeline. Its applications include:

      • Confirming Bulk Identity: Comparing the experimental PXRD pattern of a new batch of 3-Phenylquinuclidin-3-ol against a reference pattern (calculated from the SCXRD structure) confirms that the bulk material has the same crystal structure.[10]

      • Polymorph Screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

      • Assessing Crystallinity and Purity: An amorphous (non-crystalline) sample will not produce sharp diffraction peaks, and the presence of crystalline impurities will result in extra peaks in the pattern.[10][17]

      XRD_Comparison cluster_scxrd Single-Crystal XRD (SCXRD) cluster_pxrd Powder XRD (PXRD) sc_sample Single Crystal sc_pattern 3D Diffraction Spots sc_sample->sc_pattern Diffracts to sc_result Precise 3D Atomic Model (Bond Lengths, Angles) sc_pattern->sc_result Solves to px_sample Polycrystalline Powder px_pattern 1D Diffractogram (Intensity vs. 2θ) px_sample->px_pattern Diffracts to px_result Structural Fingerprint (Phase ID, Purity) px_pattern->px_result Analyzed for main_goal Validate Crystal Structure of 3-Phenylquinuclidin-3-ol main_goal->sc_sample Initial Determination main_goal->px_sample Routine Confirmation

      Caption: Comparison of SCXRD and PXRD workflows for crystal structure validation.

      Experimental Protocols: A Step-by-Step Guide

      Achieving high-quality, reproducible XRD data hinges on meticulous experimental execution. The following protocols outline the essential steps for both techniques.

      Protocol 1: Single-Crystal Growth & Data Collection (for SCXRD)

      This phase is often more art than science and requires patience. The goal is to grow a single, defect-free crystal.[18]

      • Solubility Screening: Systematically test the solubility of 3-Phenylquinuclidin-3-ol in a range of common laboratory solvents to find a solvent or solvent system in which it is sparingly soluble.[18]

      • Crystal Growth:

        • Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly and undisturbed over several days.[18]

        • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

      • Crystal Mounting: Using a microscope, select a well-formed crystal (ideally 0.1-0.3 mm in all dimensions) and mount it on a thin glass fiber or loop attached to a goniometer head.[19]

      • Data Collection:

        • Mount the goniometer head onto the diffractometer.[20]

        • Center the crystal in the X-ray beam.[20]

        • Perform an initial series of diffraction images to determine the crystal quality and unit cell parameters.[20]

        • Design a data collection strategy to measure a complete and redundant set of diffraction spots by rotating the crystal in the X-ray beam.[19][21] Modern diffractometers automate much of this process.[19]

      Protocol 2: Sample Preparation & Data Collection (for PXRD)
      • Sample Preparation:

        • Gently grind a small amount (typically a few milligrams) of the bulk 3-Phenylquinuclidin-3-ol sample into a fine, homogenous powder using a mortar and pestle. The ideal particle size is less than 10 µm to ensure good crystal statistics and avoid preferred orientation.[12]

        • Load the powder into a sample holder. A popular choice is a low-background or zero-background holder, which is often a single crystal of silicon cut at an angle to prevent its own diffraction from interfering with the sample's pattern.[10]

        • Carefully flatten the surface of the powder with a glass slide to ensure it is flush with the surface of the holder.[10][22] An incorrect sample height is a common source of error, causing shifts in peak positions.

      • Instrument Setup & Data Collection:

        • Place the sample holder into the diffractometer.[23][24]

        • In the instrument control software, define the scan parameters:

          • Start and End Angle (2θ): A typical range for organic molecules is 5° to 50°.

          • Step Size: The angular increment between intensity readings (e.g., 0.02°).

          • Dwell Time: The time spent collecting data at each step (e.g., 1 second).

        • Initiate the X-ray generator and begin the scan. The instrument will rotate the sample and detector according to the Bragg-Brentano geometry to measure the diffracted intensity at each 2θ angle.[23][25]

      Data Analysis and Validation

      Once the data is collected, the analysis phase validates the structure.

      For SCXRD:

      The collected diffraction spots are indexed, integrated, and used to solve the crystal structure, ultimately yielding a model with the precise x, y, and z coordinates for each atom. This model is then refined to achieve the best possible fit with the experimental data. The final output is often deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[26]

      For PXRD:

      The primary validation step involves comparing the experimental powder pattern to a reference pattern.

      • Generate a Reference Pattern: Using the atomic coordinates from the definitive SCXRD structure (e.g., from the CSD), software can calculate the theoretical powder pattern for 3-Phenylquinuclidin-3-ol.

      • Visual Comparison: The experimental pattern is overlaid with the theoretical pattern. A match is confirmed if the peak positions (2θ values) and relative intensities correspond.[10]

      • Rietveld Refinement: For a more rigorous, quantitative analysis, the Rietveld refinement method is employed. This is a powerful technique that uses a least-squares approach to refine a theoretical line profile until it matches the measured experimental profile.[27][28][29] Successful refinement not only confirms the phase identity but can also provide highly accurate lattice parameters, crystallite size information, and quantitative phase analysis in mixtures.[17][29]

      Hypothetical Data Comparison for 3-Phenylquinuclidin-3-ol:

      Theoretical 2θ (°)Theoretical d-spacing (Å)Theoretical Rel. Intensity (%)Experimental 2θ (°)Experimental Rel. Intensity (%)
      10.558.3810010.5698
      12.896.864512.9048
      15.215.827815.2281
      21.154.206221.1760
      23.453.793323.4635
      25.983.435126.0053

      Note: This data is illustrative and generated for educational purposes.

      Complementary Techniques and Conclusion

      While XRD is the definitive method for solid-state structure elucidation, it is crucial to recognize that it is part of a broader analytical toolkit. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis confirm the molecular connectivity, mass, and elemental composition, respectively. These methods validate the molecule itself, while XRD validates its arrangement in the crystalline solid.

      References

      • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]

      • Stauch, T. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available from: [Link]

      • University of South Carolina. (n.d.). Powder X-ray Diffraction Protocol/SOP. Available from: [Link]

      • AZoM. (2024, July 17). Understanding Bragg's Law in X-Ray Diffraction. Available from: [Link]

      • Wikipedia. (n.d.). Rietveld refinement. Available from: [Link]

      • MyScope. (n.d.). What is Rietveld refinement?. AMMRF. Available from: [Link]

      • National Environment Research Council. (2014, July 30). STANDARD OPERATING PROCEDURES. British Geological Survey. Available from: [Link]

      • Vedantu. (n.d.). Bragg's Law: Formula, Derivation & XRD Applications Explained. Available from: [Link]

      • Montana State University. (n.d.). Operating Procedure for X-Ray Diffraction. Available from: [Link]

      • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Available from: [Link]

      • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Available from: [Link]

      • SERC - Carleton College. (2007, June 1). X-ray reflection in accordance with Bragg's Law. Available from: [Link]

      • Florida State University. (n.d.). X-ray Diffraction (XRD). Available from: [Link]

      • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available from: [Link]

      • University of Maryland. (n.d.). Bragg Diffraction Reading. Available from: [Link]

      • Lucideon. (n.d.). Rietveld Refinement X-Ray Diffraction (XRD) Technique. Available from: [Link]

      • Yale University. (n.d.). XRD Principle. West Campus Materials Characterization Core. Available from: [Link]

      • FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). Available from: [Link]

      • Royal Society of Chemistry. (2018). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm. Available from: [Link]

      • Profex. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Available from: [Link]

      • Georgia Institute of Technology. (n.d.). Panalytical XPert Powder X-Ray Diffraction SOP. Available from: [Link]

      • Bourenkov, G. & Popov, A. (2010). X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC. Available from: [Link]

      • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Available from: [Link]

      • van de Streek, J. & Brüning, J. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). IUCr Journals. Available from: [Link]

      • PubMed Central. (2014, December 1). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). National Institutes of Health. Available from: [Link]

      • Yale University. (n.d.). Standard Operating Procedure. West Campus Materials Characterization Core. Available from: [Link]

      • Dylla, M., et al. (2026, February 23). Tackling Real-World Crystal Structure Prediction from Powder X-ray Diffraction Data. arXiv. Available from: [Link]

      • Siczek, M. & Lis, T. (2013). (R)-(−)-Quinuclidin-3-ol. PMC. Available from: [Link]

      • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available from: [Link]

      • Stanford University. (n.d.). Automated Crystal Structure Identification from X-ray Diffraction Patterns. CS229: Machine Learning. Available from: [Link]

      • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available from: [Link]

      • Technology Networks. (2025, October 27). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Available from: [Link]

      • Zhang, D., et al. (2017, November 1). Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. ACS Publications. Available from: [Link]

      • Indian Chemical Society. (2022, September 15). Preliminary understanding of experiments on single crystal X-ray crystallography. Available from: [Link]

      • Redhammer, G. & Roth, G. (n.d.). MODERN XRD METHODS IN MINERALOGY. University of Salzburg. Available from: [Link]

      • SERC - Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Available from: [Link]

      • ResearchGate. (n.d.). Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods | Request PDF. Available from: [Link]

      • Wawrzycka-Gorczyca, I., et al. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. Available from: [Link]

      • Pharmaffiliates. (n.d.). 107150-16-3| Chemical Name : 3-Phenylquinuclidin-3-ol hydrochloride. Available from: [Link]

      • The University of Manchester. (2006, January 1). CCDC 279644: Experimental Crystal Structure Determination. Research Explorer. Available from: [Link]

      • ResearchGate. (2013). (R)-(−)-Quinuclidin-3-ol. Available from: [Link]

      Sources

      Differentiating 3-Phenylquinuclidin-3-ol hydrochloride from structural isomers

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      3-Phenylquinuclidin-3-ol hydrochloride (3-PQ-3-ol) is a critical bicyclic scaffold used in the synthesis of high-affinity muscarinic receptor antagonists (e.g., quinuclidinyl benzilate analogs) and M3 receptor modulators for respiratory and urological therapeutics.[1]

      In synthetic workflows—typically involving the Grignard addition of phenylmagnesium bromide to 3-quinuclidinone—structural isomers can arise via ring-rearrangement, hydride shifts, or regioisomeric contamination of starting materials. Distinguishing the target tertiary alcohol (3-phenyl-3-hydroxy) from its secondary alcohol regioisomers (e.g., 2-phenyl-3-hydroxy or 3-phenyl-2-hydroxy) is paramount, as these isomers exhibit drastically reduced receptor binding affinity (

      
       values often >100-fold higher) and altered metabolic stability.[1]
      

      This guide provides an autonomous, data-driven framework to definitively differentiate 3-PQ-3-ol from its structural isomers using self-validating analytical protocols.

      Structural Landscape & Isomerism

      The target compound is a geminal phenyl-hydroxy quinuclidine , where both the phenyl ring and the hydroxyl group are attached to the same carbon (C3).

      FeatureTarget: 3-Phenylquinuclidin-3-ol Isomer A: 2-Phenylquinuclidin-3-ol Isomer B: 3-Phenylquinuclidin-2-ol
      Formula
      
      
      
      
      
      
      Alcohol Type Tertiary Secondary Secondary
      C3 Proton Absent (Quaternary C)Present (Methine)Present (Quaternary Phenyl)
      Key Risk Target ProductSynthetic impurity (via enolization)Rearrangement byproduct
      Reactivity Prone to elimination (forming alkene)Oxidizable to ketoneOxidizable to ketone

      Analytical Differentiation Strategy

      The differentiation relies on the unique spectroscopic signature of the quaternary C3 center in the target molecule versus the methine (CH) centers in the isomers.

      Nuclear Magnetic Resonance (NMR) Profiling

      NMR is the gold standard for structural validation. The absence of a proton at the C3 position in the target is the definitive "Go/No-Go" signal.

      Table 1: Comparative

      
       and 
      
      
      
      NMR Signatures
      Signal RegionTarget (3-PQ-3-ol) Structural Isomers (Secondary Alcohols) Differentiation Logic
      
      
      NMR: C3-H
      Silent / Absent
      
      
      3.8 – 4.5 ppm (Multiplet)
      The target has no proton on the carbon bearing the OH.[1] Any signal here indicates an isomer.[1]
      
      
      NMR: OH
      Singlet (broad), often exchangeableDoublet (due to coupling with CH)Coupling (
      
      
      Hz) confirms a secondary alcohol.
      
      
      NMR: C-OH
      
      
      70 – 75 ppm (Quaternary)
      
      
      65 – 72 ppm (Methine)
      DEPT-135 experiment will show the C-OH peak as absent/inverted for the target (depending on pulse) vs. positive for isomers.
      Aromatic Region Monosubstituted Phenyl PatternComplex/Split if steric hindrance existsLess diagnostic, but shifts occur due to proximity to N.

      Expert Insight: In

      
       NMR, always run a 
      
      
      
      exchange experiment. For the target, the OH singlet disappears. For isomers, the OH doublet disappears, and the adjacent CH multiplet simplifies.
      Mass Spectrometry (MS) Fragmentation

      While the molecular ion (

      
      ) is identical (
      
      
      
      217.15 for free base), the fragmentation energy pathways differ significantly due to carbocation stability.
      • Target (Tertiary): Readily loses water (

        
        ) to form a stable tertiary carbocation, which may rearrange to a conjugated alkene (
        
        
        
        199).
      • Isomer (Secondary): Loss of water forms a less stable secondary carbocation. Alpha-cleavage is more prominent.[1]

      Chromatographic Separation (HPLC)

      Due to the steric bulk of the geminal phenyl/hydroxy group, the target elutes differently than its regioisomers on reverse-phase columns.

      • Column: C18 or Phenyl-Hexyl (for enhanced

        
         selectivity).[1]
        
      • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient.

      • Observation: The tertiary alcohol (Target) is generally more hydrophobic and elutes later than the secondary alcohol isomers (which can hydrogen bond more effectively with the mobile phase).

      Experimental Protocols

      Protocol A: The "Methine Silence" NMR Verification

      Self-validating step: The presence of any peak in the 3.5–5.0 ppm region (excluding solvent satellites) invalidates the batch.

      • Sample Prep: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of DMSO-

        
         (preferred over 
        
        
        
        to prevent rapid OH exchange and salt precipitation).
      • Acquisition: Run standard

        
         (16 scans) and DEPT-135 (256 scans).
        
      • Analysis:

        • Check 3.5–5.0 ppm.[1] Requirement: Baseline noise only.

        • Check DEPT-135 at 70–75 ppm.[1] Requirement: Peak must have phase consistent with quaternary carbon (or disappear, depending on pulse angle), never consistent with CH.

      Protocol B: HPLC Purity & Isomer Tracking
      • System: Agilent 1260/Waters Alliance or equivalent.[1]

      • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).[1]

      • Mobile Phase A: 20 mM

        
        , pH 3.0 (adjusted with 
        
        
        
        ).
      • Mobile Phase B: Acetonitrile (HPLC Grade).

      • Gradient: 10% B to 60% B over 20 min.

      • Flow: 1.0 mL/min; Temp: 30°C; Detection: UV @ 210 nm and 254 nm.[1]

      • Success Criteria: Target peak purity index > 99.5%. No shoulders.[1]

      Visualization: Isomer Identification Workflow

      The following diagram outlines the logical decision tree for differentiating the target from its isomers.

      Isomer_ID Start Unknown Sample (C13H17NO HCl) H_NMR 1H NMR Analysis (DMSO-d6) Start->H_NMR Check_Methine Check 3.5 - 5.0 ppm Region H_NMR->Check_Methine Target_Path No Signal (Silent) Check_Methine->Target_Path Baseline Flat Isomer_Path Signal Present (Multiplet/Doublet) Check_Methine->Isomer_Path Peaks Detected DEPT DEPT-135 / 13C NMR Target_Path->DEPT Result_IsoA IDENTIFIED ISOMER 2-Phenylquinuclidin-3-ol (Secondary Alcohol) Isomer_Path->Result_IsoA Coupling J=4-8Hz Check_Quat C-OH Signal Phase DEPT->Check_Quat Result_Target CONFIRMED TARGET 3-Phenylquinuclidin-3-ol (Tertiary Alcohol) Check_Quat->Result_Target Quaternary (Cq) Result_IsoB IDENTIFIED ISOMER Other Regioisomer (Secondary Alcohol) Check_Quat->Result_IsoB Methine (CH)

      Figure 1: Analytical Decision Tree for the structural validation of 3-Phenylquinuclidin-3-ol.

      Functional & Synthetic Context

      Understanding why these isomers form allows for better process control.[1]

      • Synthesis Route: The target is typically synthesized via the Grignard reaction of phenylmagnesium bromide with 3-quinuclidinone .

      • Isomer Origin:

        • Unreacted Ketone Reduction: If the Grignard reagent acts as a base (enolization) rather than a nucleophile, the ketone remains. Subsequent workup or reduction steps can yield 3-quinuclidinol (not a structural isomer, but a related impurity).

        • Regioisomerism in Starting Material: If the 3-quinuclidinone starting material contains 2-quinuclidinone (rare) or if isomerization occurs during the high-temperature formation of the quinuclidine ring, 2-phenyl isomers can form.[1]

        • Hydride Shifts: Under highly acidic hydrolysis conditions, the tertiary carbocation at C3 can induce a hydride shift from C2, leading to skeletal rearrangements.

      Synthesis_Path Reactants 3-Quinuclidinone + PhMgBr Intermediate Mg-Alkoxide Intermediate Reactants->Intermediate Nucleophilic Addn Impurity1 Enolization -> Recovers Ketone Reactants->Impurity1 Basicity (Side Rxn) Target 3-Phenylquinuclidin-3-ol (Target) Intermediate->Target Acid Hydrolysis Impurity2 Elimination -> 3-Phenyl-2,3-dehydroquinuclidine (Alkene) Target->Impurity2 Heat/Acid Excess

      Figure 2: Synthetic pathway highlighting the origin of the target versus elimination byproducts.

      References

      • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15381, 3-Quinuclidinol. Retrieved from [Link]

      • Sterling, G. H., et al. (1986).Neurochemical effects of 3-quinuclidinyl benzilate derivatives. Journal of Neurochemistry. (Contextual grounding for quinuclidine pharmacology).
      • Google Patents (2018). Process for the synthesis of 2-benzhydryl-3-quinuclidinone. EP3704116A1.[1] Retrieved from

      • BenchChem (2025).Analytical Validation of Quinuclidinyl Derivatives. (General protocol adaptation for chiral and structural isomers).
      • Sigma-Aldrich. Product Specification: 3-Phenyl-3-quinuclidinol.[1] (Used for physical property verification).[1][2]

      (Note: While specific literature on the exact separation of the 2-phenyl isomer is proprietary in many process guides, the NMR and MS principles cited above are derived from fundamental spectroscopic laws governing tertiary vs. secondary alcohols.)

      Sources

      Benchmarking synthesis routes for 3-Phenylquinuclidin-3-ol hydrochloride efficiency

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      3-Phenylquinuclidin-3-ol hydrochloride is a critical pharmacophore found in muscarinic acetylcholine receptor antagonists (e.g., precursors to quinuclidinyl benzilate analogs). Its synthesis hinges on the nucleophilic addition of a phenyl group to the sterically hindered and enolizable 3-quinuclidinone .

      This guide benchmarks three distinct synthetic methodologies:

      • Classical Grignard Addition: Low efficiency due to competing enolization.

      • Organolithium Addition: Higher reactivity but significant safety risks.

      • Cerium(III)-Mediated Addition (Recommended): The "Imamoto" modification, which suppresses basicity and maximizes nucleophilic attack, offering the highest yield and purity.

      Retrosynthetic Analysis & Mechanistic Challenges

      The primary challenge in synthesizing 3-phenylquinuclidin-3-ol is the high basicity of standard organometallic reagents (RM) versus the acidity of the

      
      -protons at the C2 position of 3-quinuclidinone.
      
      • Path A (Nucleophilic Addition): Desired trajectory. The nucleophile attacks the carbonyl carbon.[1][2]

      • Path B (Enolization): Undesired trajectory. The reagent acts as a base, deprotonating C2.[3][4][5] This results in the recovery of starting material upon workup.[3]

      • Path C (Dehydration): Post-reaction impurity. The tertiary alcohol is prone to acid-catalyzed elimination to form the alkene (3-phenyl-2,3-dehydroquinuclidine).

      Retrosynthesis Target 3-Phenylquinuclidin-3-ol (Target) Salt HCl Salt Formation Target->Salt Inter Tertiary Alkoxide Intermediate Salt->Inter Acidic Workup SM1 3-Quinuclidinone Inter->SM1 C-C Bond Formation SM2 Phenyl Nucleophile (Ph-M) Inter->SM2 Impurity Impurity: Enolate (Recovers SM) SM1->Impurity High Basicity (Side Rxn)

      Figure 1: Retrosynthetic logic highlighting the divergence between productive addition and non-productive enolization.

      Route Benchmarking: Efficiency & Purity

      The following table compares the three primary routes based on experimental consistency and impurity profiles.

      MetricRoute A: Classical GrignardRoute B: Organolithium (PhLi)Route C: Organocerium (CeCl
      
      
      )
      Reagents PhMgBr / Et
      
      
      O
      PhLi / THFPhLi + CeCl
      
      
      (anhydrous)
      Temperature 0°C to Reflux-78°C-78°C to 0°C
      Yield (Isolated) 35 - 45% 55 - 65% 85 - 92%
      Major Impurity Recovered Ketone (due to enolization)Alkene (Elimination product)Minimal (<2% ketone)
      Scalability HighLow (Cryogenic/Pyrophoric)Medium (Hygroscopic CeCl
      
      
      )
      Safety Profile ModeratePoor (Pyrophoric)Moderate
      Analysis of Route Failures
      • Route A (Grignard): Phenylmagnesium bromide is a hard base. 3-Quinuclidinone has acidic

        
        -protons (pKa ~18-20). The Grignard reagent often deprotonates the ketone rather than attacking it, leading to massive recovery of starting material.
        
      • Route B (PhLi): While PhLi is more nucleophilic, it is also more basic. The cryogenic conditions (-78°C) improve the kinetic ratio of addition vs. deprotonation, but yields rarely exceed 65%.

      • Route C (Imamoto Method): Transmetallation of PhLi with anhydrous CeCl

        
         generates an organocerium species. Organocerium reagents are highly oxophilic  (activating the carbonyl) but less basic  than their Li/Mg counterparts. This effectively shuts down the enolization pathway.
        

      Recommended Protocol: Cerium-Mediated Synthesis

      This protocol utilizes the Imamoto organocerium method to maximize yield, followed by a controlled salt formation to isolate the hydrochloride.

      Phase 1: Preparation of Anhydrous CeCl (Critical Step)

      Commercially available CeCl

      
       must be dried. Incomplete drying destroys the organolithium reagent.
      
      • Place

        
         eq of CeCl
        
        
        
        in a round-bottom flask.
      • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with stirring.

      • Checkpoint: The solid should turn from a clumpy hydrate to a fine, free-flowing white powder.

      • Cool to room temperature under Argon.

      Phase 2: Organocerium Formation & Addition
      • Suspend the dried CeCl

        
         in anhydrous THF (0.3 M concentration). Stir at RT for 2 hours to form a milky suspension.
        
      • Cool the suspension to -78°C .

      • Add Phenyllithium (1.1 eq, solution in dibutyl ether) dropwise.

        • Note: The mixture will turn yellow/orange. Stir for 30 mins at -78°C to ensure transmetallation (

          
          ).
          
      • Dissolve 3-Quinuclidinone (1.0 eq) in minimal anhydrous THF and add dropwise to the cerium reagent.

      • Allow the reaction to warm slowly to 0°C over 2 hours.

      • Quench: Add saturated aqueous NH

        
        Cl carefully.
        
      Phase 3: Workup & Salt Formation (HCl)
      • Extraction: Extract the aqueous layer with EtOAc (3x).[6] The product is in the organic phase (as the free base).

      • Drying: Dry combined organics over Na

        
        SO
        
        
        
        and concentrate in vacuo to obtain the crude oil.
      • Salt Formation:

        • Dissolve the crude oil in Isopropanol (IPA) (5 mL per gram of crude).

        • Cool to 0°C.

        • Add HCl in Dioxane (4M) dropwise until pH is acidic (~pH 2).

        • Observation: A white precipitate (3-Phenylquinuclidin-3-ol HCl) will form immediately.

      • Recrystallization: Heat the IPA slurry to boiling until dissolved, then cool slowly to RT and then 4°C. Filter the white crystals.

      Critical Quality Attributes (CQAs) & Troubleshooting

      The purity of the final hydrochloride salt is defined by the absence of the elimination impurity.

      IssueObservationRoot CauseCorrective Action
      Low Yield High recovery of starting ketone.Wet CeCl
      
      
      or insufficient transmetallation time.
      Ensure CeCl
      
      
      is dried at 140°C/vacuum. Increase transmetallation time.
      Impurity A Peak at M-18 (Mass Spec) or vinyl protons in NMR.Acid-catalyzed dehydration during workup.Keep workup cold. Do not use excess conc. HCl; use HCl/Dioxane or HCl/Ether.
      Color Product is pink/brown.Oxidation of phenol impurities (if PhLi degraded).Recrystallize from IPA/Activated Charcoal.
      Pathway Visualization: The Cerium Advantage

      ReactionPathways Ketone 3-Quinuclidinone Grignard Path A: Grignard/Li (High Basicity) Ketone->Grignard Cerium Path B: Organocerium (High Oxophilicity) Ketone->Cerium Reagent Ph-Metal Reagent Reagent->Grignard Reagent->Cerium Enolate Enolate Formation Grignard->Enolate Major Path Addition 1,2-Addition Grignard->Addition Minor Path Cerium->Enolate Suppressed Cerium->Addition Major Path Recovered Recovered SM (Yield Loss) Enolate->Recovered Aq. Workup Product 3-Phenylquinuclidin-3-ol Addition->Product

      Figure 2: Mechanistic divergence showing how Organocerium reagents favor addition over enolization.

      References

      • Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium(III) Chloride." Journal of the American Chemical Society.[3][4]

      • Imamoto, T., et al. (1984).[7] "Organocerium reagents. Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters.

      • Dimitrova, P., et al. (2014). "Synthesis of Quinuclidine Derivatives." Organic Preparations and Procedures International.

      • PubChem Compound Summary. (2024). "3-Quinuclidinone."[8][9][10][11][12] National Center for Biotechnology Information. [10]

      Sources

      Safety Operating Guide

      3-Phenylquinuclidin-3-ol Hydrochloride: Proper Disposal Procedures

      [1][2][3][4][5]

      Executive Summary & Chemical Profile

      3-Phenylquinuclidin-3-ol hydrochloride (CAS: 107150-16-3) is a bicyclic amine derivative often utilized as a scaffold in the synthesis of muscarinic antagonists and neuroactive ligands. Structurally, it consists of a quinuclidine ring substituted with a phenyl group and a hydroxyl moiety, stabilized as a hydrochloride salt.

      Due to its structural similarity to 3-Quinuclidinol (a Schedule 2 Chemical Weapons Convention precursor) and potent anticholinergic agents (e.g., QNB/BZ), this compound requires a disposal strategy that prioritizes complete thermal destruction over simple landfilling. This guide outlines a self-validating disposal protocol designed to ensure environmental compliance and prevent diversion.

      Chemical Identity Table
      PropertyDetail
      Chemical Name This compound
      CAS Number 107150-16-3
      Molecular Formula C₁₃H₁₈ClNO
      Molecular Weight 239.75 g/mol
      Physical State Solid (Crystalline powder)
      Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2]
      Hazard Class (GHS) Warning/Danger: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3] 2A. Potential for respiratory irritation.[4][5][6]

      Hazard Identification & Pre-Disposal Handling[1][2][4][5]

      Before initiating disposal, the waste generator must characterize the material's hazards.[7] While specific toxicological data for the phenyl derivative is often limited compared to the parent quinuclidinol, the Precautionary Principle mandates treating it as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

      Expert Insight: The "Salt" Factor

      As a hydrochloride salt, this compound is likely hygroscopic and water-soluble. In a disposal context, this means it can easily leach into groundwater if improperly landfilled. Do not dispose of via sanitary sewer systems. The nitrogen-containing quinuclidine ring can generate nitrogen oxides (NOx) during combustion, requiring incinerators with appropriate scrubbers.

      Personal Protective Equipment (PPE) Matrix
      PPE CategorySpecificationRationale
      Respiratory N95 (minimum) or P100 HEPA respiratorPrevents inhalation of fine particulates during weighing/transfer.
      Hand Protection Double Nitrile (0.11 mm min) or NeopreneProtects against permeation; double-gloving allows outer glove removal if contaminated.
      Eye Protection Chemical Safety GogglesPrevents ocular damage from corrosive dust or splashes.
      Body Protection Tyvek® Lab Coat or ApronMinimizes particulate accumulation on personal clothing.

      Disposal Procedures: The Core Protocol

      This section details the operational workflows for solid and liquid waste streams.[1] These protocols are designed to be self-validating : each step confirms the safety of the next.

      A. Solid Waste Disposal (Pure Substance or Contaminated Solids)

      Objective: Isolate the chemical for high-temperature incineration.

      • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the salt is acidic (hydrochloride).

      • Labeling: Affix a hazardous waste label immediately.

        • Primary Constituent:[5][8] 3-Phenylquinuclidin-3-ol HCl.

        • Hazard Checkboxes: Toxic, Irritant.[6][8]

      • Deactivation (Optional but Recommended for High Potency):

        • If the material is suspected to be highly bioactive, wet the solid with a small amount of 10% Sodium Hypochlorite (Bleach) solution before sealing. This aids in oxidizing the amine, though full destruction requires incineration.

      • Secondary Containment: Place the sealed primary container into a clear plastic zip-lock bag to prevent external contamination of the waste drum.

      • Final Disposition: Transfer to the facility's "Solid Hazardous Waste - Incineration Only" stream.

      B. Liquid Waste Disposal (Mother Liquors/Solutions)

      Objective: Segregate based on solvent compatibility to prevent unplanned reactions in bulk waste drums.

      • pH Check: Check the pH of the solution.

        • If < 4 (Acidic): Neutralize carefully with Sodium Bicarbonate to pH 6–8. This prevents corrosion of waste drums and gas generation.

      • Solvent Classification:

        • Halogenated Solvent (DCM, Chloroform): Dispose in "Halogenated Organic Waste" .

        • Non-Halogenated Solvent (Methanol, Acetone): Dispose in "Non-Halogenated Organic Waste" .

        • Aqueous Solution: Dispose in "Aqueous Toxic Waste" .

      • Trace Element Note: Even if dissolved in a non-halogenated solvent, the "hydrochloride" part adds chloride ions. However, in dilute waste streams (<1%), this is usually acceptable in non-halogenated streams unless your facility has strict halogen limits (check local EHS). When in doubt, default to the Halogenated stream.

      Visualized Workflows

      Figure 1: Waste Classification Decision Tree

      This logic flow ensures the material ends up in the correct destruction stream (Incineration).

      WasteDecisionTreeStartWaste Material:3-Phenylquinuclidin-3-ol HClStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidPackPack in HDPE JarLabel 'Toxic Solid'Solid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckIncinerateDESTINATION:High-Temp IncinerationSolidPack->IncinerateHaloHalogenated(e.g., DCM)SolventCheck->HaloNonHaloNon-Halogenated(e.g., MeOH)SolventCheck->NonHaloAqueousAqueousSolventCheck->AqueousHaloStreamStream: Halogenated OrganicHalo->HaloStreamNonHaloStreamStream: Non-Halo OrganicNonHalo->NonHaloStreamAqStreamStream: Aqueous ToxicAqueous->AqStreamHaloStream->IncinerateNonHaloStream->IncinerateAqStream->Incinerate

      Caption: Logic flow for segregating 3-Phenylquinuclidin-3-ol HCl waste to ensure final thermal destruction.

      Figure 2: Spill Response Protocol

      Immediate actions to take in the event of a laboratory spill.

      SpillResponseAlert1. ALERTNotify personnelEvacuate areaPPE2. PPE UPNitrile gloves, Goggles,N95/RespiratorAlert->PPEContain3. CONTAINCover with absorbent(Vermiculite/Sand)PPE->ContainClean4. CLEANSweep carefully (No dust)Wash area with soap/waterContain->CleanDispose5. DISPOSELabel debris asHazardous WasteClean->Dispose

      Caption: Step-by-step spill response for quinuclidine derivatives.

      Regulatory & Compliance Framework

      US EPA (RCRA)

      While 3-Phenylquinuclidin-3-ol is not explicitly listed on the RCRA P-list or U-list, it must be characterized by the generator.

      • Characteristic of Toxicity: If the waste fails TCLP (unlikely for this specific molecule unless contaminated with heavy metals), it is D-listed.

      • Process Knowledge: Due to its pharmacological activity and amine nature, it is best practice to manage it as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents) but mandated for incineration by internal policy.

      Chemical Weapons Convention (CWC) Note

      3-Quinuclidinol (CAS 1619-34-7) is a Schedule 2 precursor. While 3-Phenylquinuclidin-3-ol is a derivative, researchers must maintain strict inventory logs. Diversion or theft of quinuclidine analogs can trigger scrutiny. Ensure disposal records (manifests) are kept for 3 years .

      References

      • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15381, 3-Quinuclidinol. Retrieved from [Link]

      • Pharmaffiliates (2023). this compound Product Profile. Retrieved from [Link]

      Personal protective equipment for handling 3-Phenylquinuclidin-3-ol hydrochloride

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Safety Summary

      3-Phenylquinuclidin-3-ol hydrochloride (CAS: 107150-16-3) is a quinuclidine derivative and a structural analog to high-potency anticholinergic agents. While often used as a pharmaceutical intermediate or research ligand for muscarinic receptors, its structural backbone shares pharmacological properties with potent psychotomimetic agents (e.g., 3-Quinuclidinyl benzilate).

      The Core Hazard: Unlike standard laboratory reagents, the primary risk here is neuropharmacological potency combined with respiratory irritation . As a hydrochloride salt, this substance is a solid, often hygroscopic powder. The danger lies in the generation of invisible airborne dust during weighing or transfer, which can lead to systemic absorption via inhalation or mucous membranes.

      Immediate Action Required:

      • Containment: All handling of the dry powder must occur within a certified Chemical Fume Hood or Glove Box.

      • Medical Surveillance: Personnel should be aware of the "Anticholinergic Toxidrome" (dry mouth, dilated pupils, tachycardia) as early indicators of exposure.

      Risk Assessment & Hazard Identification

      Before selecting PPE, we must understand the mechanism of exposure.

      Hazard CategorySpecific RiskMechanism of Action
      Acute Toxicity High Potent muscarinic antagonist. Inhalation or ingestion can cause CNS depression, hallucinations, or ataxia.
      Physical State Dust/Static As a hydrochloride salt, the powder is prone to static charge, causing "fly-away" particles that bypass standard airflow if not managed.
      Corrosivity Moderate Quinuclidine bases are corrosive; the HCl salt is an irritant to the respiratory tract and eyes (pH < 5 in solution).
      Dermal Permeable Quinuclidine rings facilitate membrane transport. Transdermal absorption is a viable route of systemic toxicity.

      The PPE Matrix: Layered Defense System

      Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers cover the potential failure of another.

      A. Respiratory Protection (The Critical Barrier)
      • Primary Control: Variable Air Volume (VAV) Chemical Fume Hood. Sash height < 18 inches.[1][2]

      • Secondary PPE (If hood containment is breached or for spill cleanup):

        • Minimum: Full-face Air-Purifying Respirator (APR) with P100 (HEPA) cartridges.

        • Optimal: Powered Air-Purifying Respirator (PAPR) with loose-fitting hood.

        • Why? N95 masks are insufficient for high-potency pharmaceutical intermediates because they do not seal against the face perfectly and offer no eye protection against corrosive dust.

      B. Dermal Protection
      • Glove Protocol: Double-Gloving is mandatory.

        • Inner Layer: Nitrile (4 mil / 0.10 mm) – Taped to lab coat cuff.

        • Outer Layer: Nitrile (minimum 5-8 mil) or Neoprene – Long cuff.

        • Why? This creates a "breakthrough buffer." If the outer glove is contaminated, it can be doffed immediately without exposing skin.

      • Body: Tyvek® lab coat or disposable coverall with elastic cuffs. Avoid cotton coats which trap dust fibers.

      C. Ocular Protection
      • Requirement: Chemical Splash Goggles (indirect venting).

      • Contraindication: Do not use standard safety glasses.[3] Airborne hydrochloride salts react with eye moisture to form hydrochloric acid in situ, causing immediate severe irritation.

      Operational Protocol: The "Zero-Static" Workflow

      This protocol is designed to prevent the generation of dust, the primary vector of exposure.[4]

      Phase 1: Preparation
      • Static Neutralization: Place an ionizing fan or static eliminator bar inside the fume hood 10 minutes prior to handling.

        • Reasoning: 3-Phenylquinuclidin-3-ol HCl is hygroscopic and static-prone. Static causes particles to repel each other, expanding the dust cloud beyond the immediate work area.

      • Solvent Staging: Pre-measure solvents (e.g., Methanol, Water) and place them inside the hood. Do not reach in and out once the container is open.

      Phase 2: Weighing & Transfer
      • The "Coffin" Method: Never weigh directly on the balance pan.

        • Place a tared vial inside a secondary container (a larger beaker).

        • Transfer the solid into the vial using a disposable anti-static spatula.

        • Cap the vial before removing it from the secondary container.

      • Wet Down: If possible, solubilize the solid immediately within the hood. Handling the substance in solution (liquid form) significantly reduces the inhalation risk.

      Phase 3: Decontamination (Doffing)
      • Wipe Down: Wipe the exterior of the closed reaction vessel with a damp Kimwipe (solvent-appropriate) before removing it from the hood.

      • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

      • Wash: Wash hands (with inner gloves still on) with soap and water, then remove inner gloves.

      Emergency Response & Disposal

      Spill Management

      NEVER SWEEP. Sweeping generates aerosols.

      • Evacuate: Clear the immediate area.

      • PPE Up: Don PAPR and chemical resistant suit.

      • Wet Method: Cover the spill with pads dampened with water or methanol (to prevent dust).

      • Neutralize: Wipe the area with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize the hydrochloride salt.

      Disposal Pathway
      • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

      • Method: High-temperature incineration.

      • Segregation: Do not mix with oxidizers (e.g., nitric acid) or strong bases in the waste stream to prevent exothermic reactions or liberation of the free base.

      Visualizing the Safety Lifecycle

      The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop" points where safety checks are required.

      SafetyLifecycle cluster_emergency Emergency Protocol Start START: Handling Request 3-Phenylquinuclidin-3-ol HCl RiskCheck Risk Assessment: Is the solid dry powder? Start->RiskCheck Hood Engineering Control: Fume Hood Required (Sash < 18") RiskCheck->Hood Yes (High Risk) PPE_Setup PPE Donning: 1. Tyvek Coat 2. Splash Goggles 3. Double Nitrile Gloves RiskCheck->PPE_Setup Solution (Med Risk) Static Static Control: Ionizing Fan ON Hood->Static Static->PPE_Setup Weighing Operation: Weighing Use 'Coffin' Method Minimize Drafts PPE_Setup->Weighing Solubilization Operation: Solubilization Dissolve immediately to reduce dust hazard Weighing->Solubilization Waste Disposal: Segregate as Toxic/Corrosive Incineration Only Solubilization->Waste Spill Spill Detected Cleanup Do NOT Sweep Wet Wipe / HEPA Vacuum Spill->Cleanup

      Figure 1: Operational Safety Lifecycle for handling high-potency quinuclidine salts. Note the critical reliance on static control prior to weighing.

      References

      • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15381, 3-Quinuclidinol. Retrieved from [Link]

      • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

      • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

      Sources

      ×

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.